Product packaging for Methyl 4-hydroxypentanoate(Cat. No.:)

Methyl 4-hydroxypentanoate

Cat. No.: B14915715
M. Wt: 132.16 g/mol
InChI Key: ACHJFGYOUCOVQP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypentanoate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B14915715 Methyl 4-hydroxypentanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)3-4-6(8)9-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHJFGYOUCOVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 4-Hydroxypentanoate from Methyl Levulinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-hydroxypentanoate (B1260314) from methyl levulinate, a key chemical transformation with applications in the production of biofuels, polymers, and pharmaceutical intermediates. The primary focus is on the catalytic hydrogenation of methyl levulinate, detailing various catalytic systems, reaction conditions, and mechanistic insights.

Introduction

Methyl 4-hydroxypentanoate is a valuable bifunctional molecule featuring both a hydroxyl and an ester group. Its synthesis from methyl levulinate, a bio-derived platform chemical, represents a sustainable route to value-added chemicals. The predominant method for this conversion is the selective hydrogenation of the ketone functionality of methyl levulinate. This guide explores the nuances of this reaction, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the development of efficient and selective synthetic strategies.

Catalytic Hydrogenation: A Comparative Analysis

The selective hydrogenation of methyl levulinate to this compound is most effectively achieved using heterogeneous catalysts. The choice of catalyst, support, and reaction conditions significantly influences the conversion of methyl levulinate and the selectivity towards the desired product over the often-favored subsequent cyclization product, γ-valerolactone (GVL).

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly on carbon supports (Ru/C), are highly effective for the hydrogenation of the carbonyl group in methyl levulinate.[1] These catalysts often exhibit high activity under relatively mild conditions.

Zirconium-Based Catalysts

Zirconium-based materials, such as zirconia (ZrO₂) and Zr-containing mesoporous silicas (e.g., Zr-SBA-15), have demonstrated significant activity in the transfer hydrogenation of methyl levulinate using secondary alcohols like 2-propanol as a hydrogen source.[2]

Nickel-Based Catalysts

Nickel catalysts, including Raney Ni and supported nickel catalysts, offer a cost-effective alternative to precious metal catalysts.[3] They have been employed in both transfer hydrogenation and high-pressure hydrogenation processes.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of this compound and its subsequent conversion to GVL.

Table 1: Performance of Various Catalysts in the Hydrogenation of Methyl Levulinate

CatalystSupportTemperature (°C)Pressure (bar)SolventML Conversion (%)MHP Selectivity (%)GVL Selectivity (%)Reference
5% Ru/CCarbon805Water>99Intermediate100[1]
ZrO₂/Si-SBA-15Silica200302-Propanol89Not specified100[2]
0.5 wt% Ru–5 wt% NiMontmorillonite22017.2Water91Not specified100[4]
Raney® NiNoneRoom Temp.N/A (Transfer)Isopropanol~100Intermediate~100[3]

Note: In many studies, this compound (MHP) is an intermediate that is rapidly converted to γ-valerolactone (GVL). Therefore, specific selectivity data for MHP is often not reported, with the focus being on the final GVL product.

Experimental Protocols

General Procedure for Catalytic Hydrogenation of Methyl Levulinate (Batch Reactor)

This protocol is a generalized procedure based on common practices in the cited literature.[4]

  • Catalyst Preparation: The catalyst (e.g., 0.5 wt% Ru–5 wt% Ni/MMT) is prepared according to established methods, often involving impregnation of the support with metal precursors followed by reduction.

  • Reactor Setup: A high-pressure autoclave (e.g., 300 mL stainless steel) equipped with a magnetic stirrer, pressure gauge, and temperature controller is used.

  • Charging the Reactor: The reactor is charged with methyl levulinate, a solvent (e.g., water or an alcohol), and the catalyst. A typical ratio would be 4 g of methyl levulinate, 95 mL of solvent, and 0.25 g of catalyst.

  • Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen) twice to remove air, followed by purging with hydrogen.

  • Reaction: The reactor is heated to the desired temperature (e.g., 160-235 °C) and pressurized with hydrogen to the desired pressure (e.g., 10-20 bar). The reaction mixture is stirred vigorously (e.g., 1000 rpm) for a specified time (e.g., 1-5 hours).

  • Work-up and Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration. The liquid product mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of methyl levulinate and the selectivity to this compound and other products.

Procedure for Continuous-Flow Hydrogenation of Methyl Levulinate

This protocol is based on studies utilizing continuous-flow systems.[2]

  • System Setup: A continuous-flow hydrogenation reactor (e.g., H-Cube® or a custom-built packed-bed reactor) is used. The system includes a pump for the liquid feed, a mass flow controller for hydrogen, a heated reactor containing the catalyst, and a back-pressure regulator.

  • Catalyst Packing: A cartridge or column is packed with the catalyst (e.g., ZrO₂/Si-SBA-15).

  • Reaction Execution: A solution of methyl levulinate in a suitable solvent (e.g., 0.3 M in 2-propanol) is pumped through the reactor at a specific flow rate (e.g., 0.2 mL/min). Hydrogen is introduced at a controlled pressure (e.g., 30 bar). The reactor is maintained at the desired temperature (e.g., 200 °C).

  • Product Collection and Analysis: The product stream exiting the reactor is collected and analyzed periodically using GC or HPLC to monitor the reaction progress and determine conversion and selectivity.

Signaling Pathways and Experimental Workflows

Reaction Pathway for the Synthesis of this compound

The hydrogenation of methyl levulinate to this compound involves the selective reduction of the ketone group. This is typically followed by an intramolecular esterification (cyclization) to form γ-valerolactone.

Reaction_Pathway cluster_reactants cluster_products ML Methyl Levulinate MHP This compound ML->MHP Hydrogenation H2 H₂ Catalyst Catalyst GVL γ-Valerolactone MHP->GVL Intramolecular Esterification Methanol Methanol Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Support Support Selection Impregnation Metal Precursor Impregnation Support->Impregnation Calcination Calcination Impregnation->Calcination Reduction Reduction Calcination->Reduction Reactor Reactor Setup (Batch or Flow) Reduction->Reactor Reaction_Conditions Set Reaction Conditions (T, P, Time/Flow) Reactor->Reaction_Conditions Execution Reaction Execution Reaction_Conditions->Execution Sampling Product Sampling Execution->Sampling Analysis_Technique GC/HPLC Analysis Sampling->Analysis_Technique Data Data Interpretation (Conversion, Selectivity) Analysis_Technique->Data Catalytic_Cycle cluster_cycle Catalyst Catalyst Surface ML_ads ML Adsorption H_add1 First H Addition ML_ads->H_add1 Surface Reaction H2_diss H₂ Dissociation H_add2 Second H Addition H_add1->H_add2 Surface Reaction MHP_des MHP Desorption H_add2->MHP_des Product Formation MHP_des->ML_ads Regeneration MHP Methyl 4-hydroxy- pentanoate MHP_des->MHP ML Methyl Levulinate ML->ML_ads H2 H₂ H2->H2_diss

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 4-hydroxypentanoate (B1260314). The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key chemical pathways and workflows.

Core Physicochemical Properties

Methyl 4-hydroxypentanoate is an organic compound with the chemical formula C6H12O3.[1] It is the methyl ester of 4-hydroxypentanoic acid and is recognized as a valuable intermediate in chemical synthesis, particularly in the production of γ-valerolactone (GVL), a significant biofuel and green solvent.[2]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4-hydroxyvalerate methyl ester, 4-hydroxypentanoic acid methyl ester[1][3]
CAS Number 126252-14-0[1]
Molecular Formula C6H12O3[1][3]
Molecular Weight 132.16 g/mol [3]
Boiling Point Not available (Experimental)
Melting Point Not available (Experimental)
Density Not available (Experimental)
Solubility No specific data available. Expected to be soluble in alcohols and other organic solvents.
XLogP3 0.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]

Table 2: Computed Spectroscopic and Mass Properties of this compound

PropertyValueSource
Exact Mass 132.078644241 Da[3]
Monoisotopic Mass 132.078644241 Da[3]
Topological Polar Surface Area 46.5 Ų[3]
Heavy Atom Count 9[3]

Spectroscopic Data (Predicted)

While direct experimental spectra for this compound are not widely published, the following tables detail the predicted spectroscopic characteristics based on its molecular structure. These predictions are essential for the identification and characterization of the compound in a laboratory setting.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0Multiplet1H-CH(OH)-
3.67Singlet3H-OCH₃
~ 2.4Triplet2H-CH₂-C(=O)
~ 1.7 - 1.9Multiplet2H-CH₂-CH(OH)-
~ 1.2Doublet3H-CH(OH)CH₃
VariableBroad Singlet1H-OH

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 174C=O (Ester)
~ 67-CH(OH)-
~ 51-OCH₃
~ 35-CH₂-CH(OH)-
~ 30-CH₂-C(=O)
~ 23-CH(OH)CH₃

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (alcohol)
2970 - 2850Medium-StrongC-H stretch (alkane)
~ 1740StrongC=O stretch (ester)
1250 - 1000StrongC-O stretch (ester and alcohol)

Table 6: Predicted Mass Spectrometry (MS) Fragmentation

m/zProposed Fragment Ion
132[M]⁺ (Molecular Ion)
117[M - CH₃]⁺
101[M - OCH₃]⁺
87[CH₂CH₂COOCH₃]⁺
74[CH₂(OH)OCH₃]⁺ (McLafferty Rearrangement)
59[COOCH₃]⁺
43[CH₃CO]⁺

Experimental Protocols

Synthesis of this compound via Hydrogenation of Methyl Levulinate

This protocol describes a common method for synthesizing this compound, which is a key intermediate in the production of γ-valerolactone (GVL) from biomass-derived methyl levulinate.[2]

Materials:

  • Methyl levulinate

  • Methanol (B129727) (or another suitable solvent)

  • Hydrogen gas (H₂)

  • Ruthenium-based catalyst (e.g., Ru/C) or Nickel-based catalyst

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Filtration apparatus

  • Rotary evaporator

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry.

  • Charging the Reactor: Add methyl levulinate, methanol (as a solvent), and the chosen catalyst (e.g., 5 wt% Ru/C) to the autoclave. A typical substrate-to-catalyst ratio is 20:1 by weight.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop of hydrogen. Samples can be carefully withdrawn at intervals (after cooling and depressurizing the reactor) and analyzed by GC-MS to determine the conversion of methyl levulinate and the selectivity towards this compound.

  • Cooling and Depressurization: Once the reaction is complete (or has reached the desired conversion), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Recovery: Open the reactor and recover the liquid mixture.

  • Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration.

  • Solvent Removal: Remove the solvent (methanol) from the filtrate using a rotary evaporator under reduced pressure.

  • Purification (Optional): If further purification is required to isolate this compound from unreacted starting material or byproducts like GVL, fractional distillation under vacuum can be employed.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Determination of Boiling Point (Micro-scale Method)

This protocol outlines a general method for determining the boiling point of a small liquid sample.

Materials:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

  • Sample of this compound

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath slowly and steadily.

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the capillary tube.

  • Equilibrium Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Recording: Record the temperature at this point. For accuracy, the determination can be repeated.

Chemical Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key logical and experimental flows related to this compound.

Synthesis_Pathway ML Methyl Levulinate MHP This compound ML->MHP Hydrogenation (+H₂, Catalyst) GVL γ-Valerolactone MHP->GVL Intramolecular Cyclization (-CH₃OH)

Caption: Synthesis of this compound and its conversion to GVL.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Workup & Analysis Charge_Reactor Charge Autoclave: - Methyl Levulinate - Catalyst - Solvent Purge Purge with N₂ then H₂ Charge_Reactor->Purge Pressurize_Heat Pressurize with H₂ & Heat Purge->Pressurize_Heat Monitor Monitor Reaction (GC-MS) Pressurize_Heat->Monitor Cool_Vent Cool & Vent Reactor Monitor->Cool_Vent Reaction Complete Filter Filter Catalyst Cool_Vent->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (Distillation) Evaporate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Workflow for the synthesis and purification of this compound.

Boiling_Point_Determination start Start setup Assemble Apparatus: Test tube with sample, capillary, and thermometer start->setup heat Heat apparatus slowly setup->heat observe_bubbles Observe steady stream of bubbles from capillary heat->observe_bubbles cool Turn off heat and cool slowly observe_bubbles->cool observe_entry Observe when liquid enters capillary tube cool->observe_entry record Record temperature observe_entry->record end End record->end

Caption: Workflow for the determination of boiling point.

References

In-Depth Technical Guide to Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

IdentifierValue
IUPAC Name methyl 4-hydroxypentanoate (B1260314)
CAS Number 126252-14-0
Molecular Formula C₆H₁₂O₃[1][2]
Synonyms 4-hydroxyvalerate methyl ester, 4-hydroxypentanoic acid methyl ester, (+/-)-methyl 4-hydroxypentanoate

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative data for methyl 4-hydroxypentanoate, primarily based on computed values.

PropertyValueSource
Molecular Weight 132.16 g/mol PubChem[1][2]
Exact Mass 132.078644241 DaPubChem[2]
XLogP3 0.5PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 4PubChem[2]
Topological Polar Surface Area 46.5 ŲPubChem[2]
Complexity 90.3PubChem[2]

Note: Most available physical properties are computationally derived. Experimental data for properties like boiling point and density are not consistently reported in publicly accessible databases.

Spectroscopic Information:

  • ¹³C NMR, GC-MS, and IR spectra are available for this compound and can be accessed through databases such as SpectraBase.[2] Due to the nature of these databases, direct reproduction of spectra is restricted. Researchers are advised to consult these resources for detailed spectral data.

Chemical Synthesis and Reactions

This compound is a key intermediate in the conversion of biomass-derived platform chemicals into valuable products. It is primarily synthesized from methyl levulinate and is a direct precursor to γ-valerolactone (GVL), a green solvent and potential biofuel.

Experimental Protocols

1. Synthesis of this compound via Catalytic Hydrogenation of Methyl Levulinate

This protocol is based on typical procedures for the catalytic hydrogenation of levulinate esters.

  • Materials:

    • Methyl levulinate

    • Methanol (or water) as solvent

    • 5% Ruthenium on Carbon (Ru/C) catalyst

    • High-pressure autoclave reactor equipped with magnetic stirring and temperature control

    • Hydrogen (H₂) gas cylinder

  • Procedure:

    • In a high-pressure autoclave, prepare a solution of methyl levulinate in the chosen solvent (e.g., a 0.1 M solution).

    • Add the 5% Ru/C catalyst to the solution. A typical catalyst loading is in the range of 1-5 mol% relative to the substrate.

    • Seal the reactor and purge it three times with nitrogen (N₂) to remove any air.

    • Pressurize the reactor with hydrogen (H₂) gas. Reaction pressures can range from 0.5 MPa to 5.0 MPa.

    • Heat the reaction mixture to the desired temperature (e.g., 80-150°C) while stirring vigorously (e.g., 600-1000 rpm).

    • Maintain the reaction for a set period (e.g., 3-4 hours) or until hydrogen uptake ceases.

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the solid catalyst.

    • The resulting solution contains this compound. The product can be purified by vacuum distillation.

2. Conversion of this compound to γ-Valerolactone (GVL)

This process involves the intramolecular cyclization (lactonization) of this compound.

  • Materials:

    • This compound (as synthesized above)

    • Acid catalyst (e.g., a solid acid catalyst like a sulfonic acid-functionalized resin or a mineral acid)

  • Procedure:

    • The formation of GVL often occurs in situ following the hydrogenation of methyl levulinate, especially at elevated temperatures.

    • If starting from isolated this compound, dissolve it in a suitable solvent.

    • Add an acid catalyst. The presence of acidic sites promotes the intramolecular dealcoholation.

    • Heat the mixture. The temperature required for efficient cyclization will depend on the catalyst used.

    • The reaction can be monitored by techniques such as GC-MS to follow the disappearance of the starting material and the formation of GVL.

    • Upon completion, the catalyst is removed (if solid), and the GVL can be purified by distillation.

Reaction Pathways and Workflows

The conversion of methyl levulinate to γ-valerolactone is a significant pathway in biorefineries. The following diagrams illustrate the key transformations.

GVL_Synthesis_Workflow cluster_start Starting Material cluster_process Catalytic Process cluster_intermediate Intermediate cluster_end Final Product ML Methyl Levulinate Hydrogenation Hydrogenation ML->Hydrogenation MHP This compound Hydrogenation->MHP H₂, Ru/C catalyst Cyclization Intramolecular Cyclization GVL γ-Valerolactone (GVL) Cyclization->GVL Heat, Acid Catalyst (-CH₃OH) MHP->Cyclization

Caption: Workflow for the synthesis of γ-Valerolactone from Methyl Levulinate.

This diagram illustrates the two-step conversion process where methyl levulinate is first hydrogenated to form the key intermediate, this compound. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the final product, γ-valerolactone, with the elimination of methanol.

Experimental_Workflow start Start reactor_prep Prepare solution of Methyl Levulinate and Catalyst in Autoclave start->reactor_prep reaction Seal, Purge with N₂, Pressurize with H₂, Heat and Stir reactor_prep->reaction workup Cool and Vent Reactor, Filter to remove Catalyst reaction->workup analysis Analyze Product Mixture (GC-MS, NMR) workup->analysis purification Purify by Vacuum Distillation analysis->purification product Isolated Methyl 4-hydroxypentanoate purification->product

Caption: Experimental workflow for the synthesis and isolation of this compound.

This flowchart outlines the key steps in a typical laboratory synthesis of this compound, from the preparation of the reaction mixture to the final purification of the product. This workflow is crucial for ensuring the safe and efficient execution of the synthesis.

References

Spectroscopic Analysis of Methyl 4-hydroxypentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-hydroxypentanoate (B1260314) (C₆H₁₂O₃, CAS No. N/A) is an organic ester that serves as a valuable intermediate in the synthesis of various fine chemicals and biofuels, most notably γ-valerolactone (GVL). Its bifunctional nature, containing both a hydroxyl group and an ester, makes it a versatile building block. A thorough understanding of its structural properties is paramount for its application in research and development. This technical guide provides a detailed overview of the key spectroscopic data for Methyl 4-hydroxypentanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development and chemical synthesis.

While experimental spectra for this specific compound are not widely available in public databases, this guide presents a comprehensive analysis based on predicted data and established spectroscopic principles.

Spectroscopic Data Summary

The structural formula of this compound is presented below, with atoms numbered for NMR assignment purposes.

The following tables summarize the predicted and expected spectroscopic data for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~1.20Doublet3H-CH(OH)-CH₃
2~1.75 - 1.85Multiplet2H-CH(OH)-CH₂ -
3~2.40Triplet2H-CH₂ -C(=O)O-
4~3.80Multiplet1HCH -OH
-~2.50Singlet (broad)1H-OH
6~3.67Singlet3H-O-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

PositionChemical Shift (δ, ppm)Assignment
5~23.5-CH(OH)-C H₃
2~38.5-CH(OH)-C H₂-
3~29.5-C H₂-C(=O)O-
4~67.5C H-OH
1~174.0C =O
6~51.5-O-C H₃
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound (neat liquid)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500 - 3200Strong, BroadO-H StretchAlcohol
2970 - 2850Medium-StrongC-H StretchAlkane (sp³)
1740 - 1735StrongC=O StretchEster
1250 - 1000StrongC-O StretchEster, Alcohol
Mass Spectrometry (MS)

Table 4: Expected Major Fragments in EI-Mass Spectrum of this compound

m/zProposed FragmentNotes
132[C₆H₁₂O₃]⁺Molecular Ion (M⁺)
117[M - CH₃]⁺Loss of a methyl group
101[M - OCH₃]⁺Loss of the methoxy (B1213986) group
87[CH₃CH(OH)CH₂CH₂]⁺Alpha-cleavage at the ester
74[CH₂=C(OH)OCH₃]⁺McLafferty rearrangement fragment
59[COOCH₃]⁺Ester functional group fragment
45[CH₃CHOH]⁺Cleavage adjacent to the alcohol

Experimental Workflows & Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and adherence to standardized instrument protocols.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a liquid sample like this compound is depicted below.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Prep Obtain pure liquid sample (this compound) Solvate Dissolve in deuterated solvent (e.g., CDCl3 for NMR) Prep->Solvate NMR only Transfer Transfer to appropriate container (NMR tube, Salt plates, MS vial) Prep->Transfer IR/MS Solvate->Transfer Calibrate Instrument Setup & Calibration/Tuning Transfer->Calibrate Background Acquire Background Spectrum (for IR) Calibrate->Background IR only Acquire Run Sample Spectrum (NMR, IR, MS) Background->Acquire Process Process Raw Data (Fourier Transform, Baseline Correction) Acquire->Process Interpret Interpret Spectra (Peak picking, Integration, Fragmentation) Process->Interpret Report Generate Report & Tabulate Data Interpret->Report

General Spectroscopic Analysis Workflow
NMR Spectroscopy Protocol (¹H and ¹³C)

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition :

    • For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2 seconds are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • For ¹H NMR, integrate the peaks to determine the relative proton ratios.

IR Spectroscopy Protocol
  • Sample Preparation :

    • Place one drop of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrument Setup :

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Data Acquisition :

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrument Setup :

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

    • Set the instrument parameters for Electron Ionization (EI), typically using an electron energy of 70 eV.

    • Calibrate the mass analyzer using a known calibration standard (e.g., perfluorotributylamine, PFTBA).

  • Data Acquisition :

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 10 to 200.

  • Data Processing :

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and identify the m/z values of significant fragment ions to aid in structural elucidation.

Conclusion

The spectroscopic data and protocols detailed in this guide provide a foundational framework for the analytical characterization of this compound. The predicted NMR, IR, and MS data offer a reliable reference for confirming the identity and purity of the compound in a laboratory setting. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development efforts that utilize this important chemical intermediate.

A Technical Guide to Methyl 4-hydroxypentanoate: A Promising Chemical Derived from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Methyl 4-hydroxypentanoate (B1260314), a valuable chemical intermediate that, while not found naturally in biomass, can be efficiently synthesized from biomass-derived platform molecules. This document details the primary synthesis pathways from lignocellulosic feedstocks, focusing on the conversion of levulinic acid and its esters. It offers in-depth experimental protocols for synthesis, purification, and analysis, alongside quantitative data from key studies. Visual diagrams of the chemical pathways and experimental workflows are included to facilitate understanding. This guide serves as a critical resource for researchers in green chemistry, sustainable materials, and drug development who are interested in leveraging biomass for the production of value-added chemicals.

Introduction: Reclassifying Methyl 4-hydroxypentanoate as a Biomass-Derived Chemical

This compound (C₆H₁₂O₃) is an ester of significant interest due to its bifunctional nature, containing both a hydroxyl and a methyl ester group.[1][2] This structure makes it a versatile building block for the synthesis of various specialty chemicals, including polymers and pharmaceutical intermediates.

A common misconception is that this compound is a naturally occurring compound within biomass. Extensive review of scientific literature indicates that this is not the case. Instead, its importance in the bio-economy stems from its role as a biomass-derived chemical . It is an accessible downstream product from the processing of lignocellulosic biomass, which is comprised of cellulose, hemicellulose, and lignin.

The primary route to this compound begins with the acid-catalyzed hydrolysis of C6 sugars (from cellulose) to produce levulinic acid, a key platform chemical.[3] Levulinic acid, or its esterified form, methyl levulinate, serves as the direct precursor for the synthesis of this compound.[1] This guide will focus on the chemical pathways, experimental procedures, and quantitative outcomes for producing this valuable ester from these renewable feedstocks.

From Lignocellulosic Biomass to Chemical Precursors

The conversion of raw lignocellulosic biomass into chemical precursors for this compound is a multi-step process. The initial stages involve the breakdown of complex polysaccharides into simpler sugars, which are then converted into platform molecules like levulinic acid.

Biomass_to_Precursor Biomass Lignocellulosic Biomass (e.g., Wood, Corn Stover) Cellulose Cellulose (C6 Polymer) Biomass->Cellulose Hemicellulose Hemicellulose (C5 Polymer) Biomass->Hemicellulose Hydrolysis_C6 Acid Hydrolysis Cellulose->Hydrolysis_C6 H+ Hydrolysis_C5 Acid Hydrolysis Hemicellulose->Hydrolysis_C5 H+ Glucose Glucose (C6 Sugar) Hydrolysis_C6->Glucose Xylose Xylose (C5 Sugar) Hydrolysis_C5->Xylose Dehydration_LA Dehydration & Rearrangement Glucose->Dehydration_LA Dehydration_F Dehydration Xylose->Dehydration_F LA Levulinic Acid Dehydration_LA->LA Furfural Furfural Dehydration_F->Furfural

Figure 1: Conversion of Biomass to Platform Chemicals.

Synthesis of this compound from Biomass Precursors

The most prevalent and well-documented method for synthesizing this compound is through the catalytic hydrogenation of methyl levulinate. Methyl levulinate is readily produced by the esterification of levulinic acid with methanol.

Chemical Synthesis Pathway

The synthesis is a two-step process starting from levulinic acid:

  • Esterification: Levulinic acid is reacted with methanol, typically in the presence of an acid catalyst, to form methyl levulinate.

  • Hydrogenation: The ketone group of methyl levulinate is selectively hydrogenated to a hydroxyl group, yielding this compound. This step is often a part of the synthesis of γ-valerolactone (GVL), where this compound is a key intermediate.[1][4]

Synthesis_Pathway LA Levulinic Acid Esterification Esterification LA->Esterification MeOH1 Methanol MeOH1->Esterification ML Methyl Levulinate Esterification->ML Acid Catalyst Hydrogenation Catalytic Hydrogenation ML->Hydrogenation Hydrogen Hydrogen Source (H₂ gas or H-donor) Hydrogen->Hydrogenation M4HP This compound Hydrogenation->M4HP Metal Catalyst (e.g., Zr, Ru, Ni, Cu) Lactonization Intramolecular Lactonization M4HP->Lactonization GVL γ-Valerolactone (GVL) Lactonization->GVL MeOH2 Methanol Lactonization->MeOH2

Figure 2: Synthesis of this compound.

Quantitative Data on Synthesis

The yield of this compound is highly dependent on the catalyst, solvent, temperature, and pressure. Often, reaction conditions are optimized for the final product, GVL, but several studies provide insight into the reaction at the intermediate stage. The following tables summarize key quantitative data from various catalytic systems.

Precursor Catalyst Hydrogen Source Temp. (°C) Pressure (bar) Time (h) Conversion (%) Selectivity to M4HP (%)
Methyl LevulinateZrO₂/Si-SBA-152-propanol20030189Not specified, but intermediate detected
Methyl LevulinateUiO-66(Zr)Isopropanol200N/A2>99Intermediate detected, GVL yield 92.7%
Levulinic Acid0.5% Ru-5% Ni/MMTH₂22017591Intermediate, GVL selectivity 100%
Methyl LevulinateNanocopperMethanol240N/A1~100Intermediate, GVL selectivity 87.6%

Note: Selectivity to this compound (M4HP) is often not reported as it is a transient intermediate. High GVL selectivity implies efficient conversion of M4HP.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound derived from levulinic acid.

Protocol 1: Synthesis via Catalytic Transfer Hydrogenation

This protocol is adapted from methodologies for the catalytic transfer hydrogenation of methyl levulinate.[5][6]

Materials:

  • Methyl Levulinate (pre-synthesized from levulinic acid)

  • Zirconium-based catalyst (e.g., UiO-66)

  • 2-propanol (reagent grade, as H-donor and solvent)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: Activate the catalyst under vacuum at an appropriate temperature (e.g., 150-200°C) for several hours to remove adsorbed water and solvents.

  • Reactor Charging: In a typical experiment, charge the autoclave reactor with methyl levulinate, 2-propanol, and the activated catalyst. A representative ratio would be 1 mmol of methyl levulinate, 0.1 g of catalyst, and 10 mL of 2-propanol.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air.

  • Reaction: Pressurize the reactor if required by the specific protocol (e.g., to 30 bar with N₂ to prevent boiling).[5] Heat the reactor to the desired temperature (e.g., 200°C) while stirring (e.g., 700 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals (if the reactor setup allows) and analyzing them by GC-MS. To isolate this compound, the reaction should be stopped before complete conversion to GVL.

  • Cooling and Depressurization: After the desired reaction time (e.g., 1-2 hours), cool the reactor to room temperature and carefully vent the pressure.

  • Product Isolation: Open the reactor and separate the solid catalyst from the liquid product mixture by centrifugation or filtration. The resulting liquid contains the product, unreacted substrate, solvent, and byproducts.

Experimental_Workflow Start Start Activate Activate Catalyst (Vacuum, Heat) Start->Activate Charge Charge Reactor (Methyl Levulinate, Solvent, Catalyst) Activate->Charge SealPurge Seal and Purge Reactor (with N₂ or Ar) Charge->SealPurge React Heat and Stir (e.g., 200°C, 700 rpm) SealPurge->React Cool Cool to Room Temperature & Depressurize React->Cool Separate Separate Catalyst (Filtration/Centrifugation) Cool->Separate Crude Crude Product Mixture Separate->Crude Purify Purification (e.g., Vacuum Distillation) Crude->Purify Analyze Analysis (GC-MS, NMR) Purify->Analyze End End Analyze->End

Figure 3: General Experimental Workflow for Synthesis.
Protocol 2: Purification by Vacuum Distillation

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump, cold trap, and pressure gauge

  • Heating mantle with magnetic stirring

  • Round-bottom flasks for collection

Procedure:

  • Apparatus Setup: Assemble a dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude liquid product into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Begin heating the flask while stirring.

    • First, collect the low-boiling fraction, which will primarily be the 2-propanol solvent.

    • Increase the temperature to distill the product. This compound has a higher boiling point than methyl levulinate. Collect fractions based on boiling point and pressure, monitoring purity by GC-MS.

    • The high-boiling residue will contain heavier byproducts.

Protocol 3: Analysis by GC-MS and NMR

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Column: Use a polar capillary column (e.g., DB-WAX or similar).

  • GC Conditions (Representative):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Identification: Compare the resulting mass spectrum with a known database spectrum for this compound.[7][8]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified sample in an appropriate deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹³C NMR Peaks (Chemical Shifts in ppm): The spectrum should show characteristic peaks corresponding to the six carbon atoms in the molecule. Approximate expected shifts are: ~174 (ester carbonyl), ~76 (CH-OH), ~51 (methoxy), ~31 (CH₂ adjacent to ester), ~30 (CH₂ adjacent to CH-OH), and ~19 (methyl group on CH-OH).[8]

Conclusion and Future Outlook

This compound stands out as a significant value-added chemical derivable from renewable biomass resources. While it does not occur naturally, its synthesis from the platform chemical levulinic acid positions it as a key player in the development of a sustainable chemical industry. The methodologies outlined in this guide provide a foundation for its synthesis and purification. Further research into more selective and efficient catalytic systems will be crucial for its economic production at scale, paving the way for its broader application in the synthesis of biodegradable polymers, green solvents, and novel pharmaceutical compounds.

References

A Technical Guide to the Biosynthesis of 4-Hydroxypentanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathways for 4-hydroxypentanoic acid (4-HPA), also known as 4-hydroxyvalerate (4HV), and its derivatives. It covers the key enzymes, metabolic engineering strategies, quantitative production data, and detailed experimental protocols relevant to the production of this versatile platform chemical.

Introduction

4-Hydroxypentanoic acid is a valuable C5 hydroxy acid with significant potential as a monomer for the synthesis of biodegradable polymers, such as polyhydroxyalkanoates (PHAs), and as a precursor to γ-valerolactone (GVL), a green solvent and fuel additive.[1][2] The biotechnological production of 4-HPA from renewable feedstocks offers a sustainable alternative to conventional chemical synthesis. This guide focuses on the enzymatic conversion of levulinic acid to 4-HPA and discusses pathways for its further derivatization.

Biosynthetic Pathway of 4-Hydroxypentanoic Acid from Levulinic Acid

The most successful and high-yield approach for the biosynthesis of 4-HPA is the whole-cell biotransformation of levulinic acid (4-oxopentanoic acid). This process relies on the enzymatic reduction of the ketone group of levulinic acid to a hydroxyl group.

Key Enzyme and Genetic Modification

The central enzyme in this pathway is a 3-hydroxybutyrate (B1226725) dehydrogenase (3HBDH) . The wild-type enzyme from Alcaligenes faecalis does not exhibit significant activity towards levulinic acid.[2][3] However, through protein engineering, a double mutant, His144Leu/Trp187Phe (designated as 3HBDH*) , has been developed with significant catalytic activity for the reduction of levulinic acid to 4-HPA.[2][3] The catalytic efficiency (kcat/Km) of this engineered enzyme for levulinic acid was determined to be 578.0 min⁻¹ M⁻¹.[2][3]

Cofactor Regeneration

The reduction of levulinic acid by 3HBDH* is an NADH-dependent reaction. To sustain high levels of 4-HPA production, efficient regeneration of NADH is crucial. A highly effective strategy involves the co-expression of an NAD+-dependent formate (B1220265) dehydrogenase (FDH) , such as CbFDH from Candida boidinii.[1][4][5] Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. This cofactor regeneration system is advantageous as it is ATP-independent and operates efficiently under low aeration conditions, making it suitable for industrial-scale bioprocesses.[1][4]

Host Organism and Metabolic Engineering

Escherichia coli, particularly strains like MG1655, has been successfully engineered as a whole-cell biocatalyst for the production of 4-HPA from levulinic acid.[1][4][6] The production system typically involves the co-expression of the engineered 3HBDH* and formate dehydrogenase on a suitable plasmid vector. This approach decouples 4-HPA production from the host's central metabolism, minimizing the diversion of carbon to biomass and other byproducts.[1][4]

Biosynthesis_of_4_HPA_from_Levulinic_Acid cluster_cell Engineered E. coli cluster_enzymes Recombinant Enzymes LA_ext Levulinic Acid (extracellular) LA_int Levulinic Acid (intracellular) LA_ext->LA_int Transport Formate_ext Formate (extracellular) Formate_int Formate (intracellular) Formate_ext->Formate_int Transport HPA 4-Hydroxypentanoic Acid LA_int->HPA Reduction HBDH Engineered 3HBDH (His144Leu/Trp187Phe) CO2 CO₂ Formate_int->CO2 FDH Formate Dehydrogenase (CbFDH) NAD NAD⁺ NADH NADH NAD->NADH regenerated NADH->NAD consumed

Diagram 1: Biosynthesis of 4-HPA from levulinic acid in engineered E. coli.

Biosynthesis of 4-Hydroxypentanoic Acid Derivatives

4-HPA can serve as a precursor for the biosynthesis of valuable derivatives, most notably polyhydroxyalkanoates (PHAs).

Poly(4-hydroxyvalerate) and its Copolymers

Engineered E. coli can be utilized to produce PHAs containing 4-hydroxyvalerate (4HV) monomers. This is achieved by introducing a PHA synthase, such as PhaCCv from Chromobacterium violaceum, which polymerizes 4-hydroxyvaleryl-CoA (4HV-CoA).[6] To generate 4HV-CoA from levulinic acid, genes from the lva operon of Pseudomonas putida KT2440 (lvaEDABC) can be expressed. This operon encodes the enzymes necessary to convert levulinic acid into intermediates that can be channeled into PHA biosynthesis, including 4HV-CoA and 3-hydroxyvaleryl-CoA (3HV-CoA).[6]

By co-expressing the lva operon with PHA synthase and enzymes for 3-hydroxybutyrate (3HB-CoA) synthesis (e.g., PhaA and PhaB from Cupriavidus necator), various copolymers can be produced, including P(4HV), P(3HV-co-4HV), P(3HB-co-4HV), and P(3HB-co-3HV-co-4HV).[6]

PHA_Biosynthesis_from_Levulinic_Acid cluster_pathway Metabolic Pathway in Engineered E. coli LA Levulinic Acid lva_operon lvaEDABC (from P. putida) LA->lva_operon Acetyl_CoA Acetyl-CoA phaAB phaA, phaB (from C. necator) Acetyl_CoA->phaAB HPA_CoA 4HV-CoA lva_operon->HPA_CoA HV_CoA 3HV-CoA lva_operon->HV_CoA HB_CoA 3HB-CoA phaAB->HB_CoA phaC phaC (PHA Synthase) PHA Polyhydroxyalkanoate (PHA) [P(4HV), P(3HV-co-4HV), P(3HB-co-4HV), etc.] phaC->PHA HPA_CoA->phaC HV_CoA->phaC HB_CoA->phaC

Diagram 2: Biosynthesis of PHAs containing 4HV from levulinic acid.

Quantitative Data on 4-Hydroxypentanoic Acid Production

The whole-cell biotransformation of levulinic acid to 4-HPA in engineered E. coli has achieved high production metrics, as summarized in the table below.

ParameterValueHost OrganismCultivation ConditionsReference
Titer100 g/LE. coli MG16555 L fed-batch fermenter[1],[4],[5]
Productivity4.2 g/L/hE. coli MG16555 L fed-batch fermenter[1],[4],[5]
Molar Conversion92%E. coli MG16555 L fed-batch fermenter[1],[4],[5]

Experimental Protocols

Whole-Cell Biotransformation of Levulinic Acid to 4-HPA

This protocol is adapted from the work of Kim et al. (2019).[1]

5.1.1. Strain and Plasmid Construction

  • Host Strain: E. coli MG1655.

  • Plasmids: A suitable expression vector (e.g., pET or pTrc series) is used to co-express the engineered 3-hydroxybutyrate dehydrogenase (3HBDH*) and the NAD+-dependent formate dehydrogenase (CbFDH).

5.1.2. Cultivation for Biotransformation

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing appropriate antibiotics and incubate overnight at 37°C with shaking at 200 rpm.

  • Transfer the overnight culture (1:100 v/v) into 400 mL of modified Terrific Broth (TB) medium (12 g/L tryptone, 24 g/L yeast extract, 4 g/L glycerol, 2.3 g/L KH₂PO₄, and 12.5 g/L K₂HPO₄) in a 2 L flask.

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches a specified value (e.g., 0.6-0.8).

  • Induce protein expression by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of, for example, 0.1 mM.

  • Continue cultivation at a lower temperature (e.g., 25°C) for a specified period (e.g., 12-24 hours) to allow for protein expression and cell growth.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) and resuspend to a desired cell density for the biotransformation reaction.

5.1.3. Biotransformation Reaction

  • Prepare a reaction mixture containing the resuspended cells, levulinic acid, and an equimolar concentration of sodium formate in a suitable buffer.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals for analysis of 4-HPA concentration.

Experimental_Workflow_4HPA_Production cluster_workflow Experimental Workflow start Start: Recombinant E. coli overnight_culture Overnight Culture (LB medium, 37°C) start->overnight_culture main_culture Main Culture (TB medium, 37°C) overnight_culture->main_culture induction Induction of Protein Expression (e.g., IPTG) main_culture->induction cell_growth Cell Growth and Protein Expression (e.g., 25°C) induction->cell_growth harvesting Cell Harvesting (Centrifugation) cell_growth->harvesting washing Cell Washing (Phosphate Buffer) harvesting->washing biotransformation Biotransformation Reaction (Cells + Levulinic Acid + Formate) washing->biotransformation analysis Analysis of 4-HPA (HPLC) biotransformation->analysis end End: 4-HPA Product analysis->end

Diagram 3: Experimental workflow for 4-HPA production.
Quantification of 4-Hydroxypentanoic Acid by HPLC

5.2.1. Sample Preparation

  • Centrifuge the samples from the biotransformation reaction to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

5.2.2. HPLC Conditions

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[8]

  • Detection: UV detection at a low wavelength, typically around 210 nm, is suitable for organic acids.[8][9]

  • Quantification: A standard curve is generated using known concentrations of pure 4-hydroxypentanoic acid to quantify the concentration in the samples.

Purification of 4-Hydroxypentanoic Acid from Fermentation Broth

Purification of carboxylic acids from fermentation broths can be a multi-step process.[10][11][12][13]

  • Cell Removal: The first step is the removal of microbial cells, typically by centrifugation or microfiltration.

  • Acidification: The pH of the cell-free broth is lowered to below the pKa of 4-HPA (approximately 4.8) using a strong acid (e.g., sulfuric acid). This converts the 4-hydroxypentanoate (B1260314) salt to the free acid form.[10][13]

  • Liquid-Liquid Extraction: The acidified broth is then extracted with a suitable organic solvent (e.g., ethyl acetate) to transfer the 4-HPA into the organic phase.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator.

  • Further Purification (Optional): Depending on the required purity, further purification steps such as distillation or crystallization may be necessary.

Conclusion

The biosynthesis of 4-hydroxypentanoic acid, particularly through the whole-cell biotransformation of levulinic acid, has been demonstrated to be a highly efficient and promising route for the sustainable production of this platform chemical. The use of engineered enzymes and cofactor regeneration systems in robust microbial hosts like E. coli has enabled the achievement of industrially relevant titers and productivities. Furthermore, the metabolic pathways for the conversion of 4-HPA into valuable biopolymers have been established. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore and optimize the production of 4-HPA and its derivatives for a wide range of applications.

References

Stereochemistry of Methyl 4-hydroxypentanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of methyl 4-hydroxypentanoate (B1260314), a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. This document details stereoselective synthetic routes to the (R)- and (S)-enantiomers, including asymmetric hydrogenation and biocatalytic reduction, and provides in-depth protocols for the analytical and preparative separation of its stereoisomers using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). All quantitative data is presented in structured tables for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the stereochemical considerations in the synthesis and purification of this versatile chiral building block. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of enantiomerically pure compounds.

Introduction

Methyl 4-hydroxypentanoate is a chiral ester that possesses a stereogenic center at the C4 position, giving rise to two enantiomers: (R)-methyl 4-hydroxypentanoate and (S)-methyl 4-hydroxypentanoate. The distinct spatial arrangement of the hydroxyl group in these enantiomers leads to different interactions with other chiral molecules, a critical consideration in the development of pharmaceuticals and other biologically active compounds. The demand for enantiomerically pure forms of this compound is driven by the often-observed differences in pharmacological activity and toxicity between enantiomers of a chiral drug.

This guide provides a detailed exploration of the synthesis and separation of the stereoisomers of this compound, offering practical experimental protocols and quantitative data to support research and development in this area.

Stereoselective Synthesis of this compound

The controlled synthesis of a specific enantiomer of this compound is paramount for its application in stereospecific chemical synthesis. The primary approaches involve the asymmetric reduction of a prochiral ketone precursor, namely methyl levulinate (methyl 4-oxopentanoate).

Asymmetric Hydrogenation of Methyl Levulinate

Asymmetric hydrogenation using chiral metal catalysts is a powerful method for the enantioselective synthesis of chiral alcohols. Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the reduction of β-keto esters.

This protocol, adapted from a procedure for a similar substrate, illustrates the general methodology for asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[1]

  • Catalyst Preparation:

    • In a dry 80-mL Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).

    • Add 9 mL of distilled N,N-dimethylformamide (DMF).

    • Stir the suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.

    • Cool the mixture and concentrate under vacuum (1 mm Hg at 50°C, then 0.1 mm Hg for 1 hour) to yield the (R)-BINAP-Ru(II) complex as a reddish-brown solid.

  • Hydrogenation:

    • In a 200-mL dry Schlenk tube, dissolve methyl 3-oxobutanoate (50.0 g, 0.431 mol) in methanol (B129727) (50 mL).

    • Add the prepared (R)-BINAP-Ru(II) complex (175 mg) under an argon stream.

    • Degas the resulting yellowish-orange solution using two freeze-thaw cycles.

    • Transfer the solution to a 500-mL glass autoclave.

    • Pressurize the autoclave with hydrogen gas to 100 atm.

    • Stir the reaction mixture at 25°C for 48 hours.

  • Work-up and Purification:

    • Carefully release the hydrogen pressure.

    • Concentrate the reaction mixture using a rotary evaporator.

    • Purify the residue by distillation to obtain (R)-methyl 3-hydroxybutanoate.

Note: While this protocol is for a related compound, the principles are directly applicable to the asymmetric hydrogenation of methyl levulinate to produce the corresponding chiral this compound. The choice of (R)- or (S)-BINAP will determine the stereochemistry of the product.

Biocatalytic Reduction of Methyl 4-oxopentanoate (B1231505)

Enzyme-catalyzed reductions offer a green and highly stereoselective alternative to traditional chemical methods. Whole-cell biocatalysis using fermenting yeast, such as Saccharomyces cerevisiae, can effectively reduce prochiral ketones to chiral alcohols with high enantiomeric excess.

The following is a general procedure for the stereoselective reduction of ketones using fermenting yeast, which can be adapted for the synthesis of this compound.[2]

  • Yeast Culture Preparation:

    • Prepare a culture medium containing glucose (or sucrose) as a carbon source and other necessary nutrients.

    • Inoculate the medium with Saccharomyces cerevisiae.

    • Allow the yeast to ferment under controlled temperature and pH conditions.

  • Biocatalytic Reduction:

    • Once the yeast is actively fermenting, add methyl 4-oxopentanoate to the culture.

    • Continue the fermentation, monitoring the progress of the reduction by techniques such as GC or TLC.

    • The oxidoreductase enzymes within the yeast will catalyze the stereoselective reduction of the ketone.

  • Extraction and Purification:

    • After the reaction is complete, separate the yeast cells from the culture medium by centrifugation or filtration.

    • Extract the product from the culture medium using an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over an anhydrous salt (e.g., MgSO₄) and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography or distillation.

Note: The stereochemical outcome of the reduction is dependent on the specific enzymes present in the yeast strain and the substrate structure. Typically, reductions of β-keto esters with Saccharomyces cerevisiae yield the (S)-hydroxy ester.

Chiral Separation of this compound Enantiomers

For applications requiring the highest enantiomeric purity, chromatographic separation of a racemic mixture is often necessary. Chiral HPLC and chiral GC are the most common techniques for both analytical and preparative-scale enantioseparation.

Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of enantiomers.[3][4]

The following is a general protocol for developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column Selection:

    • Screen a selection of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IG).

  • Mobile Phase Selection (Normal Phase):

    • Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in a 90:10 (v/v) ratio.[5]

    • For acidic compounds, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. For basic compounds, add 0.1% diethylamine (B46881) (DEA).

    • Optimize the ratio of hexane (B92381) to alcohol to achieve baseline separation.

  • Mobile Phase Selection (Reversed Phase):

    • Use a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[6]

    • Adjust the pH and the concentration of the organic modifier to optimize the separation.

  • Analysis Conditions:

    • Flow rate: 0.5 - 1.0 mL/min.

    • Column temperature: Ambient (e.g., 25°C).

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

Chiral Gas Chromatography (GC)

Chiral GC columns with stationary phases based on modified cyclodextrins are highly effective for the separation of volatile enantiomers.[7][8][9]

The following protocol outlines the steps for the chiral GC analysis of this compound enantiomers.

  • Column Selection:

    • Choose a chiral GC column with a modified cyclodextrin (B1172386) stationary phase (e.g., a β-cyclodextrin-based column).

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 220 - 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation and elution. Isothermal conditions can also be explored.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 250°C.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

    • If necessary, derivatize the hydroxyl group (e.g., with trifluoroacetic anhydride) to improve volatility and separation.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and separation of this compound stereoisomers.

Table 1: Asymmetric Hydrogenation of β-Keto Esters

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
(R)-BINAP-Ru(II)Methyl 3-oxobutanoate(R)-Methyl 3-hydroxybutanoate97-98%92-96%[1]
Ru(COD)(MA)₂-(S)-BINAP-HClEthyl levulinate(S)-γ-Valerolactone99%95%[10]

Table 2: Chiral HPLC Separation Parameters

Column TypeMobile PhaseFlow RateDetectionApplicationReference
Polysaccharide-basedn-Hexane/Isopropanol (90:10 v/v) + 0.1% TFA1.0 mL/minUV (210 nm)General method for acidic chiral compounds[5]
Polysaccharide-basedAcetonitrile/Water0.3 - 1.0 mL/minUV (254 nm)Reversed-phase separation[3][4]

Table 3: Chiral GC Separation Parameters

Column TypeCarrier GasTemperature ProgramDetectorApplicationReference
Modified β-CyclodextrinHeliumIsothermal or rampedFIDSeparation of volatile enantiomers[7][8][9]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and the workflows for their synthesis and separation.

stereoisomers racemate Racemic Methyl 4-hydroxypentanoate R_enantiomer (R)-Methyl 4-hydroxypentanoate racemate->R_enantiomer Chiral Separation S_enantiomer (S)-Methyl 4-hydroxypentanoate racemate->S_enantiomer Chiral Separation

Caption: Relationship between racemic this compound and its enantiomers.

synthesis_workflow cluster_asymmetric Asymmetric Hydrogenation cluster_biocatalytic Biocatalytic Reduction start_asym Methyl Levulinate hydrogenation Hydrogenation start_asym->hydrogenation catalyst Chiral Ru-BINAP Catalyst catalyst->hydrogenation product_asym Enantiomerically Enriched This compound hydrogenation->product_asym start_bio Methyl 4-oxopentanoate reduction Fermentation/ Reduction start_bio->reduction yeast Saccharomyces cerevisiae yeast->reduction product_bio Enantiomerically Enriched This compound reduction->product_bio

Caption: Workflow for stereoselective synthesis of this compound.

separation_workflow start Racemic Mixture hplc Chiral HPLC start->hplc gc Chiral GC start->gc r_isomer (R)-Enantiomer hplc->r_isomer s_isomer (S)-Enantiomer hplc->s_isomer gc->r_isomer gc->s_isomer

Caption: Workflow for the chiral separation of this compound enantiomers.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its utility in various applications, particularly in the pharmaceutical industry. This technical guide has provided a detailed overview of the key methodologies for the stereoselective synthesis and chiral separation of its enantiomers. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists working in the field of stereoselective synthesis and chiral analysis. The continued development of efficient and scalable methods for the production of enantiomerically pure this compound will undoubtedly facilitate its broader application as a versatile chiral building block in the synthesis of complex molecules.

References

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-hydroxypentanoate (B1260314). Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on the predicted qualitative solubility in a range of common laboratory solvents, based on the compound's structural features and the known solubility of analogous compounds. Furthermore, this guide presents a detailed, industry-standard experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data in their own laboratory settings.

Introduction to Methyl 4-hydroxypentanoate

This compound is an organic compound with the chemical formula C₆H₁₂O₃.[1][2][3] It is the methyl ester of 4-hydroxypentanoic acid and possesses both a hydroxyl (-OH) and an ester (-COOCH₃) functional group.[1] These functional groups dictate its physicochemical properties, including its solubility. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the ester group and the carbon backbone contribute to its potential solubility in less polar organic solvents. Understanding the solubility of this compound is crucial for its application in various fields, including chemical synthesis and as an intermediate in the production of valuable chemicals like γ-valerolactone.[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent PolarityPredicted SolubilityRationale
WaterHighSparingly Soluble to SolubleThe hydroxyl group can form hydrogen bonds with water, but the C6 carbon backbone may limit high solubility.
Methanol (B129727)HighSolubleAs a polar protic solvent, methanol can effectively solvate both the hydroxyl and ester groups through hydrogen bonding and dipole-dipole interactions.
Ethanol (B145695)HighSolubleSimilar to methanol, ethanol is a polar protic solvent capable of forming strong intermolecular interactions with the solute. A structurally similar compound, methyl 4-hydroxybenzoate (B8730719), is soluble in ethanol.[4]
AcetoneMediumSolubleAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the hydroxyl group and has a moderate polarity to dissolve the overall molecule. Methyl 4-hydroxybenzoate is also soluble in acetone.[5]
Ethyl Acetate (B1210297)MediumSolubleThe ester functionality of ethyl acetate is compatible with the ester group in this compound, and its moderate polarity should facilitate dissolution.
DichloromethaneMediumSolubleA common organic solvent that is effective at dissolving a wide range of organic compounds with moderate polarity.
Chloroform (B151607)MediumSolubleSimilar to dichloromethane, chloroform is a versatile solvent for moderately polar organic compounds.
Dimethyl Sulfoxide (B87167) (DMSO)HighVery SolubleDMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including those with hydrogen bonding capabilities.[6][7][8][9]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[10][11][12][13][14] This protocol outlines the steps to quantitatively measure the solubility of this compound in a given solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or Gas Chromatograph)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[13] Periodically check to ensure excess solid remains.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.[11]

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantitative Analysis: The concentration of this compound in the diluted saturated solution can be determined using various analytical techniques. Two common methods are outlined below.

    • 3.3.1. UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[15][16][17][18][19]

      • Determine the wavelength of maximum absorbance (λmax) for this compound.

      • Measure the absorbance of the standard solutions at the λmax to construct a calibration curve.[15]

      • Measure the absorbance of the diluted sample solution at the same λmax.

      • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.[14]

    • 3.3.2. Gravimetric Analysis:

      • Accurately weigh a clean, dry evaporating dish.[20]

      • Pipette a known volume of the filtered, saturated solution into the pre-weighed dish.[21]

      • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

      • Once the solvent is fully evaporated, place the dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

      • Cool the dish in a desiccator and weigh it accurately.[20][21]

      • The difference in weight corresponds to the mass of dissolved this compound.

      • Calculate the solubility in terms of grams per 100 mL or other desired units.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination via Shake-Flask Method cluster_0 cluster_1 A Preparation of Saturated Solution B Addition of Excess This compound A->B C Addition of Solvent A->C D Equilibration (Shaking at Constant Temp) B->D C->D E Sample Collection and Preparation D->E F Settling of Excess Solid E->F G Filtration of Supernatant F->G H Dilution of Saturated Solution G->H I Quantitative Analysis H->I J UV-Vis Spectrophotometry I->J Method 1 K Gravimetric Analysis I->K Method 2 L Data Analysis and Solubility Calculation J->L K->L

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl 4-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypentanoate (B1260314) is a key intermediate in the conversion of biomass to valuable chemicals and biofuels.[1] Understanding its thermal stability is crucial for optimizing its production, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition of methyl 4-hydroxypentanoate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothesized thermal decomposition profile based on the analysis of structurally similar compounds. It includes postulated decomposition pathways, hypothetical quantitative data, and detailed experimental protocols for verification.

Introduction

This compound (C₆H₁₂O₃) is a bifunctional organic molecule containing both a hydroxyl and a methyl ester group.[2] It is primarily derived from the hydrogenation of methyl levulinate, which is obtained from lignocellulosic biomass.[1] The presence of the hydroxyl group on the fourth carbon atom makes it a γ-hydroxy ester. This structure is prone to specific thermal decomposition pathways, which are of significant interest in the fields of green chemistry, biofuel development, and as a potential building block in pharmaceutical synthesis. The thermal behavior of this compound dictates its processing limits and potential degradation products, which is critical for safety and process efficiency.

Thermal Stability and Decomposition Pathway

The proposed primary decomposition pathway involves an intramolecular hydrogen transfer from the hydroxyl group to the ester carbonyl group, proceeding through a six-membered cyclic transition state. This type of reaction, known as a pyrolytic elimination, would lead to the formation of γ-valerolactone (GVL) and methanol (B129727). GVL is a known stable, high-boiling point cyclic ester, and its formation from this compound is a key step in some biorefinery processes.

Further decomposition at higher temperatures could lead to the breakdown of γ-valerolactone and methanol, potentially producing smaller volatile molecules such as carbon monoxide, carbon dioxide, and various hydrocarbons.

Proposed Decomposition Pathway

DecompositionPathway M4HP This compound TS Six-membered Transition State M4HP->TS Heat (Δ) GVL γ-Valerolactone TS->GVL Methanol Methanol TS->Methanol Decomp Further Decomposition (High Temperature) GVL->Decomp > 400°C Methanol->Decomp > 400°C Products CO, CO₂, Hydrocarbons Decomp->Products

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the thermal decomposition of this compound, derived from the expected behavior of similar γ-hydroxy esters. These values should be confirmed experimentally.

ParameterValue (Hypothetical)MethodNotes
Decomposition Onset Temperature (Tonset) 220 - 240 °CTGAEstimated temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak) 260 - 280 °CDTG (Derivative Thermogravimetry)Temperature of the maximum rate of mass loss.
Mass Loss (Primary Step) ~24 %TGACorresponds to the loss of a methanol molecule (CH₃OH).
Enthalpy of Decomposition (ΔHdecomp) 80 - 120 J/gDSCExpected to be an endothermic process.
Primary Decomposition Products γ-Valerolactone, MethanolTGA-MS, Py-GC-MSIdentification of evolved gases during heating.
Secondary Decomposition Products CO, CO₂, H₂O, various hydrocarbonsTGA-MS, Py-GC-MSAt temperatures exceeding the primary decomposition.

Experimental Protocols

To validate the hypothetical data, the following experimental protocols are recommended.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the decomposition temperatures and identify the evolved gaseous products.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

Methodology:

  • Sample Preparation: Place 5-10 mg of liquid this compound into an alumina (B75360) or platinum TGA pan.[3]

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 50 mL/min.

    • Heating Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.

    • MS Parameters: Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-200 amu. The electron ionization energy should be set to 70 eV.

  • Data Acquisition: Record the mass loss as a function of temperature (TGA curve) and the mass spectra of the evolved gases at different temperatures.

  • Data Analysis:

    • Determine the onset and peak decomposition temperatures from the TGA and derivative thermogravimetry (DTG) curves.

    • Analyze the MS data to identify the evolved gases at specific decomposition temperatures by comparing the obtained spectra with a standard mass spectral library (e.g., NIST).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of decomposition and observe any phase transitions.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Hermetically seal 2-5 mg of liquid this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Program: Equilibrate at 25 °C, then heat to 350 °C at a rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic or exothermic peaks corresponding to phase transitions or decomposition.

    • Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area of the decomposition peak.

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound TGA_Sample 5-10 mg in TGA pan Sample->TGA_Sample DSC_Sample 2-5 mg in DSC pan Sample->DSC_Sample TGA_MS TGA-MS Analysis (10°C/min to 600°C) TGA_Sample->TGA_MS DSC DSC Analysis (10°C/min to 350°C) DSC_Sample->DSC TGA_Data TGA/DTG Curves TGA_MS->TGA_Data MS_Data Mass Spectra TGA_MS->MS_Data DSC_Data DSC Thermogram DSC->DSC_Data Analysis Data Interpretation TGA_Data->Analysis MS_Data->Analysis DSC_Data->Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, this guide provides a scientifically grounded, albeit hypothetical, framework for understanding its thermal behavior. The proposed decomposition pathway via intramolecular rearrangement to form γ-valerolactone and methanol is consistent with the chemistry of similar hydroxy esters. The provided hypothetical quantitative data and detailed experimental protocols offer a clear roadmap for researchers to empirically determine the thermal properties of this important bio-derived chemical. Such data is essential for the advancement of sustainable chemical processes and the development of novel applications for this versatile molecule.

References

A Guide to Quantum Chemical Studies of Methyl 4-hydroxypentanoate: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-hydroxypentanoate (B1260314) is a chiral ester with applications as an intermediate in the synthesis of valuable chemicals, including the green solvent γ-valerolactone (GVL).[1] Its molecular structure, featuring a hydroxyl group and an ester moiety, allows for complex intramolecular interactions and a rich conformational landscape. Understanding the three-dimensional structure, spectroscopic properties, and reactivity of this molecule at a quantum mechanical level is crucial for optimizing its synthesis, predicting its behavior in different environments, and exploring its potential in drug development and materials science.

Theoretical and Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for studying molecular properties with a favorable balance between accuracy and computational cost.[2] The general workflow of a quantum chemical study is a multi-step process that begins with the initial molecular structure and proceeds through various levels of calculation and analysis to predict a range of properties.

Quantum Chemical Workflow cluster_input Input Preparation cluster_computation Computational Steps cluster_analysis Analysis and Interpretation mol_structure Define Molecular Structure (e.g., SMILES/XYZ) conf_search Conformational Search (e.g., MMFF/GFN2-xTB) mol_structure->conf_search Initial Geometries geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) conf_search->geom_opt Low-energy Conformers freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry prop_calc Property Calculations (NMR, IR, Reactivity) freq_calc->prop_calc Verified Minimum data_analysis Data Analysis and Visualization prop_calc->data_analysis interpretation Interpretation and Comparison with Experiment data_analysis->interpretation

A general workflow for quantum chemical studies.

Experimental and Computational Protocols

This section provides detailed, albeit hypothetical, protocols for conducting a comprehensive quantum chemical study of methyl 4-hydroxypentanoate.

Conformational Analysis

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Identifying the lowest-energy conformers is a critical first step, as these will have the most significant contribution to the molecule's overall properties.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound is first converted into a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This is often done using computationally inexpensive methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB).[3]

  • DFT Optimization: The low-energy conformers identified in the initial search are then subjected to geometry optimization using a more accurate DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[2]

  • Energy Refinement: For the most stable conformers, single-point energy calculations can be performed with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.

  • Thermodynamic Analysis: Frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy.

Vibrational Spectroscopy (IR and Raman)

Computational vibrational spectroscopy is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra.[4][5]

Protocol:

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)). This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Scaling Factors: The calculated harmonic frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the computed frequencies to improve agreement with experimental data.

  • Spectral Simulation: The scaled frequencies and their corresponding intensities can be used to generate simulated IR and Raman spectra, which can then be compared to experimental spectra for validation and peak assignment.

NMR Spectroscopy

The calculation of nuclear magnetic resonance (NMR) chemical shifts is a valuable tool for structure elucidation.[6][7] The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this.[8][9]

Protocol:

  • NMR Calculation: Using the optimized geometries of the most stable conformers, an NMR calculation is performed using the GIAO method (e.g., NMR=GIAO keyword in Gaussian). The same DFT functional and basis set as the geometry optimization can be used.

  • Reference Standard: The absolute shielding tensors are calculated. To convert these to chemical shifts (δ), the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted: δ_sample = σ_TMS - σ_sample.

  • Boltzmann Averaging: Since the experimental NMR spectrum is an average over the populated conformers, the calculated chemical shifts for each conformer should be averaged, weighted by their Boltzmann population at the experimental temperature.

Reactivity Analysis

Quantum chemical descriptors provide insights into the reactivity of a molecule.[10][11][12]

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical stability.[13]

  • Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated.[13][14]

Data Presentation

The quantitative data obtained from these calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Optimized Geometrical Parameters of the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G(d) Level)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C21.53
C2-C31.54
C3-C41.53
C4-O11.43
C4-C51.52
C1=O21.21
C1-O31.35
O3-C61.44
**Bond Angles (°) **C2-C1-O3111.5
O2=C1-O3124.8
C1-C2-C3113.2
C2-C3-C4110.8
C3-C4-O1109.5
C1-O3-C6116.7
Dihedral Angles (°) O2=C1-C2-C3-178.5
C1-C2-C3-C465.2
C2-C3-C4-O1-60.1

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound (Scaled Frequencies, cm⁻¹)

ExperimentalCalculatedAssignment
~34503455O-H stretch
~29702975C-H stretch (methyl)
~29402942C-H stretch (methylene)
~17351740C=O stretch (ester)
~14501455C-H bend
~11701175C-O stretch (ester)

Table 3: Hypothetical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Boltzmann Averaged)

AtomCalculated δExperimental δ (Reference)
¹³C NMR
C1 (C=O)173.5173.0
C6 (OCH₃)51.851.5
C4 (CH-OH)67.267.0
C2 (CH₂)35.134.8
C3 (CH₂)30.530.2
C5 (CH₃)23.923.6
¹H NMR
H (OH)2.5 (broad)2.4
H (OCH₃)3.683.65
H (on C4)3.853.82
H (on C5)1.201.18

Visualization of Conformational Analysis

A key aspect of studying a flexible molecule like this compound is understanding the relative energies of its different conformers. This can be effectively visualized using a potential energy diagram.

Conformational Energy Diagram cluster_conformers Relative Gibbs Free Energy (kcal/mol) Conf_A Conformer A (0.00) Conf_B Conformer B (+0.85) Conf_C Conformer C (+1.50) Conf_D Conformer D (+2.10) level1 1.0 level2 2.0 level3 3.0

Hypothetical relative energies of conformers.

Conclusion

This guide provides a comprehensive theoretical and methodological framework for conducting quantum chemical studies on this compound. By following the outlined protocols for conformational analysis, vibrational and NMR spectroscopy, and reactivity analysis, researchers can gain deep insights into the molecular properties of this important chemical intermediate. The resulting data will be invaluable for applications ranging from catalyst design for GVL production to the rational design of new pharmaceuticals and biodegradable polymers. While this document is based on established computational chemistry practices rather than existing specific studies on the title molecule, it serves as a rigorous and practical starting point for future research in this area.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the enantioselective synthesis of (R)-Methyl 4-hydroxypentanoate (B1260314). This chiral molecule is a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates. The following sections detail three distinct and effective methods: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, Asymmetric Borane (B79455) Reduction, and Biocatalytic Reduction.

Application Note 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of ketones. The use of chiral Ruthenium complexes, such as those developed by Noyori, allows for high enantioselectivity in the synthesis of chiral alcohols from prochiral ketones like methyl 4-oxopentanoate (B1231505) (methyl levulinate). This method offers mild reaction conditions and utilizes a formic acid/amine mixture as a convenient hydrogen source.

Data Presentation: Summary of Ruthenium-Catalyzed ATH

ParameterValue/ConditionReference
SubstrateMethyl 4-oxopentanoate[1]
CatalystRuCl(p-cymene)[(R,R)-Ts-DPEN][1]
Hydrogen DonorFormic Acid / N-methylpiperidine (1:1 molar ratio)[1]
SolventMethanol (B129727) (MeOH)[1]
Temperature30 °C[1]
Catalyst Loading1 mol%[1]
Substrate Conc.~0.3 M[1]
YieldGood (specific value not stated for ester)[1]
Enantiomeric Excess (ee)Good (specific value not stated for ester)[1]

Experimental Protocol

This protocol is based on the asymmetric transfer hydrogenation of levulinate esters using a Noyori-type catalyst.[1]

Materials:

  • Methyl 4-oxopentanoate

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst

  • Methanol (anhydrous)

  • Formic acid (FA)

  • N-methylpiperidine

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Hydrogen Donor Solution: Prepare a 1:1 molar ratio mixture of formic acid and N-methylpiperidine.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.005 mmol, 1 mol%).

  • Addition of Solvent and Substrate: Add anhydrous methanol (1.5 mL) to the flask, followed by methyl 4-oxopentanoate (0.5 mmol).

  • Initiation of Reaction: Add the formic acid/N-methylpiperidine mixture (0.5 mL) to the reaction flask.

  • Reaction Conditions: Stir the reaction mixture at 30 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (R)-Methyl 4-hydroxypentanoate.

  • Analysis: Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Prepare FA/N-methylpiperidine (1:1 molar ratio) r3 Add FA/Amine mixture to initiate p1->r3 p2 Dry glassware under inert atmosphere r1 Add RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst to flask p2->r1 r2 Add Methanol and Methyl 4-oxopentanoate r1->r2 r2->r3 r4 Stir at 30°C and monitor progress r3->r4 w1 Quench reaction with water r4->w1 w2 Extract with organic solvent w1->w2 w3 Dry and concentrate w2->w3 w4 Purify by column chromatography w3->w4 a1 Determine Yield and Enantiomeric Excess (ee) w4->a1

Caption: Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.

Application Note 2: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and enantioselective method for converting ketones to chiral alcohols. This method employs a borane source, such as borane dimethyl sulfide (B99878), in the presence of a catalytic amount of a chiral oxazaborolidine, like (S)-Me-CBS. This system provides excellent enantioselectivity for the synthesis of (R)-alcohols from prochiral ketones.

Data Presentation: Summary of CBS Reduction

ParameterValue/ConditionReference
SubstrateMethyl 4-oxopentanoate[2]
Catalyst(S)-Me-CBS oxazaborolidine[2]
Reducing AgentBorane dimethyl sulfide complex[2]
Product(R)-Methyl 4-hydroxypentanoate[2]
Enantiomeric Excess (ee)>99%[2]

Experimental Protocol

This protocol describes a practical method for the asymmetric reduction of methyl 4-oxopentanoate using the CBS methodology.[2]

Materials:

  • Methyl 4-oxopentanoate

  • (S)-Me-CBS oxazaborolidine (e.g., 1 M solution in toluene)

  • Borane dimethyl sulfide (BMS) complex (e.g., 10 M solution)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis, including a dropping funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, place the (S)-Me-CBS oxazaborolidine solution (e.g., 0.1 eq).

  • Addition of Reagents: Cool the flask to 0 °C in an ice bath. Add the borane dimethyl sulfide complex (e.g., 0.6 eq) dropwise to the catalyst solution while maintaining the temperature.

  • Substrate Addition: After stirring for 10-15 minutes, add a solution of methyl 4-oxopentanoate (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and stir for 30 minutes. Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.

  • Analysis: Confirm the structure and determine the enantiomeric excess of the (R)-Methyl 4-hydroxypentanoate product by chiral GC or HPLC.

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Quench & Work-up cluster_analysis Analysis s1 Charge flask with (S)-Me-CBS catalyst under N2 s2 Cool to 0°C s1->s2 r1 Add Borane Dimethyl Sulfide (BMS) dropwise s2->r1 r2 Add Methyl 4-oxopentanoate in THF dropwise r1->r2 r3 Stir at 0-5°C and monitor reaction r2->r3 w1 Slowly add Methanol to quench r3->w1 w2 Add NaHCO3 solution w1->w2 w3 Extract with organic solvent, dry, and concentrate w2->w3 w4 Purify product w3->w4 a1 Determine Yield and >99% Enantiomeric Excess w4->a1 G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Extraction & Purification cluster_analysis Analysis p1 Prepare phosphate (B84403) buffer (e.g., pH 7.0) r1 Combine buffer, substrate, NADPH, and regeneration system (Glucose/GDH) p1->r1 r2 Initiate with Asymmetric Dehydrogenase (ADH) r1->r2 r3 Incubate with agitation (e.g., 30°C) r2->r3 r4 Monitor conversion by GC/HPLC r3->r4 w1 Terminate reaction and extract with organic solvent r4->w1 w2 (Optional) Centrifuge to remove cells w1->w2 w3 Dry and concentrate organic phase w2->w3 w4 Purify product w3->w4 a1 Determine Yield and Enantiomeric Excess w4->a1

References

Application Notes and Protocols for the Biocatalytic Production of Methyl 4-hydroxypentanoate Using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of Methyl 4-hydroxypentanoate (B1260314), a valuable chiral intermediate, utilizing lipases as biocatalysts. The information presented is curated for professionals in research, scientific, and drug development fields, emphasizing practical application and data-driven methodologies.

Introduction

Methyl 4-hydroxypentanoate is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Traditional chemical synthesis routes often involve harsh reaction conditions, hazardous reagents, and the formation of unwanted byproducts. Biocatalysis, employing enzymes such as lipases, offers a green and sustainable alternative, characterized by mild reaction conditions, high selectivity, and reduced environmental impact. Lipases, particularly immobilized forms like Candida antarctica Lipase (B570770) B (CALB), are highly effective for esterification and transesterification reactions, making them ideal candidates for the production of this compound.

This document outlines two primary lipase-catalyzed pathways for the synthesis of this compound:

  • Direct Esterification of 4-hydroxypentanoic acid with methanol (B129727).

  • Transesterification using a suitable acyl donor in the presence of methanol.

Detailed experimental protocols, data presentation in tabular format for key reaction parameters, and workflow visualizations are provided to facilitate the implementation of these biocatalytic methods in a laboratory setting.

Data Presentation: Key Parameters for Lipase-Catalyzed Synthesis

The following tables summarize typical ranges and specific examples of reaction parameters for the biocatalytic production of short-chain hydroxy esters, which can be adapted and optimized for this compound synthesis.

Table 1: Lipase Screening and Selection

Lipase SourceImmobilization SupportOptimal Temperature (°C)Optimal pHReference Notes
Candida antarctica Lipase B (CALB)Macroporous acrylic resin (e.g., Novozym 435)40 - 607.0 - 8.0Widely used, high activity and stability.[1][2]
Rhizomucor mieheiIonic resin30 - 506.5 - 7.5Effective for esterification.
Pseudomonas cepaciaCeramic particles30 - 507.0Good performance in organic solvents.
Porcine Pancreatic Lipase (PPL)None (free enzyme)30 - 407.0 - 8.0Often used for initial screening.

Table 2: Typical Reaction Conditions for Direct Esterification of Hydroxy Acids

ParameterRange/ValueNotes
Substrates 4-hydroxypentanoic acid, Methanol
Lipase Candida antarctica Lipase B (Novozym 435)A commonly effective choice.
Enzyme Loading 1 - 10% (w/w of substrates)Higher loading can increase reaction rate but also cost.
Molar Ratio (Acid:Alcohol) 1:1 to 1:5Excess alcohol can shift equilibrium towards product formation.
Temperature 40 - 60 °CHigher temperatures can increase reaction rates but may lead to enzyme denaturation.
Solvent Toluene (B28343), Hexane, or Solvent-freeSolvent choice can influence enzyme activity and stability.
Reaction Time 1 - 72 hoursDependent on other parameters; monitor by GC or TLC.[1]
Water Removal Molecular sieves or vacuumRemoval of water byproduct drives the reaction forward.
Agitation 150 - 250 rpmEnsures proper mixing and reduces mass transfer limitations.
Typical Yield ~80%Highly dependent on optimization of all parameters.[1]

Table 3: Typical Reaction Conditions for Transesterification

ParameterRange/ValueNotes
Substrates Alkyl 4-hydroxypentanoate, MethanolThe alkyl group of the starting ester should be easily displaceable.
Lipase Candida antarctica Lipase B (Novozym 435)
Enzyme Loading 5 - 15% (w/w of substrates)
Molar Ratio (Ester:Alcohol) 1:3 to 1:10A large excess of methanol is often used.
Temperature 30 - 50 °C
Solvent tert-Butanol (B103910), Heptane, or Solvent-free
Reaction Time 12 - 48 hoursMonitor by GC or HPLC.
Agitation 150 - 250 rpm
Typical Conversion >90%Can be very efficient under optimized conditions.

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of this compound using lipases. These protocols are based on established methods for similar ester syntheses and should be optimized for the specific substrates and enzyme preparation used.

Protocol 1: Direct Esterification of 4-Hydroxypentanoic Acid

Materials:

  • 4-hydroxypentanoic acid

  • Methanol (anhydrous)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Organic solvent (e.g., Toluene, anhydrous)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment (GC-MS or HPLC)

Procedure:

  • Reaction Setup: In a clean, dry screw-capped flask, dissolve 4-hydroxypentanoic acid (1.0 equivalent) in toluene (10 mL per gram of acid).

  • Addition of Methanol: Add methanol (3.0 equivalents) to the reaction mixture.

  • Water Removal: Add activated molecular sieves (10% w/w of substrates) to the flask to adsorb the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase (5% w/w of substrates) to the mixture.

  • Incubation: Seal the flask tightly and place it in a shaking incubator set at 50 °C and 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours). Analyze the aliquots by GC-MS or HPLC to determine the conversion of the starting material and the formation of the product.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Transesterification for this compound Synthesis

Materials:

  • A suitable starting ester (e.g., Ethyl 4-hydroxypentanoate)

  • Methanol (anhydrous)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Organic solvent (e.g., tert-Butanol, anhydrous)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment (GC-MS or HPLC)

Procedure:

  • Reaction Setup: In a dry, sealed reaction vessel, dissolve the starting ester (1.0 equivalent) in tert-butanol (10 mL per gram of ester).

  • Addition of Methanol: Add a molar excess of methanol (e.g., 5.0 equivalents) to the reaction mixture.

  • Enzyme Addition: Add the immobilized lipase (10% w/w of the starting ester).

  • Incubation: Seal the vessel and incubate at 45 °C with constant agitation (200 rpm).

  • Reaction Monitoring: Periodically withdraw samples and analyze by GC or HPLC to monitor the disappearance of the starting ester and the formation of this compound.

  • Work-up: After reaching a satisfactory level of conversion (typically 12-24 hours), filter to remove the lipase.

  • Purification: Evaporate the solvent and excess methanol from the filtrate. The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the lipase-catalyzed production of this compound.

Biocatalytic_Production_Workflow substrates Substrates (4-Hydroxypentanoic Acid + Methanol or Starting Ester + Methanol) reaction_setup Reaction Setup (Solvent, Temperature Control) substrates->reaction_setup enzyme_addition Enzyme Addition (Immobilized Lipase) reaction_setup->enzyme_addition incubation Incubation (Agitation, Time) enzyme_addition->incubation monitoring Reaction Monitoring (GC/HPLC) incubation->monitoring enzyme_recovery Enzyme Recovery (Filtration) incubation->enzyme_recovery Reaction Complete monitoring->incubation Continue Incubation enzyme_recovery->enzyme_addition Reuse product_isolation Product Isolation (Solvent Removal) enzyme_recovery->product_isolation purification Purification (Chromatography/Distillation) product_isolation->purification final_product This compound purification->final_product Yield_Factors center_node center_node factor_node factor_node parameter_node parameter_node yield Product Yield enzyme Enzyme Properties enzyme->yield reaction_cond Reaction Conditions reaction_cond->yield substrate_prop Substrate Properties substrate_prop->yield lipase_type Lipase Type lipase_type->enzyme enzyme_load Enzyme Loading enzyme_load->enzyme immobilization Immobilization immobilization->enzyme temp Temperature temp->reaction_cond ph pH ph->reaction_cond time Reaction Time time->reaction_cond solvent Solvent solvent->reaction_cond agitation Agitation agitation->reaction_cond molar_ratio Molar Ratio molar_ratio->substrate_prop purity Substrate Purity purity->substrate_prop water_content Water Content water_content->substrate_prop

References

Application Notes and Protocols: Methyl 4-hydroxypentanoate as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxypentanoate (B1260314) is a valuable and versatile chiral building block in organic synthesis. As a bifunctional molecule containing both a secondary alcohol and a methyl ester, it offers two reactive sites for chemical modification. Its stereocenter at the C4 position allows for the introduction of chirality into target molecules, making it a crucial synthon for the synthesis of pharmaceuticals, fine chemicals, and natural products.[1][2] Notably, it can be derived from levulinic acid, a key platform chemical obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass, positioning it as a sustainable chemical intermediate.[1] This document provides an overview of its synthesis, key applications, and detailed protocols for its use.

Enantioselective Synthesis of Methyl 4-hydroxypentanoate

The primary route to enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone in methyl levulinate. Various catalytic systems, including chemical and biological methods, have been developed to achieve high enantioselectivity.

Data Summary: Enantioselective Synthesis Methods

MethodSubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)YieldReference
Asymmetric ReductionMethyl LevulinateBorane (B79455) dimethyl sulfide (B99878) / (S)-Me-CBS oxazaborolidine(R)-Methyl 4-hydroxypentanoate>99%-[1]
Enzymatic ReductionEthyl LevulinateAsymmetric Dehydrogenase / NADPH(R)-Ethyl 4-hydroxypentanoate98.14%74%[1]
Asymmetric HydrogenationMethyl LevulinateHomogeneous Ru/SEGPHOS(S)-γ-Valerolactone (via intermediate)27%-[1]

Experimental Protocol: Asymmetric Reduction of Methyl Levulinate to (R)-Methyl 4-hydroxypentanoate

This protocol is based on the highly selective reduction using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Materials:

  • Methyl levulinate

  • (S)-Me-CBS oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon or nitrogen supply

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), charge a dry round-bottom flask with (S)-Me-CBS oxazaborolidine solution. Cool the flask to 0-5 °C using an ice bath.

  • Addition of Borane: Slowly add borane dimethyl sulfide complex (BMS) dropwise to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of methyl levulinate in anhydrous THF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield (R)-methyl 4-hydroxypentanoate.[1]

Applications in Synthesis

Synthesis of Chiral γ-Valerolactone (GVL)

This compound is a direct precursor to γ-valerolactone (GVL), a significant green solvent and biofuel additive.[1][3] The conversion occurs via an intramolecular cyclization (lactonization) with the elimination of methanol, typically under acidic conditions.[1]

GVL_Synthesis cluster_start Starting Material cluster_intermediate Chiral Intermediate cluster_product Final Product Methyl_Levulinate Methyl Levulinate M4HP Methyl (R)-4-hydroxypentanoate Methyl_Levulinate->M4HP Asymmetric Reduction GVL (R)-γ-Valerolactone M4HP->GVL Acid-Catalyzed Intramolecular Cyclization (-MeOH)

Caption: Workflow for the synthesis of (R)-GVL from Methyl Levulinate.

Protocol: Acid-Catalyzed Lactonization to (R)-γ-Valerolactone

Materials:

  • (R)-Methyl 4-hydroxypentanoate

  • Amberlyst-15 or other acidic resin catalyst (or a catalytic amount of H₂SO₄)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (R)-methyl 4-hydroxypentanoate, toluene, and the acid catalyst.

  • Reaction: Heat the mixture to reflux. Methanol and water will be collected in the Dean-Stark trap as they are formed.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material has been fully consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Filter to remove the solid acid catalyst.

  • Purification: Remove the toluene under reduced pressure. The crude (R)-γ-valerolactone can be purified by vacuum distillation to yield the final product.

Synthesis of Insect Pheromones and Analogs

The chiral center and functional groups of this compound make it an ideal starting material for the synthesis of various natural products, including insect pheromones. For example, it can be a precursor to chiral lactones, which are common structural motifs in pheromones.[4]

Pheromone_Synthesis M4HP (S)-Methyl 4-hydroxypentanoate Protected_Alcohol Silyl-Protected Alcohol M4HP->Protected_Alcohol 1. Protection (e.g., TBDMSCl) Aldehyde Chiral Aldehyde Protected_Alcohol->Aldehyde 2. Ester Reduction (e.g., DIBAL-H) Wittig_Product Alkene Intermediate Aldehyde->Wittig_Product 3. Wittig Reaction Final_Pheromone Pheromone Analog (e.g., (S,Z)-alkadienol) Wittig_Product->Final_Pheromone 4. Deprotection (e.g., TBAF)

Caption: Proposed workflow for the synthesis of a pheromone analog.

Protocol: Multi-step Synthesis via a Chiral Aldehyde Intermediate

This protocol outlines a general, hypothetical pathway. Specific reagents and conditions would need to be optimized for a particular target molecule.

1. Protection of the Hydroxyl Group:

  • Dissolve (S)-methyl 4-hydroxypentanoate in anhydrous dichloromethane (B109758) (DCM).

  • Add imidazole (B134444) followed by tert-butyldimethylsilyl chloride (TBDMSCl).

  • Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup and purify by column chromatography to yield methyl 4-(tert-butyldimethylsilyloxy)pentanoate.

2. Reduction of the Ester to an Aldehyde:

  • Dissolve the silyl-protected ester in anhydrous THF or toluene and cool to -78 °C.

  • Add diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Stir at -78 °C and monitor the reaction by TLC.

  • Quench the reaction with methanol, followed by an aqueous Rochelle's salt solution.

  • Extract the product, dry the organic layer, and concentrate. The crude aldehyde is often used immediately in the next step.

3. Chain Elongation (e.g., Wittig Reaction):

  • Prepare the desired phosphonium (B103445) ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium in THF.

  • Add a solution of the crude aldehyde from the previous step to the ylide at low temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction and perform an aqueous workup. Purify the resulting alkene by column chromatography.

4. Deprotection:

  • Dissolve the silyl-protected alkene in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

  • Stir until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and purify by column chromatography to yield the final chiral alcohol product.

Derivatization for Drug Development

In drug discovery, chiral building blocks are often modified to explore structure-activity relationships.[5] The hydroxyl group of this compound can be easily derivatized, for example, through etherification or oxidation, to create a library of related chiral synthons.[3][6]

Protocol: O-Alkylation to Methyl 4-methoxypentanoate

This protocol converts the hydroxyl group to a methoxy (B1213986) group, a common modification in medicinal chemistry.[1]

Materials:

  • (R)-Methyl 4-hydroxypentanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous THF

  • Methyl iodide (MeI)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere, add NaH to a flask containing anhydrous THF and cool to 0 °C.

  • Deprotonation: Slowly add a solution of (R)-methyl 4-hydroxypentanoate in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Workup: Carefully quench the reaction with saturated NH₄Cl solution. Extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (R)-methyl 4-methoxypentanoate.

References

Application Notes and Protocols: Dehydration of Methyl 4-hydroxypentanoate to Gamma-Valerolactone (GVL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-valerolactone (B192634) (GVL) is a versatile and sustainable platform chemical with a wide range of applications, including as a green solvent, a fuel additive, and a precursor for the synthesis of various value-added chemicals and polymers. One of the key synthetic routes to GVL involves the cyclization of 4-hydroxypentanoic acid or its esters, such as methyl 4-hydroxypentanoate (B1260314). This intramolecular esterification, or lactonization, is a dehydration reaction that proceeds readily under thermal conditions and is often facilitated by the presence of an acid catalyst. This document provides detailed application notes and protocols for the laboratory-scale synthesis of GVL from methyl 4-hydroxypentanoate.

Reaction Principle

The conversion of this compound to gamma-valerolactone is an intramolecular transesterification reaction. The hydroxyl group (-OH) at the C4 position nucleophilically attacks the carbonyl carbon of the methyl ester group. This is followed by the elimination of a molecule of methanol (B129727) (CH₃OH) to form the stable five-membered lactone ring of GVL. The reaction is typically catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxyl group.

Data Presentation

The following tables summarize quantitative data from studies on the conversion of levulinic acid and its esters to GVL, where the dehydration of the 4-hydroxypentanoate intermediate is a crucial step. It is important to note that these values often represent the overall yield from the starting material (e.g., ethyl levulinate) and not solely the dehydration step.

Table 1: Catalytic Conversion of Ethyl Levulinate (EL) to GVL

CatalystSupportTemperature (°C)Time (h)EL Conversion (%)GVL Selectivity (%)GVL Yield (%)Reference
Cu-NiAl₂O₃200499.99897.9[1]
Cu-NiSiO₂200498.59593.6[1]
Cu-NiZrO₂200496.29288.5[1]
Cu-NiTiO₂200494.89085.3[1]

Table 2: Influence of Reaction Parameters on GVL Yield from Levulinic Acid

CatalystHydrogen SourceTemperature (°C)Pressure (bar)Time (h)GVL Yield (%)Reference
Ni/MgAlO₂.₅H₂16030199.7[2]
Ni/Al₂O₃H₂25065291[2]
Ru/CFormic Acid150-1.5>99[3]
Pt/CFormic Acid150-298[4]

Experimental Protocols

The following protocols provide a general framework for the dehydration of this compound to GVL. Researchers should optimize these conditions based on their specific equipment and desired scale.

Protocol 1: Acid-Catalyzed Dehydration

This protocol utilizes a solid acid catalyst for the intramolecular cyclization of this compound.

Materials:

  • This compound (≥98%)

  • Solid acid catalyst (e.g., Amberlyst-15, Nafion NR50, or sulfated zirconia)

  • Anhydrous toluene (B28343) or xylene (solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (B1210297) (for extraction)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: Activate the solid acid catalyst by drying it in an oven at 110°C for at least 4 hours before use.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and the activated solid acid catalyst (5-10 wt% of the starting material).

  • Add anhydrous toluene or xylene as a solvent (approximately 5-10 mL per gram of starting material).

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask to remove the methanol byproduct azeotropically.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of methanol in the Dean-Stark trap. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid acid catalyst.

    • Wash the catalyst with a small amount of ethyl acetate and combine the filtrates.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any leached acid, followed by washing with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude GVL can be further purified by vacuum distillation to obtain a high-purity product.

Protocol 2: Thermal Dehydration (Catalyst-Free)

This protocol relies on thermal energy to drive the cyclization without an external catalyst.

Materials:

  • This compound (≥98%)

Equipment:

  • Distillation apparatus with a short-path distillation head

  • Heating mantle or oil bath

  • Vacuum source

Procedure:

  • Reaction Setup: Place this compound in a round-bottom flask suitable for distillation.

  • Reaction and Distillation:

    • Heat the flask gradually under atmospheric pressure. The intramolecular cyclization will occur, and the lower-boiling methanol will start to distill off.

    • Once the majority of the methanol has been removed, slowly apply a vacuum to the system.

    • Gamma-valerolactone will distill as a colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (boiling point of GVL is ~207-208°C at atmospheric pressure).

  • Purification: The collected GVL is typically of high purity. If necessary, a second vacuum distillation can be performed.

Mandatory Visualizations

GVL_Reaction_Pathway MHP This compound Intermediate Protonated Intermediate MHP->Intermediate H⁺ (Catalyst) GVL Gamma-Valerolactone (GVL) Intermediate->GVL -H⁺, -CH₃OH Methanol Methanol

Caption: Reaction pathway for the acid-catalyzed dehydration of this compound to GVL.

GVL_Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix this compound, Catalyst, and Solvent reflux Heat to Reflux (2-6 hours) start->reflux cool Cool to Room Temperature reflux->cool filter_catalyst Filter to Remove Catalyst cool->filter_catalyst wash Wash with NaHCO₃ and Brine filter_catalyst->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure GVL distill->product

Caption: Experimental workflow for the synthesis of GVL from this compound.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers from Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers are of significant interest for a range of applications, including drug delivery, tissue engineering, and sustainable packaging. Aliphatic polyesters are a prominent class of these materials due to their susceptibility to hydrolysis. Methyl 4-hydroxypentanoate (B1260314) is a promising monomer for the synthesis of biodegradable polyesters, specifically poly(4-hydroxyvalerate), due to its potential derivation from renewable resources. This document provides detailed application notes and experimental protocols for the synthesis of biodegradable polymers using methyl 4-hydroxypentanoate.

It is important to note that while the direct homopolymerization of this compound is not extensively documented in publicly available literature, its synthesis can be approached through two primary routes:

  • Ring-Opening Polymerization (ROP) of γ-Valerolactone (GVL): this compound can be cyclized to its corresponding lactone, γ-valerolactone (GVL). GVL can then be polymerized, often in copolymerization with other lactones, to form polyesters. The homopolymerization of GVL is thermodynamically challenging but can be achieved under specific conditions.

  • Polycondensation/Transesterification of this compound: This method involves the direct polymerization of the linear hydroxy ester, eliminating the need for a separate cyclization step. This process typically requires a catalyst to facilitate the removal of methanol (B129727) and drive the polymerization reaction.

These application notes will cover both approaches, providing protocols adapted from established methods for similar monomers.

Data Presentation

The following tables summarize quantitative data for polymers synthesized from monomers structurally related to this compound, such as δ-valerolactone and copolymers of γ-valerolactone. This data provides an expected range for the properties of poly(4-hydroxyvalerate).

Table 1: Thermal and Molecular Weight Properties of Poly(δ-valerolactone) (PVL)

CatalystInitiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDITm (°C)
Boric AcidBenzyl (B1604629) Alcohol------
Thermophilic Esterase-7072972225--

Data adapted from studies on the polymerization of δ-valerolactone, a structurally similar six-membered ring lactone. Mn = Number-average molecular weight, PDI = Polydispersity index, Tm = Melting temperature.

Table 2: Properties of Copolymers of γ-Valerolactone (GVL) and ε-Caprolactone (CL)

GVL/CL Molar RatioCatalystInitiatorTemperature (°C)Mn (Da)PDI
10/90Sn(Oct)₂mPEG12010,000 (theoretical)-
20/80Sn(Oct)₂mPEG12010,000 (theoretical)-
30/70Sn(Oct)₂mPEG12010,000 (theoretical)-

Data adapted from a study on the copolymerization of γ-valerolactone and ε-caprolactone.[1] This data illustrates the feasibility of incorporating the 4-hydroxyvalerate monomer unit into polyester (B1180765) chains.

Table 3: Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)

3HV content (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
5391.6-2.1-
-10.3-13.3

PHBV is a well-studied biodegradable polyester with a valerate (B167501) component. This data provides a reference for the expected mechanical properties of polyesters containing 4-hydroxyvalerate units.[2][3]

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_ROP Ring-Opening Polymerization (ROP) cluster_PC Polycondensation / Transesterification MHP This compound GVL γ-Valerolactone MHP->GVL Intramolecular Cyclization P4HV_PC Poly(4-hydroxyvalerate) via Polycondensation MHP->P4HV_PC Catalyst - CH3OH P4HV_ROP Poly(4-hydroxyvalerate) via ROP GVL->P4HV_ROP Catalyst Initiator

Caption: Synthesis pathways for poly(4-hydroxyvalerate).

Experimental_Workflow start Start: Monomer and Reagent Preparation synthesis Polymer Synthesis (ROP or Polycondensation) start->synthesis purification Polymer Purification (Precipitation & Drying) synthesis->purification characterization Polymer Characterization (NMR, GPC, DSC, TGA) purification->characterization end End: Data Analysis characterization->end

Caption: General experimental workflow for polymer synthesis.

Experimental Protocols

Protocol 1: Synthesis of Poly(4-hydroxyvalerate) via Ring-Opening Polymerization (ROP) of γ-Valerolactone

This protocol is adapted from established procedures for the ROP of other lactones, such as δ-valerolactone.

1. Materials and Reagents:

  • γ-Valerolactone (GVL)

  • Benzyl alcohol (BnOH), initiator

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), catalyst

  • Toluene (B28343), anhydrous

  • Methanol

  • Chloroform-d (CDCl₃) for NMR analysis

  • Tetrahydrofuran (THF) for GPC analysis

2. Equipment:

  • Schlenk line and oven-dried glassware

  • Magnetic stirrer with heating plate

  • Oil bath

  • Rotary evaporator

  • Vacuum oven

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

3. Experimental Procedure:

  • Monomer and Reagent Purification:

    • Dry γ-valerolactone and benzyl alcohol over calcium hydride (CaH₂) and distill under reduced pressure.

    • Dry toluene over sodium/benzophenone and distill.

  • Polymerization:

    • In a glovebox or under an inert atmosphere, add purified GVL, benzyl alcohol, and Sn(Oct)₂ to a flame-dried Schlenk flask equipped with a magnetic stir bar. A typical molar ratio of monomer:initiator:catalyst would be 100:1:1.

    • Add anhydrous toluene to achieve a desired monomer concentration (e.g., 1 M).

    • Seal the flask and place it in a preheated oil bath at 110-130°C.

    • Stir the reaction mixture for 24-48 hours.

  • Purification:

    • Cool the reaction mixture to room temperature and dissolve it in a minimal amount of chloroform (B151607).

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash with fresh methanol.

    • Dry the polymer in a vacuum oven at 40°C to a constant weight.

Protocol 2: Synthesis of Poly(4-hydroxyvalerate) via Polycondensation of this compound

This is a generalized protocol for the transesterification-based polycondensation of a hydroxy ester.

1. Materials and Reagents:

  • This compound

  • Titanium(IV) isopropoxide or another suitable transesterification catalyst

  • High-boiling point, inert solvent (e.g., diphenyl ether), optional

  • Methanol

  • Chloroform

2. Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head with a condenser and collection flask.

  • Heating mantle with temperature controller

  • Vacuum pump

  • Standard laboratory glassware

3. Experimental Procedure:

  • Reaction Setup:

    • Charge the reaction flask with this compound and the catalyst (e.g., 0.1-0.5 mol% relative to the monomer).

  • Polymerization:

    • Heat the mixture under a slow stream of nitrogen to 150-180°C to initiate the transesterification and distill off the methanol byproduct.

    • After the initial removal of methanol ceases, gradually increase the temperature to 200-220°C and apply a vacuum (e.g., <1 mmHg) to facilitate the removal of residual methanol and drive the polymerization to a higher molecular weight.

    • Continue the reaction under vacuum for several hours until the desired viscosity is achieved.

  • Purification:

    • Cool the polymer to room temperature.

    • Dissolve the polymer in chloroform and precipitate it in cold methanol.

    • Collect and dry the polymer as described in Protocol 1.

Characterization of the Synthesized Polymer

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the dried polymer in CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra to confirm the polyester structure. For poly(4-hydroxyvalerate), characteristic peaks corresponding to the repeating unit should be observed.

2. Gel Permeation Chromatography (GPC):

  • Dissolve the polymer in THF.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to polystyrene standards.

3. Thermal Analysis (DSC and TGA):

  • Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability and decomposition temperature of the polymer.

Conclusion

The synthesis of biodegradable polymers from this compound offers a promising avenue for the development of sustainable biomaterials. The protocols provided herein, adapted from established methods for similar monomers, offer a starting point for the synthesis and characterization of poly(4-hydroxyvalerate). Further optimization of reaction conditions will be necessary to achieve polymers with desired molecular weights and properties for specific applications in research, medicine, and industry.

References

Application Notes and Protocols: Methyl 4-Hydroxypentanoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypentanoate (B1260314) is a versatile chiral building block that serves as a key precursor in the synthesis of valuable pharmaceutical intermediates. Derived from the catalytic hydrogenation of methyl levulinate, which can be sourced from renewable biomass, this compound offers a sustainable entry point to complex molecular architectures. These application notes provide a comprehensive overview of the synthesis of methyl 4-hydroxypentanoate and its conversion to γ-valerolactone (GVL), a pivotal intermediate for the production of high-value chiral molecules. Detailed protocols for the synthesis of (R)-4-aminopentanoic acid, a crucial intermediate for a new class of pharmaceuticals targeting central nervous system disorders, are presented.

Introduction

This compound possesses two key functional groups, a hydroxyl and a methyl ester, making it a valuable synthon in organic chemistry.[1] Its primary route of synthesis is through the hydrogenation of methyl levulinate, a derivative of levulinic acid, which is a platform chemical readily obtained from the degradation of C6 sugars.[1] The chirality at the C4 position allows for its use in stereoselective synthesis, providing access to enantiomerically pure pharmaceutical building blocks.

A significant application of this compound is its facile intramolecular cyclization to form γ-valerolactone (GVL).[1] GVL is a highly stable and versatile platform molecule with a wide range of applications, including as a green solvent and a precursor to polymers and fuels. In the pharmaceutical industry, GVL serves as a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.

This document outlines the synthetic pathways from methyl levulinate to this compound and subsequently to GVL. Furthermore, it details the conversion of levulinic acid, the precursor to this compound, to (R)-4-aminopentanoic acid, a chiral intermediate with significant therapeutic potential. (R)-4-aminopentanoic acid is a key building block for novel treatments of central nervous system injuries and neurodegenerative diseases, as well as for muscarinic M4 receptor agonists.[2][3]

Synthetic Pathways and Experimental Protocols

The overall synthetic strategy involves a multi-step process starting from the biomass-derived platform chemical, levulinic acid. The key transformations include esterification, hydrogenation, cyclization, and reductive amination.

Synthesis_Pathway Levulinic_Acid Levulinic Acid Methyl_Levulinate Methyl Levulinate Levulinic_Acid->Methyl_Levulinate Esterification (Methanol, Acid Catalyst) R_4_Aminopentanoic_Acid (R)-4-Aminopentanoic Acid Levulinic_Acid->R_4_Aminopentanoic_Acid Enzymatic Reductive Amination (Engineered Glutamate (B1630785) Dehydrogenase) Methyl_4_Hydroxypentanoate This compound Methyl_Levulinate->Methyl_4_Hydroxypentanoate Catalytic Hydrogenation (e.g., Ru/C, H2) GVL γ-Valerolactone (GVL) Methyl_4_Hydroxypentanoate->GVL Intramolecular Cyclization (Acid or Base Catalysis) Pharmaceutical_Intermediate Pharmaceutical Intermediate (e.g., for CNS drugs, M4 Agonists) R_4_Aminopentanoic_Acid->Pharmaceutical_Intermediate Further Synthesis

Caption: Overall synthetic pathways from levulinic acid to key pharmaceutical intermediates.

Synthesis of this compound from Methyl Levulinate

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of methyl levulinate. This reaction selectively reduces the ketone functionality to a hydroxyl group.[1]

Experimental Protocol: Catalytic Hydrogenation of Methyl Levulinate

This protocol is adapted from a one-pot synthesis of γ-valerolactone where this compound is a key intermediate.[4]

Materials:

  • Methyl Levulinate (ML)

  • Deionized Water

  • Ru/SO3H-UiO-66 catalyst (or a similar ruthenium-based catalyst on an acidic support)

  • Hydrogen gas (H2)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Prepare the Ru/SO3H-UiO-66 catalyst as described in the literature.[4]

  • In a typical experiment, charge the autoclave reactor with methyl levulinate (1 mmol), the Ru/SO3H-UiO-66 catalyst (50 mg), and deionized water (10 mL).

  • Seal the reactor and purge it three times with H2 to remove air.

  • Pressurize the reactor with H2 to 0.5 MPa.

  • Heat the reactor to 80°C with vigorous stirring.

  • Maintain the reaction for a specified time (e.g., 1-4 hours) to favor the formation of this compound over the fully cyclized γ-valerolactone. The reaction can be monitored by taking aliquots and analyzing by GC-MS.

  • After the reaction, cool the reactor to room temperature and carefully vent the H2 gas.

  • Filter the reaction mixture to remove the catalyst.

  • The aqueous solution containing this compound can be used directly in the next step or extracted with an organic solvent (e.g., ethyl acetate) for purification.

Data Presentation:

ParameterValueReference
SubstrateMethyl Levulinate[4]
CatalystRu/SO3H-UiO-66[4]
SolventWater[4]
Temperature80°C[4]
H2 Pressure0.5 MPa[4]
Reaction Time4 hours[4]
Yield of GVL*100%[4]

*Note: In this specific protocol, the reaction goes to completion to form GVL. To isolate this compound, the reaction time would need to be optimized and the reaction stopped before full conversion to GVL. The yield of the intermediate is not explicitly stated in this reference.

Synthesis of γ-Valerolactone (GVL) from this compound

This compound readily undergoes intramolecular cyclization (lactonization) to form the stable five-membered ring of γ-valerolactone, with the elimination of methanol (B129727). This reaction can be catalyzed by either acids or bases.[1]

Experimental Protocol: Cyclization of this compound to GVL

This is a general procedure for acid-catalyzed lactonization.

Materials:

  • This compound

  • Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of methanol)

  • Dean-Stark apparatus

  • Round-bottom flask and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent) and toluene.

  • Add a catalytic amount of the acid catalyst (e.g., 5 mol% of sulfuric acid or a catalytic amount of Amberlyst-15).

  • Heat the mixture to reflux. The methanol formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solid catalyst was used, filter it off. If a liquid acid was used, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude GVL.

  • Purify the crude product by vacuum distillation.

Data Presentation:

ParameterValueReference
SubstrateMethyl Levulinate[5]
CatalystZrO2/Si-SBA-15[5]
Hydrogen Donor2-propanol[5]
Temperature200°C[5]
Pressure30 bar[5]
Selectivity to GVL76-100%[5]
Conversion of ML15-89%[5]

*Note: This data represents the overall conversion from methyl levulinate to GVL in a continuous flow system, where this compound is an intermediate.

Application in Pharmaceutical Intermediate Synthesis: (R)-4-Aminopentanoic Acid

(R)-4-aminopentanoic acid is a valuable chiral building block for the synthesis of pharmaceuticals targeting the central nervous system.[3] A sustainable and highly stereoselective route to this intermediate has been developed using an engineered enzyme to catalyze the reductive amination of levulinic acid.[3]

Experimental_Workflow Start Start: Levulinic Acid, Engineered Enzyme, Cofactors, Ammonia (B1221849) Reaction Enzymatic Reductive Amination (Controlled pH and Temperature) Start->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Workup Product Isolation and Purification (e.g., Ion-Exchange Chromatography) Reaction->Workup Monitoring->Reaction Continue until completion Analysis Characterization of (R)-4-Aminopentanoic Acid (NMR, Chiral HPLC) Workup->Analysis End End Product: Enantiopure (R)-4-Aminopentanoic Acid Analysis->End

Caption: General experimental workflow for the enzymatic synthesis of (R)-4-aminopentanoic acid.

Experimental Protocol: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid from Levulinic Acid

This protocol is based on the work of Cai et al., who developed an engineered glutamate dehydrogenase for this transformation.[3]

Materials:

  • Levulinic Acid (LA)

  • Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M)

  • Formate (B1220265) Dehydrogenase (for cofactor regeneration)

  • Ammonium (B1175870) formate

  • NADP+

  • Tris-HCl buffer

  • Bioreactor with pH and temperature control

Procedure:

  • Prepare the engineered EcGDHK116Q/N348M and formate dehydrogenase enzymes as described in the literature.[3]

  • In a bioreactor, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), levulinic acid (0.4 M), ammonium formate (as both ammonia source and for cofactor regeneration), and NADP+.

  • Initiate the reaction by adding the engineered EcGDHK116Q/N348M and formate dehydrogenase enzymes.

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH.

  • Monitor the conversion of levulinic acid and the formation of (R)-4-aminopentanoic acid by HPLC.

  • After the reaction reaches completion (typically >97% conversion in 11 hours), terminate the reaction by denaturing the enzymes (e.g., by heat treatment or pH change).

  • Separate the product from the reaction mixture. This can be achieved by methods such as ion-exchange chromatography.

  • Analyze the enantiomeric excess (ee) of the product using chiral HPLC.

Data Presentation:

ParameterValueReference
SubstrateLevulinic Acid[3]
EnzymeEngineered EcGDHK116Q/N348M[3]
Cofactor RegenerationFormate Dehydrogenase[3]
Amino DonorAmmonia (from ammonium formate)[3]
Substrate Concentration0.4 M[3]
Reaction Time11 hours[3]
Conversion>97%[3]
Enantiomeric Excess (ee)>99%[3]

Conclusion

This compound is a valuable and sustainable precursor for the synthesis of important pharmaceutical intermediates. Its straightforward synthesis from biomass-derived methyl levulinate and its efficient conversion to γ-valerolactone open up a variety of synthetic possibilities. The application of these platform molecules in the stereoselective synthesis of (R)-4-aminopentanoic acid highlights the potential of this chemical family in the development of next-generation pharmaceuticals for the treatment of neurological disorders. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl Levulinate to Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxypentanoate (B1260314) is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] One of the primary synthesis routes for this compound is the catalytic hydrogenation of methyl levulinate, a bio-derived platform molecule.[1] This process involves the selective reduction of the ketone group in methyl levulinate to a hydroxyl group.[1] Careful selection of the catalyst and reaction conditions is crucial to favor the formation of methyl 4-hydroxypentanoate and prevent its subsequent intramolecular cyclization to γ-valerolactone (GVL).[2] This document provides detailed application notes and experimental protocols for the selective catalytic hydrogenation of methyl levulinate to this compound.

Data Presentation

The following table summarizes quantitative data from various catalytic systems for the hydrogenation of methyl levulinate, highlighting conditions that can be adapted for the selective production of this compound.

CatalystSubstrate ConcentrationSolventTemperature (°C)H₂ Pressure (bar)Reaction Time (h)Methyl Levulinate Conversion (%)This compound Selectivity (%)Reference
5% Ru/C0.1 MWater100100Not Specified>99.947.7[3]
5% Ru/C0.1 MMethanol100100Not Specified>99.968.4[3]
10% Pd/C0.1 MMethanol100100Not Specified19.6>99.9[3]
Cu-ZrO₂0.5 g ML in 9.5 g MeOHMethanol2205 (N₂)0.33Not SpecifiedNot Specified (focus on GVL)[4]
ZrO₂/Si-SBA-150.3 M2-Propanol20030115-89Not Specified (focus on GVL)[5]
Ru/SO₃H-UiO-66Not SpecifiedAqueous8054100(Intermediate to 100% GVL)[2]

Note: High selectivity to this compound is favored by using catalysts without strong acidic sites, such as Ru/C or Pd/C, and by carefully controlling reaction time to prevent subsequent cyclization to GVL.

Experimental Protocols

This section outlines a general experimental protocol for the catalytic hydrogenation of methyl levulinate to this compound in a batch reactor.

Materials and Equipment
  • Substrate: Methyl levulinate (98% or higher purity)

  • Catalyst: 5% Ruthenium on activated carbon (Ru/C) or 10% Palladium on activated carbon (Pd/C)

  • Solvent: Methanol, Ethanol, or Water (deionized)

  • Hydrogen Source: High-purity hydrogen gas cylinder with a regulator

  • Reactor: High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet valves.

  • Analytical Equipment: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring and product quantification.

  • Filtration System: Syringe filters or a Buchner funnel with filter paper.

  • Rotary Evaporator: For solvent removal.

  • Standard laboratory glassware and safety equipment.

Detailed Methodology

1. Catalyst Preparation and Handling:

  • Handle the catalyst in an inert atmosphere (e.g., a glovebox) if it is pyrophoric.
  • If the catalyst is not pre-reduced, it may require activation (reduction) under a hydrogen flow at an elevated temperature according to the manufacturer's instructions.

2. Reaction Setup:

  • Ensure the reactor is clean and dry.
  • Into the reactor vessel, add the desired amount of methyl levulinate and the solvent. A typical substrate concentration is 0.1 M.[3]
  • Carefully add the catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5 wt% relative to the substrate.
  • Seal the reactor according to the manufacturer's instructions.

3. Hydrogenation Reaction:

  • Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 bar).[3]
  • Begin stirring the reaction mixture at a constant rate (e.g., 1000 rpm) to ensure good mass transfer.
  • Heat the reactor to the desired temperature (e.g., 100°C).[3]
  • Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals. The samples should be immediately filtered to remove the catalyst before analysis by GC or HPLC.

4. Reaction Work-up and Product Isolation:

  • Once the desired conversion of methyl levulinate is achieved, stop the heating and allow the reactor to cool to room temperature.
  • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
  • Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.
  • The solvent can be removed from the filtrate using a rotary evaporator to yield the crude product.

5. Purification:

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

6. Analysis:

  • The conversion of methyl levulinate and the selectivity to this compound are determined by GC or HPLC analysis. An internal standard method is recommended for accurate quantification.

Mandatory Visualizations

Reaction Pathway Diagram

ReactionPathway ML Methyl Levulinate M4HP This compound ML->M4HP + H₂ (Catalyst) GVL γ-Valerolactone M4HP->GVL - CH₃OH (Acidic Conditions or Heat) ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: Methyl Levulinate, Solvent, Catalyst B Seal and Purge Reactor A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction Progress (GC/HPLC) D->E F Cool and Depressurize E->F Reaction Complete G Filter to Remove Catalyst F->G H Solvent Removal (Rotary Evaporator) G->H I Product Purification (Optional) H->I J Final Product Analysis I->J

References

Application Notes and Protocols for the Esterification of 4-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 4-hydroxypentanoic acid. The primary focus is on the intramolecular esterification (lactonization) to form γ-valerolactone (GVL), a significant green solvent and platform chemical. Additionally, a general protocol for intermolecular Fischer esterification is provided for the synthesis of alkyl 4-hydroxypentanoates.

Introduction

4-Hydroxypentanoic acid is a bifunctional molecule containing both a carboxylic acid and a hydroxyl group. This structure allows for both intermolecular and intramolecular esterification. The intramolecular cyclization to form the five-membered ring of γ-valerolactone (GVL) is often spontaneous and thermodynamically favored, especially at elevated temperatures.[1][2] GVL is a valuable, biodegradable, and non-toxic chemical with applications as a food additive, green solvent, and a precursor for biofuels and polymers.[3] Consequently, the controlled esterification of 4-hydroxypentanoic acid is a critical process in biorefinery and sustainable chemistry.

Key Esterification Pathways

Two primary esterification pathways for 4-hydroxypentanoic acid are:

  • Intramolecular Esterification (Lactonization): The hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid within the same molecule to form the cyclic ester, γ-valerolactone. This reaction is typically acid-catalyzed.

  • Intermolecular Fischer Esterification: In the presence of an external alcohol and an acid catalyst, the carboxylic acid group can be esterified to form an alkyl 4-hydroxypentanoate. This reaction requires conditions that favor the intermolecular reaction over the intramolecular cyclization.

The choice of pathway depends on the desired product and the reaction conditions employed.

Experimental Protocols

Protocol 1: Acid-Catalyzed Intramolecular Esterification (Lactonization) to Synthesize γ-Valerolactone (GVL)

This protocol describes the cyclization of 4-hydroxypentanoic acid to γ-valerolactone, a common and efficient transformation.

Materials:

  • 4-hydroxypentanoic acid

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin)

  • Anhydrous toluene (B28343) (optional, for azeotropic removal of water)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypentanoic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid. For example, 1-2 mol% of concentrated sulfuric acid or p-toluenesulfonic acid. Alternatively, an acidic ion-exchange resin can be used for easier removal.

  • Solvent (Optional): For efficient water removal, an inert solvent that forms an azeotrope with water, such as toluene, can be added. If using a Dean-Stark trap, fill the side arm with toluene.

  • Heating: Heat the reaction mixture to reflux. The temperature will depend on the solvent used. Without a solvent, the reaction can be heated to 100-150°C in the presence of a catalyst, or 130-200°C without a catalyst.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. If using a Dean-Stark trap, the reaction is complete when water ceases to collect.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Carefully wash the organic phase with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude γ-valerolactone can be further purified by vacuum distillation.

Protocol 2: Intermolecular Fischer Esterification to Synthesize an Alkyl 4-Hydroxypentanoate

This protocol outlines the general procedure for the esterification of 4-hydroxypentanoic acid with an alcohol. To minimize the competing lactonization, a large excess of the alcohol is often used, which also serves as the solvent.

Materials:

  • 4-hydroxypentanoic acid

  • Alcohol (e.g., methanol, ethanol) in large excess

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypentanoic acid in a large excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol will serve as both a reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for a small-scale reaction) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours.[5]

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to determine the extent of ester formation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation to yield the crude ester. The product can be further purified by column chromatography or distillation.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the intramolecular esterification of 4-hydroxypentanoic acid to γ-valerolactone. Note that yields can be influenced by the purity of the starting material and the efficiency of the workup and purification steps.

CatalystTemperature (°C)Reaction Time (h)SolventReported Yield (%)Reference
None130-200Not specifiedNoneNot specified[4]
Acidic Catalyst100-150Not specifiedNoneNot specified[4]
Ru/C1304Methanol~97 (from levulinic acid)[6]
Ru–Mg/Al mixed oxide1501.5Waterup to 99 (from levulinic acid)[7]

Visualizations

Experimental Workflow for γ-Valerolactone Synthesis

GVL_Synthesis_Workflow Workflow for the Synthesis of γ-Valerolactone start Start: 4-Hydroxypentanoic Acid setup Reaction Setup: - Add acid catalyst - Optional: Add toluene start->setup reflux Heating and Reflux: - Monitor reaction progress (TLC/GC-MS) - Collect water (optional, Dean-Stark) setup->reflux workup Reaction Workup: - Cool to room temperature - Neutralize with NaHCO3 - Wash with brine reflux->workup dry Drying: - Dry organic layer with Na2SO4 or MgSO4 workup->dry purify Purification: - Filter drying agent - Remove solvent (rotary evaporation) - Vacuum distillation dry->purify end End Product: γ-Valerolactone purify->end

Caption: A flowchart illustrating the key steps in the synthesis of γ-valerolactone from 4-hydroxypentanoic acid.

Reaction Mechanism: Acid-Catalyzed Lactonization

Lactonization_Mechanism Mechanism of Acid-Catalyzed Lactonization cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation start_acid 4-Hydroxypentanoic Acid protonated_carbonyl Protonated Carbonyl start_acid->protonated_carbonyl + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Intramolecular attack by hydroxyl group protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate protonated_lactone Protonated Lactone protonated_intermediate->protonated_lactone - H2O gvl γ-Valerolactone protonated_lactone->gvl - H+

Caption: The step-by-step mechanism for the acid-catalyzed intramolecular esterification of 4-hydroxypentanoic acid.

References

Application of Methyl 4-hydroxypentanoate in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxypentanoate (B1260314) is a chiral ester with the chemical formula C₆H₁₂O₃. While not as extensively documented in flavor and fragrance literature as some other esters, its structural similarity to key aroma compounds, particularly lactones, suggests significant potential for application. This document provides an overview of its potential sensory profile, applications, and detailed protocols for its evaluation. Due to the limited direct organoleptic data on Methyl 4-hydroxypentanoate, information on the closely related and sensory-impactful compound, γ-valerolactone, is included for comparative purposes. This compound can be considered a potential precursor to γ-valerolactone, which is known for its sweet, creamy, and fruity aroma profile.

Physicochemical and Organoleptic Properties

A comprehensive understanding of the physicochemical and sensory properties of a flavor and fragrance ingredient is paramount for its effective application.

Physicochemical Data
PropertyValueSource
Chemical Name This compound-
CAS Number 42348-89-0-
Molecular Formula C₆H₁₂O₃-
Molecular Weight 132.16 g/mol -
Appearance Colorless liquid (presumed)-
Boiling Point Not readily available-
Solubility Presumed soluble in ethanol (B145695) and other organic solvents-
Predicted Organoleptic Profile of this compound

Direct sensory data for this compound is not widely published. However, based on its chemical structure, a sensory profile can be predicted. The presence of a hydroxyl group and a methyl ester suggests a profile that may include:

  • Fruity notes: Esters are well-known for their fruity characteristics.

  • Creamy or milky undertones: The hydroxy functionality can contribute to a creamy, lactonic character.

  • Sweetness: A general characteristic of many small to medium-chain esters.

Organoleptic Profile of γ-Valerolactone (a key analogue)

γ-Valerolactone is a cyclic ester (a lactone) and is structurally related to this compound. It is often used to impart creamy, fruity, and sweet notes in flavors and fragrances.

Sensory DescriptorDescription
Odor Sweet, creamy, coconut, fruity, with hay-like and caramel (B1170704) nuances.[1][2]
Taste Sweet, creamy, peach-like, with a fatty and slightly fruity character.

Applications in Flavors and Fragrances

Based on its predicted sensory profile and the known applications of similar molecules like γ-valerolactone, this compound could be a valuable component in a variety of flavor and fragrance formulations.

Flavor Applications

The potential creamy and fruity notes of this compound make it suitable for a range of flavor applications. Suggested starting use levels are extrapolated from those of γ-valerolactone and should be optimized based on sensory evaluation in the final product.

Flavor ApplicationRecommended Starting Use Level (ppm in finished product)Potential Contribution
Dairy (Yogurt, Ice Cream, Milk Drinks)5 - 20Enhances creaminess and provides a subtle fruity lift.
Fruits (Peach, Apricot, Strawberry)10 - 50Adds a creamy, ripe character and can boost the perception of sweetness.
Bakery & Confectionery 15 - 60Contributes to a creamy, buttery profile in baked goods and a rich, fruity note in candies.
Beverages (Fruit juices, flavored waters)2 - 10Can provide a subtle creamy mouthfeel and enhance fruit notes.
Fragrance Applications

In fragrances, the subtle, sweet, and potentially creamy-fruity character of this compound could be utilized in various compositions.

Fragrance ApplicationRecommended Use Level (% in concentrate)Potential Contribution
Fine Fragrance 0.1 - 0.5As a modifier to add a creamy, fruity nuance to floral and gourmand fragrances.
Personal Care (Lotions, Creams, Shampoos)0.05 - 0.2To provide a subtle, pleasant background sweetness and creaminess.
Home Care (Air Fresheners, Candles)0.2 - 1.0To contribute to a warm, inviting, and subtly fruity ambiance.

Experimental Protocols

To fully characterize and utilize this compound, a series of standardized experimental protocols should be followed.

Sensory Evaluation Protocol

A descriptive sensory analysis is crucial to formally characterize the odor and flavor profile of this compound.

Objective: To identify and quantify the sensory attributes of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., mineral oil for fragrance, propylene (B89431) glycol for flavor)

  • Glass vials with PTFE-lined caps

  • Olfactory smelling strips

  • Deionized water (for flavor evaluation)

  • Trained sensory panel (8-12 panelists)

  • Sensory booths with controlled lighting and ventilation

Procedure:

  • Sample Preparation (Odor): Prepare dilutions of this compound in the chosen solvent at 10%, 1%, and 0.1%.

  • Sample Preparation (Flavor): Prepare solutions of this compound in deionized water at 10 ppm, 5 ppm, and 1 ppm.

  • Panelist Training: Familiarize panelists with a lexicon of standard aroma and flavor descriptors relevant to fruity, creamy, and sweet notes.

  • Evaluation:

    • Odor: Panelists dip smelling strips into the prepared dilutions and evaluate the odor profile at different time intervals (initial, 15 min, 1 hr) to assess top, middle, and base notes.

    • Flavor: Panelists use the "swish and spit" method to evaluate the flavor of the prepared solutions.

  • Data Collection: Panelists rate the intensity of each identified descriptor on a labeled magnitude scale (e.g., 0-15).

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, spider web plots) to generate a comprehensive sensory profile.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Processing odor_prep Prepare Odor Dilutions (10%, 1%, 0.1%) odor_eval Odor Evaluation (Smelling Strips) odor_prep->odor_eval flavor_prep Prepare Flavor Solutions (10, 5, 1 ppm) flavor_eval Flavor Evaluation ('Swish and Spit') flavor_prep->flavor_eval data_collection Data Collection (Intensity Ratings) odor_eval->data_collection flavor_eval->data_collection data_analysis Statistical Analysis (ANOVA, Spider Web Plots) data_collection->data_analysis panel_training Panelist Training (Descriptor Lexicon) panel_training->odor_eval panel_training->flavor_eval GC_O_Workflow sample_prep Sample Preparation (Dilution in Solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation effluent_split Effluent Splitting gc_separation->effluent_split fid_detection FID Detection effluent_split->fid_detection odp_sniffing Olfactory Detection (ODP) effluent_split->odp_sniffing data_correlation Data Correlation (Chromatogram & Odor Data) fid_detection->data_correlation odp_sniffing->data_correlation Stability_Testing_Workflow cluster_setup Test Setup cluster_storage Storage Conditions cluster_analysis Analysis at Intervals sample_prep Prepare Test Samples (with and without ingredient) accelerated Accelerated (40°C / 75% RH) sample_prep->accelerated real_time Real-Time (25°C / 60% RH) sample_prep->real_time light_exposure Light Exposure sample_prep->light_exposure chemical_analysis Chemical Analysis (GC-MS) accelerated->chemical_analysis physical_eval Physical Evaluation (Color, pH, Viscosity) accelerated->physical_eval sensory_eval Sensory Evaluation accelerated->sensory_eval real_time->chemical_analysis real_time->physical_eval real_time->sensory_eval light_exposure->chemical_analysis light_exposure->physical_eval light_exposure->sensory_eval data_interpretation Data Interpretation & Stability Assessment chemical_analysis->data_interpretation physical_eval->data_interpretation sensory_eval->data_interpretation

References

Application Notes and Protocols for the Polymerization of Methyl 4-hydroxypentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polyesters derived from methyl 4-hydroxypentanoate (B1260314). This document includes detailed experimental protocols, expected material properties, and visual representations of the synthetic pathways and workflows. The information is intended to guide researchers in the development of novel biodegradable polymers for various applications, including drug delivery and medical devices.

Introduction

Methyl 4-hydroxypentanoate is a bio-derived monomer that can be polymerized to produce poly(4-hydroxypentanoate), a type of polyhydroxyalkanoate (PHA). PHAs are a class of biodegradable and biocompatible polyesters with a wide range of potential applications in the medical and pharmaceutical fields. The properties of these polymers can be tuned by controlling the polymerization process and the resulting molecular weight and architecture. This document outlines the direct polycondensation of this compound.

Polymerization of this compound

The primary method for polymerizing linear hydroxy-esters like this compound is through a two-stage melt polycondensation. This process involves an initial transesterification step to form oligomers, followed by a polycondensation step under high vacuum and temperature to achieve high molecular weight polymers.

Reaction Scheme

The overall reaction for the polycondensation of this compound is a self-condensation reaction where the hydroxyl group of one monomer reacts with the methyl ester group of another, eliminating methanol (B129727) as a byproduct.

reaction_scheme Monomer n CH3-CH(OH)-CH2-CH2-COOCH3 This compound Polymer -[O-CH(CH3)-CH2-CH2-CO]n- Poly(4-hydroxypentanoate) Monomer->Polymer Heat, Catalyst - (n-1) CH3OH Byproduct (n-1) CH3OH Methanol

Caption: Polycondensation of this compound.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation

This protocol describes a typical procedure for the synthesis of poly(4-hydroxypentanoate) using a common transesterification catalyst.

Materials:

  • This compound (M4HP)

  • Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂)

  • High-vacuum line

  • Schlenk flask or other suitable reaction vessel equipped with a mechanical stirrer and a distillation outlet

  • Inert gas (Nitrogen or Argon)

Procedure:

Stage 1: Transesterification (Oligomerization)

  • Charge the reaction vessel with this compound.

  • Add the catalyst, typically at a monomer-to-catalyst molar ratio of 500:1 to 2000:1.

  • Purge the vessel with an inert gas for 15-20 minutes to remove air and moisture.

  • Heat the mixture to 160-180°C under a slow flow of inert gas with continuous stirring.

  • Methanol will begin to distill from the reaction mixture. Collect the methanol in a cooled trap.

  • Continue this stage for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected. The reaction mixture will become more viscous as oligomers are formed.

Stage 2: Polycondensation

  • Gradually increase the temperature to 200-220°C.

  • Slowly apply a high vacuum (less than 1 mbar) to the system. Be cautious to avoid excessive foaming as residual methanol and other volatiles are removed.

  • Continue the reaction under high vacuum with vigorous stirring for 4-8 hours. The viscosity of the polymer melt will increase significantly.

  • The reaction is complete when the desired viscosity is reached, or no further evolution of volatiles is observed.

  • Cool the reactor to room temperature under an inert gas atmosphere.

  • The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol, hexane) to purify it.

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(4-hydroxypentanoate).

workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound + Catalyst Reaction Two-Stage Melt Polycondensation Monomer->Reaction CrudePolymer Crude Polymer Reaction->CrudePolymer Dissolution Dissolution in Chloroform CrudePolymer->Dissolution Precipitation Precipitation in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC (Tg, Tm) Drying->DSC TGA TGA (Thermal Stability) Drying->TGA logical_relationship cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_properties Final Polymer Properties Temp1 Temperature (160-180°C) Oligomerization Oligomer Formation Temp1->Oligomerization Cat Catalyst Choice & Concentration Cat->Oligomerization MethanolRemoval1 Methanol Removal Oligomerization->MethanolRemoval1 ChainGrowth Chain Growth Oligomerization->ChainGrowth Temp2 Temperature (200-220°C) Temp2->ChainGrowth Vacuum High Vacuum (<1 mbar) Vacuum->ChainGrowth Viscosity Viscosity Increase ChainGrowth->Viscosity MW Molecular Weight ChainGrowth->MW PDI Polydispersity ChainGrowth->PDI Thermal Thermal Properties MW->Thermal

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl 4-hydroxypentanoate (B1260314). Our goal is to help you improve your reaction yield and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing methyl 4-hydroxypentanoate?

A1: The most prevalent and industrially relevant method for synthesizing this compound is through the catalytic hydrogenation of methyl levulinate (ML).[1][2] This process typically involves the use of a heterogeneous catalyst and a hydrogen source. Another route is the direct esterification of 4-hydroxypentanoic acid with methanol (B129727), though the starting acid is often derived from levulinic acid. Biocatalytic methods using enzymes have also been explored for this transformation.

Q2: What is the primary side product I should be aware of during the synthesis?

A2: The major side product in the synthesis of this compound is γ-valerolactone (GVL).[2] This is due to the intramolecular cyclization (dehydration) of the target molecule. The reaction conditions, particularly temperature and the presence of acidic sites on the catalyst, can significantly influence the selectivity towards GVL.[3]

Q3: Can I use levulinic acid directly to produce this compound?

A3: Yes, it is possible to produce this compound from levulinic acid. The process typically involves a two-step, one-pot reaction: 1) esterification of levulinic acid with methanol to form methyl levulinate, and 2) subsequent hydrogenation of the methyl levulinate intermediate. Alternatively, direct hydrogenation of levulinic acid can yield 4-hydroxypentanoic acid, which can then be esterified.

Q4: What types of catalysts are most effective for the hydrogenation of methyl levulinate?

A4: A variety of heterogeneous catalysts have been shown to be effective. Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C), are widely used and show high activity.[2][4] Other effective catalysts include those based on copper, nickel, and zirconium.[3][5][6] The choice of catalyst can significantly impact conversion, selectivity, and the required reaction conditions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete conversion of methyl levulinate. - Increase reaction time.- Increase hydrogen pressure.- Increase catalyst loading.- Optimize reaction temperature. Note that excessively high temperatures can favor side reactions.
Formation of γ-valerolactone (GVL). - Lower the reaction temperature.[2]- Use a catalyst with lower acidity or add a basic promoter.- Reduce reaction time to minimize subsequent conversion of the desired product.
Catalyst deactivation. - Ensure the purity of starting materials and solvent, as impurities can poison the catalyst.[7]- Regenerate the catalyst according to the manufacturer's protocol or use a fresh batch.- Consider a more robust catalyst support.
Low Selectivity (High GVL Formation) Reaction temperature is too high. - Decrease the reaction temperature. The formation of GVL is often favored at higher temperatures.[2]
Acidic catalyst or support. - Use a neutral or basic catalyst support.- Neutralize any acidic sites on the catalyst before the reaction.
Presence of Unexpected Byproducts Further hydrogenation of the desired product. - Over-hydrogenation can lead to the formation of 1,4-pentanediol. Reduce hydrogen pressure or reaction time.
Transesterification with solvent. - If using an alcohol solvent other than methanol, transesterification can occur. Use methanol as the solvent or an inert solvent like dioxane.[8]
Difficulty in Product Purification Close boiling points of product and byproducts. - Utilize fractional distillation under reduced pressure for efficient separation.- Employ column chromatography for high-purity isolation.

Data Presentation

Table 1: Comparison of Catalytic Systems for Methyl Levulinate Hydrogenation

CatalystTemperature (°C)Pressure (bar H₂)SolventML Conversion (%)This compound Yield (%)GVL Yield (%)Reference
5% Ru/C100100Water>99.9~49~51
5% Ru/C100100Methanol>99.9~68~32
Cu₀.₈₇Mg₀.₁₃Oₓ220N/A (in situ H₂)Methanol--90.6 (as GVL)[5]
Cu-ZrO₂220N/A (transfer)Methanol>95-87.5 (as GVL)[6]
ZrO₂/Si-SBA-1520030 (transfer)2-Propanol>95-~95 (as GVL)[8]

Note: Some studies focus on the production of GVL, where this compound is a key intermediate. The data reflects the reported outcomes of those studies.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl Levulinate using Ru/C

This protocol is a general guideline based on common laboratory practices for the synthesis of this compound.

Materials:

  • Methyl levulinate (ML)

  • Methanol (anhydrous)

  • 5% Ruthenium on activated carbon (Ru/C) catalyst

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Reactor Setup: Ensure the autoclave reactor is clean and dry. Add the desired amount of 5% Ru/C catalyst (e.g., 1-5 wt% relative to the substrate).

  • Charging Reactants: Add anhydrous methanol to the reactor, followed by the methyl levulinate. A typical substrate concentration is in the range of 5-20 wt%.

  • Purging: Seal the reactor and purge with nitrogen gas 3-5 times to remove any air.

  • Pressurization: Purge the reactor with hydrogen gas 2-3 times. Pressurize the reactor to the desired initial hydrogen pressure (e.g., 50-100 bar).

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C). Monitor the pressure drop to gauge the progress of the reaction.

  • Reaction Completion: Once the reaction is complete (indicated by the cessation of hydrogen uptake or after a predetermined time), cool the reactor to room temperature.

  • Depressurization and Purging: Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Work-up: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with additional methanol to ensure complete recovery of the product.

  • Purification: The methanol can be removed from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactor_prep Prepare Autoclave start->reactor_prep charge_reactants Charge Reactants (ML, Methanol, Ru/C) reactor_prep->charge_reactants purge_N2 Purge with N2 charge_reactants->purge_N2 purge_H2 Pressurize with H2 purge_N2->purge_H2 heat_stir Heat and Stir purge_H2->heat_stir monitor Monitor Reaction heat_stir->monitor cool_down Cool to RT monitor->cool_down Reaction Complete depressurize Depressurize cool_down->depressurize filter_catalyst Filter Catalyst depressurize->filter_catalyst purify Purify Product (Distillation) filter_catalyst->purify end_node Pure Methyl 4-hydroxypentanoate purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_conversion Conversion Issues cluster_selectivity Selectivity Issues start Low Yield? check_conversion Check ML Conversion start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes check_gvl High GVL Formation? check_conversion->check_gvl No increase_time Increase Time/Pressure/Temp incomplete_conv->increase_time check_catalyst Check Catalyst Activity incomplete_conv->check_catalyst high_gvl High GVL check_gvl->high_gvl Yes end_node Consult Further Byproduct Analysis check_gvl->end_node No, Other Issues lower_temp Lower Temperature high_gvl->lower_temp catalyst_acidity Check Catalyst Acidity high_gvl->catalyst_acidity

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of methyl 4-hydroxypentanoate (B1260314) from common reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of methyl 4-hydroxypentanoate.

Issue 1: Low Purity After Initial Purification

Symptom Possible Cause Suggested Solution
Persistent presence of a lower boiling point impurity. The impurity is likely unreacted methyl levulinate or other volatile starting materials.Perform fractional distillation under reduced pressure to improve separation of components with close boiling points.
Contamination with a slightly higher boiling point impurity. The primary suspect is γ-valerolactone (GVL), formed via intramolecular cyclization (dehydration) of the product.Optimize flash column chromatography using a gradient elution with a solvent system like hexane (B92381)/ethyl acetate (B1210297). The more polar this compound will elute later than the less polar GVL.
Presence of acidic or basic impurities. Residual catalysts (acid or base) or unreacted 4-hydroxypentanoic acid may be present.Perform an acid-base extraction. Wash the organic layer containing the product with a saturated sodium bicarbonate solution to remove acidic impurities, or with a dilute acid solution to remove basic impurities.

Issue 2: Poor Separation During Flash Column Chromatography

Symptom Possible Cause Suggested Solution
Product and impurities elute together. The solvent system (eluent) has incorrect polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for separating this compound from GVL is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Streaking of the compound on the TLC plate or column. The sample is too concentrated, or the compound is interacting strongly with the silica (B1680970) gel.Dilute the sample before loading it onto the column. If streaking persists, consider adding a small amount of a more polar solvent like methanol (B129727) to the eluent or using a different stationary phase like alumina.
Low recovery of the product from the column. The product may be irreversibly adsorbed onto the silica gel, or it is too soluble in the eluent and is eluting with the solvent front.If using a highly polar eluent, try a less polar system. If adsorption is suspected, try a less acidic stationary phase. Ensure that the polarity of the initial eluent is low enough to allow the compound to bind to the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: The most common impurities depend on the synthetic route.[1]

  • From hydrogenation of methyl levulinate: Unreacted methyl levulinate and γ-valerolactone (GVL) are the most probable impurities. GVL is formed by the dehydration of this compound.[1]

  • From esterification of 4-hydroxypentanoic acid: Unreacted 4-hydroxypentanoic acid and GVL are the main impurities.

Q2: What is the recommended method for purifying this compound?

A2: A combination of purification techniques is often most effective.

  • Acid-Base Extraction: To remove any acidic or basic catalysts or starting materials.

  • Fractional Distillation: To remove lower-boiling impurities like solvents and unreacted methyl levulinate. The boiling point of this compound is approximately 85-87 °C at 10 mmHg.

  • Flash Column Chromatography: This is highly effective for separating this compound from the common impurity γ-valerolactone, which has a similar boiling point.

Q3: How can I effectively remove γ-valerolactone (GVL) from my product?

A3: Flash column chromatography is the most effective method. Since this compound is more polar than GVL due to its free hydroxyl group, it will have a stronger affinity for the silica gel. Using a solvent system of hexane/ethyl acetate, GVL will elute first, followed by the desired product.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity and confirming the identity of this compound.[2] High-Performance Liquid Chromatography (HPLC) can also be used. For a quick check during purification, Thin-Layer Chromatography (TLC) is very useful.

Quantitative Data Summary

Purification Method Typical Impurities Removed Expected Purity Expected Yield
Fractional Distillation Solvents, Methyl Levulinate>95%80-90%
Flash Column Chromatography γ-Valerolactone, other non-polar impurities>98%70-85%
Acid-Base Extraction Acidic or basic catalysts/reactants->95%

Note: Expected purity and yield are estimates and can vary significantly based on the initial purity of the crude mixture and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate this compound from less polar impurities like γ-valerolactone.

  • Eluent Selection: Prepare several solvent mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). Spot the crude mixture on a TLC plate and develop it in these solvent systems to find the optimal eluent that gives good separation between the product and impurities (aim for an Rf of ~0.3 for the product).

  • Column Packing: Pack a glass column with silica gel in the chosen eluent (starting with the lowest polarity if using a gradient).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient is needed, start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction distillation Fractional Distillation extraction->distillation impurities1 Acidic/Basic Impurities Removed extraction->impurities1 chromatography Flash Column Chromatography distillation->chromatography impurities2 Low-Boiling Impurities Removed (e.g., Methyl Levulinate) distillation->impurities2 pure_product Pure this compound chromatography->pure_product impurities3 γ-Valerolactone Removed chromatography->impurities3

Caption: Purification workflow for this compound.

TroubleshootingLogic Troubleshooting Logic for Impurity Removal start Impurity Detected in Product check_bp Is impurity low-boiling? start->check_bp check_polarity Is impurity less polar (e.g., GVL)? check_bp->check_polarity No distill Perform Fractional Distillation check_bp->distill Yes check_acid_base Is impurity acidic/basic? check_polarity->check_acid_base No chromatograph Perform Flash Chromatography check_polarity->chromatograph Yes extract Perform Acid-Base Extraction check_acid_base->extract Yes end Pure Product check_acid_base->end No distill->end chromatograph->end extract->end

Caption: Troubleshooting logic for impurity removal.

References

Technical Support Center: Synthesis of Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 4-hydroxypentanoate (B1260314).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 4-hydroxypentanoate?

A1: There are two main methods for the synthesis of this compound:

  • Hydrogenation of Methyl Levulinate: This process involves the catalytic hydrogenation of methyl levulinate, where the ketone group is reduced to a hydroxyl group. Common catalysts include ruthenium or nickel.[1]

  • Direct Esterification of 4-hydroxypentanoic acid: This involves the reaction of 4-hydroxypentanoic acid with methanol (B129727) in the presence of an acid catalyst, a process known as Fischer esterification.[1]

Q2: What is the most common side product observed during the synthesis and handling of this compound?

A2: The most prevalent side product is γ-valerolactone (GVL).[1][2] Its formation is driven by the close proximity of the hydroxyl and methyl ester functional groups within the molecule, which facilitates a spontaneous intramolecular cyclization (lactonization).[2] This reaction can occur during the synthesis, purification (especially at elevated temperatures), or during storage.

Q3: How can the intramolecular cyclization to γ-valerolactone (GVL) be minimized?

A3: To minimize the formation of GVL, consider the following strategies:

  • Temperature Control: Avoid excessive temperatures during the reaction and purification steps. Distillation should be performed under reduced pressure to keep the temperature low.

  • pH Control: Both acidic and basic conditions can catalyze the lactonization. Maintaining a neutral pH during workup and storage is crucial.

  • Mild Reaction Conditions: When possible, utilize mild reaction conditions. For instance, enzymatic methods using lipases for esterification can be performed under milder conditions, potentially reducing side reactions.[1]

Q4: Besides lactonization, what other side reactions can occur?

A4: Other potential side reactions include:

  • Oxidation: The secondary hydroxyl group is susceptible to oxidation, which can form the corresponding ketone (methyl 4-oxopentanoate) or further lead to carboxylic acids.[1] To prevent this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ester Hydrolysis: In the presence of water under either acidic or basic conditions, the methyl ester group can be hydrolyzed back to 4-hydroxypentanoic acid.[3] Using anhydrous reagents and solvents is recommended to prevent this.

Q5: My yield is consistently low when using the Fischer esterification method. What are the likely causes?

A5: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5] The equilibrium may not favor the formation of the ester. To drive the reaction towards the product, you can:

  • Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the formation of this compound.[4]

  • Remove Water: The water produced as a byproduct can hydrolyze the ester back to the starting materials. Removing water as it forms, for example by using a Dean-Stark apparatus or molecular sieves, will drive the reaction to completion.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solutions
High concentration of γ-valerolactone (GVL) in the final product. Intramolecular cyclization due to high temperatures or acidic/basic conditions.- Perform distillation at the lowest possible temperature under high vacuum.- Neutralize the reaction mixture promptly and carefully during workup.- Store the purified product in a cool, dry, and neutral environment.
Presence of a significant amount of 4-hydroxypentanoic acid in the product. - Incomplete esterification.- Hydrolysis of the methyl ester during workup or storage.- Increase the reaction time for esterification.- Use a larger excess of methanol.- Ensure the removal of water during the reaction.- Use anhydrous solvents and reagents, and perform aqueous workup quickly at low temperatures.[3]
Detection of methyl 4-oxopentanoate (B1231505) (ketone) impurity. Oxidation of the secondary alcohol.- Run the reaction under an inert atmosphere (N₂ or Ar).- Use freshly distilled or degassed solvents to remove dissolved oxygen.- Ensure that no oxidizing agents are inadvertently introduced.
Formation of polymeric byproducts. Acid-catalyzed polymerization, particularly if there are alkene impurities in the starting materials under acidic conditions.- Ensure the purity of the starting materials.- Use the minimum required amount of acid catalyst.

Experimental Protocols

Protocol 1: Hydrogenation of Methyl Levulinate

Objective: To synthesize this compound by the catalytic reduction of methyl levulinate.

Materials:

  • Methyl levulinate

  • Methanol (as solvent)

  • Ruthenium-based catalyst (e.g., Ru/C)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve methyl levulinate in methanol.

  • Add the Ruthenium-based catalyst to the solution.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by tracking the hydrogen uptake or by analyzing samples via GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the methanol solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Protocol 2: Fischer Esterification of 4-hydroxypentanoic acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 4-hydroxypentanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other acid catalyst)

  • Dean-Stark apparatus

  • Toluene or another suitable solvent for azeotropic water removal

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 4-hydroxypentanoic acid, a large excess of anhydrous methanol, and a suitable solvent like toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Key Side Reaction ML Methyl Levulinate MHP This compound ML->MHP Hydrogenation (e.g., Ru/C, H₂) GVL γ-Valerolactone (GVL) MHP_side This compound MHP_side->GVL Intramolecular Cyclization (Heat, Acid/Base)

Caption: Main synthesis pathway and the primary side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_gvl Check for GVL start->check_gvl check_acid Check for Carboxylic Acid check_gvl->check_acid No high_gvl High GVL Content check_gvl->high_gvl Yes check_ketone Check for Ketone check_acid->check_ketone No high_acid High Acid Content check_acid->high_acid Yes has_ketone Ketone Present check_ketone->has_ketone Yes solution_gvl Optimize Temperature and pH Control high_gvl->solution_gvl solution_acid Drive Esterification (Excess MeOH, H₂O Removal) high_acid->solution_acid solution_ketone Use Inert Atmosphere has_ketone->solution_ketone

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Catalyst Performance for Methyl 4-hydroxypentanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst performance for the production of Methyl 4-hydroxypentanoate (B1260314).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Methyl 4-hydroxypentanoate?

A1: this compound is primarily synthesized through two main routes:

  • Hydrogenation of Methyl Levulinate: This common method involves the catalytic hydrogenation of methyl levulinate. It requires specific catalysts and reaction conditions, such as temperature and pressure, to achieve high yields.[1]

  • Direct Esterification: This route involves the reaction of 4-hydroxypentanoic acid with methanol, facilitated by an acid catalyst.[1]

Q2: What are the common applications of this compound?

A2: this compound is a valuable intermediate in chemical synthesis.[1] Its primary application is as a precursor to γ-valerolactone (GVL), which has widespread use in the production of biofuels, solvents, and plasticizers.[1] Additionally, its structural features make it a potential building block in the synthesis of pharmaceutical compounds and biodegradable polymers.[1]

Q3: What types of catalysts are typically used for the hydrogenation of levulinic acid and its esters to produce this compound?

A3: A variety of heterogeneous catalysts are employed for this transformation. Noble metal catalysts, particularly those based on Ruthenium (Ru) and Palladium (Pd), are highly effective.[2] For instance, Ru supported on materials like titanium dioxide (TiO2) or carbon (C) has shown excellent activity.[3][4] Non-noble metal catalysts, such as those based on copper (Cu) and nickel (Ni), are also utilized due to their lower cost and good performance.[2]

Troubleshooting Guide

Issue 1: Low Yield and/or Selectivity

Q: My reaction is resulting in a low yield of this compound and/or significant formation of byproducts like γ-valerolactone (GVL). How can I improve this?

A: Low yield and selectivity can stem from several factors related to reaction conditions and catalyst choice. Consider the following troubleshooting steps:

  • Reaction Temperature and Pressure: In hydrogenation reactions, temperature and pressure are critical. Higher temperatures can sometimes favor the dehydration of this compound to GVL.[1] Systematically screen a range of temperatures and pressures to find the optimal balance for your specific catalyst.

  • Catalyst Selection: The choice of catalyst and support significantly impacts selectivity. For instance, the type of Ruthenium precursor and the preparation method for Ru/TiO2 catalysts can greatly influence activity and selectivity.[4] If GVL is the predominant byproduct, consider catalysts that are less prone to promoting dehydration reactions.

  • Solvent Effects: The solvent can influence reaction pathways. The choice of solvent, such as water or dioxane, can affect catalyst performance and product distribution.[4]

  • Substrate Purity: Impurities in the starting material (methyl levulinate or levulinic acid) can poison the catalyst and lead to side reactions. Ensure the purity of your reactants.

Troubleshooting Workflow for Low Yield/Selectivity

Low_Yield_Troubleshooting Start Low Yield or Selectivity Observed Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Optimize_Conditions Systematically Optimize Conditions Check_Conditions->Optimize_Conditions Analyze_Byproducts Identify Byproducts (e.g., GVL) Optimize_Conditions->Analyze_Byproducts If still low Successful_Optimization Improved Yield and Selectivity Optimize_Conditions->Successful_Optimization Successful Evaluate_Catalyst Evaluate Catalyst Performance Analyze_Byproducts->Evaluate_Catalyst Screen_Catalysts Screen Alternative Catalysts or Supports Evaluate_Catalyst->Screen_Catalysts If catalyst is suspect Check_Purity Check Substrate and Solvent Purity Evaluate_Catalyst->Check_Purity If conditions are optimal Screen_Catalysts->Optimize_Conditions Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants If impurities are present Purify_Reactants->Optimize_Conditions

Caption: A workflow diagram for troubleshooting low yield and selectivity in this compound synthesis.

Issue 2: Catalyst Deactivation

Q: My catalyst activity is decreasing over time or with recycle runs. What are the likely causes and how can I mitigate this?

A: Catalyst deactivation is a common issue in heterogeneous catalysis. The primary causes for deactivation in this synthesis include:

  • Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a loss of active surface area.[3][4] This is a common issue for supported Ruthenium catalysts.[3] To mitigate sintering, operate at the lowest effective temperature and consider catalysts with stronger metal-support interactions.

  • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites. While less common in aqueous-phase hydrogenation, it can still occur.[3][4] Periodic catalyst regeneration through calcination may be effective.

  • Leaching: The active metal may leach from the support into the reaction medium, especially under acidic conditions.[2] Using a more stable support or ensuring the reaction medium is not overly acidic can help prevent leaching.

  • Poisoning: Impurities in the feedstock can irreversibly bind to the active sites. Sulfur-containing compounds and some amino acids are known poisons for Ruthenium catalysts.[5] Thorough purification of the levulinic acid or methyl levulinate feedstock is crucial.

Catalyst Deactivation Pathways

Deactivation_Pathways cluster_causes Causes of Deactivation cluster_effects Effects on Catalyst cluster_outcome Overall Outcome Sintering Sintering (High Temperature) Loss_of_Surface_Area Reduced Active Surface Area Sintering->Loss_of_Surface_Area Coking Coking (Carbon Deposition) Blocked_Sites Blocked Active Sites Coking->Blocked_Sites Leaching Leaching (Acidic Conditions) Loss_of_Active_Metal Loss of Active Metal Leaching->Loss_of_Active_Metal Poisoning Poisoning (Feed Impurities) Poisoning->Blocked_Sites Reduced_Activity Decreased Catalytic Activity Loss_of_Surface_Area->Reduced_Activity Blocked_Sites->Reduced_Activity Loss_of_Active_Metal->Reduced_Activity

Caption: Diagram illustrating the common pathways of catalyst deactivation.

Data Presentation

Table 1: Influence of Reaction Parameters on Levulinic Acid (LA) Conversion and Product Yield

ParameterCondition ACondition BCondition CEffect on LA ConversionEffect on Product YieldReference
Reaction Temperature 90 °C120 °C150 °CIncreases with temperatureHigher temps may favor GVL[6]
Catalyst Dosage 5 wt%8.6 wt%12 wt%Increases up to an optimum, then plateausFollows conversion trend[6]
LA:Alcohol Molar Ratio 1:51:101:15Increases with excess alcoholCan improve equilibrium conversion[7][8]
Reaction Time 2 h6 h8 hIncreases with time until equilibriumIncreases with time[8]

Note: The specific values and trends can vary significantly depending on the catalyst, solvent, and reactor setup.

Experimental Protocols

Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation (Example: Ru/TiO₂)

  • Support Preparation: Dry the TiO₂ support at 120°C for 12 hours to remove adsorbed water.

  • Precursor Solution: Prepare an aqueous solution of a Ruthenium precursor (e.g., RuCl₃) with a concentration calculated to achieve the desired metal loading (e.g., 1-5 wt%). The volume of the solution should be equal to the pore volume of the TiO₂ support.

  • Impregnation: Add the precursor solution dropwise to the dried TiO₂ support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support at 120°C for 12 hours.

  • Calcination/Reduction: Calcine the dried catalyst in air at a specified temperature (e.g., 500°C) for several hours. Following calcination, reduce the catalyst in a hydrogen flow at an elevated temperature to form the active metal nanoparticles.

Protocol 2: Hydrogenation of Methyl Levulinate

  • Reactor Setup: Assemble a high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet.

  • Charging the Reactor: Add the catalyst (e.g., 1-5 wt% relative to the substrate), methyl levulinate, and solvent (e.g., methanol, water) to the reactor.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa). Heat the reactor to the target temperature (e.g., 100-150°C) and begin stirring.

  • Monitoring: Monitor the reaction progress by taking periodic samples (if possible) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Recover the reaction mixture, separate the catalyst by filtration, and purify the product (e.g., by distillation).

References

Challenges in the scale-up of Methyl 4-hydroxypentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 4-hydroxypentanoate (B1260314). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for Methyl 4-hydroxypentanoate?

A1: The most prevalent method for large-scale synthesis is the catalytic hydrogenation of methyl levulinate.[1] Alternative routes include the direct esterification of 4-hydroxypentanoic acid with methanol (B129727) and biocatalytic processes, although these are less common in industrial production.[1]

Q2: What is the significance of γ-valerolactone (GVL) in the context of this compound synthesis?

A2: this compound is a direct precursor to γ-valerolactone (GVL), a valuable green solvent and biofuel component.[1] The synthesis process can be tailored to favor the formation of either this compound or GVL. In many cases, this compound is an intermediate that can undergo spontaneous or acid-catalyzed intramolecular cyclization to form GVL.[1]

Q3: What are the most common classes of catalysts used for the hydrogenation of methyl levulinate?

A3: Ruthenium (Ru)-based catalysts, often supported on materials like carbon, titania, or zirconia, are widely used due to their high activity and selectivity.[2][3][4] Nickel (Ni) and other non-noble metal catalysts are also being explored as more cost-effective alternatives.[1][5]

Q4: How do impurities in the methyl levulinate feedstock affect the synthesis?

A4: Impurities originating from the biomass source or previous processing steps can significantly impact catalyst performance.[2][4] Formic acid, sulfuric acid, furfural, 5-hydroxymethylfurfural (B1680220) (HMF), humins, and sulfur-containing compounds can act as catalyst poisons, leading to either reversible or irreversible deactivation.[2][4]

Q5: What are the key safety considerations when scaling up the hydrogenation of methyl levulinate?

A5: The primary safety concerns revolve around the use of high-pressure hydrogen gas, which is flammable and explosive. Proper reactor design, pressure relief systems, and adherence to standard operating procedures for handling flammable gases are critical. Additionally, some catalysts may be pyrophoric and require careful handling under an inert atmosphere.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Conversion of Methyl Levulinate - Optimize Reaction Conditions: Increase reaction temperature, hydrogen pressure, or reaction time. However, be mindful that harsher conditions can sometimes lead to byproduct formation. - Check Catalyst Activity: The catalyst may be deactivated. Consider regeneration or replacement. Ensure proper catalyst loading.
Formation of γ-valerolactone (GVL) - Control Reaction Temperature and Acidity: Lowering the reaction temperature and minimizing acidic conditions can reduce the rate of intramolecular cyclization to GVL. - Rapid Work-up: Process the reaction mixture promptly after completion to minimize the time for cyclization to occur.
Catalyst Deactivation - Feedstock Purification: Pre-treat the methyl levulinate feedstock to remove catalyst poisons such as sulfur compounds, formic acid, and humins.[2][4] - Catalyst Regeneration: Depending on the catalyst and the cause of deactivation, regeneration through calcination or washing may be possible.[2]
Problem 2: Poor Selectivity and Formation of Byproducts
Potential Cause Recommended Solution
Transesterification with Solvent - Use Methanol as Solvent: If the reaction is performed in an alcohol solvent, using methanol will prevent the formation of other alkyl 4-hydroxypentanoates. - Solvent-Free Conditions: If feasible for the chosen catalyst and reactor setup, running the reaction neat can eliminate transesterification issues.
Over-hydrogenation to 1,4-Pentanediol - Optimize Catalyst and Conditions: Select a catalyst with lower activity for ester or carboxylic acid reduction. Lowering the reaction temperature and pressure can also improve selectivity for the desired hydroxyl ester.
Formation of Other Byproducts (e.g., 2-Methyltetrahydrofuran) - Fine-tune Reaction Parameters: Adjusting temperature, pressure, and residence time can help minimize the formation of these secondary products. Characterize byproducts to understand the reaction pathways and guide optimization.
Problem 3: Difficulties in Product Purification
Potential Cause Recommended Solution
Presence of Close-Boiling Impurities - Fractional Distillation Optimization: For large-scale purification, use a distillation column with a sufficient number of theoretical plates and optimize the reflux ratio to separate the product from impurities with similar boiling points. - Alternative Purification Methods: Consider preparative chromatography for high-purity requirements, although this is often less economically viable at a very large scale.
Product Instability During Distillation - Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal degradation or cyclization to GVL. - Short-Path Distillation: For heat-sensitive materials, short-path distillation can minimize the residence time at high temperatures.
Residual Catalyst in the Product - Effective Filtration: Ensure complete removal of the heterogeneous catalyst by filtration before distillation. The use of filter aids may be necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on Methyl Levulinate Hydrogenation

Parameter Condition A Condition B Condition C Impact on Scale-up
Catalyst 5% Ru/C5% Ru/TiO₂10% Ni/Al₂O₃Catalyst choice affects cost, activity, and stability.
Temperature 100 °C150 °C200 °CHigher temperatures can increase reaction rate but may lead to byproduct formation and catalyst sintering.[6] Managing exotherms is critical at scale.
H₂ Pressure 20 bar50 bar80 barHigher pressure generally favors hydrogenation but increases equipment cost and safety considerations.[6]
Solvent Methanol2-PropanolWaterThe choice of solvent can influence reaction rates and lead to side reactions like transesterification.[6] Water is a green solvent but can affect catalyst stability.[7]
ML Conversion 95%>99%98%High conversion is desirable to simplify downstream purification.
Selectivity to MHP 90%85%88%Maintaining high selectivity is key to process efficiency.
Major Byproduct GVLIsopropyl 4-hydroxypentanoate, GVLGVL, 1,4-PentanediolByproduct profile dictates the required purification strategy.

Note: The data in this table are illustrative and represent typical trends. Actual results will vary based on specific experimental details.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Methyl Levulinate

  • Catalyst Activation (if required): The catalyst (e.g., 5 wt% Ru/C) is reduced under a hydrogen flow at a specified temperature (e.g., 200-400 °C) for several hours to ensure the active metal is in its metallic state.

  • Reactor Charging: The activated catalyst is transferred to a high-pressure autoclave reactor under an inert atmosphere. The methyl levulinate feedstock and solvent (e.g., methanol) are then added.

  • Reaction Execution: The reactor is sealed and purged several times with nitrogen, followed by hydrogen. The system is then pressurized with hydrogen to the desired pressure (e.g., 50 bar) and heated to the target temperature (e.g., 150 °C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by taking samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification catalyst_activation Catalyst Activation reactor_charging Reactor Charging catalyst_activation->reactor_charging pressurization Pressurization with H₂ reactor_charging->pressurization heating Heating and Stirring pressurization->heating monitoring Reaction Monitoring (GC/HPLC) heating->monitoring cooling_venting Cooling and Venting monitoring->cooling_venting filtration Catalyst Filtration cooling_venting->filtration evaporation Solvent Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation final_product final_product distillation->final_product Pure Methyl 4-hydroxypentanoate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of MHP incomplete_conversion Incomplete Conversion? start->incomplete_conversion gvl_formation High GVL Formation? start->gvl_formation catalyst_deactivation Catalyst Deactivated? start->catalyst_deactivation optimize_conditions Optimize T, P, time incomplete_conversion->optimize_conditions control_acidity Lower T, control acidity gvl_formation->control_acidity purify_feed Purify Feedstock catalyst_deactivation->purify_feed regenerate_catalyst Regenerate/Replace Catalyst catalyst_deactivation->regenerate_catalyst end Process Optimized optimize_conditions->end Yield Improved control_acidity->end Yield Improved purify_feed->end Yield Improved regenerate_catalyst->end Yield Improved

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Methyl 4-hydroxypentanoate (B1260314).

Synthesis and Common Impurities

Methyl 4-hydroxypentanoate is commonly synthesized via the hydrogenation of methyl levulinate.[1] This process involves the reduction of the ketone group in methyl levulinate to a hydroxyl group, yielding the desired product.

Reaction Scheme:

During this synthesis, several impurities can arise, including:

  • Unreacted Starting Material: Residual methyl levulinate is a common impurity if the reaction does not go to completion.

  • γ-Valerolactone (GVL): This is a common byproduct formed through the intramolecular cyclization (dehydration) of this compound, especially at elevated temperatures.[1]

  • Solvents and Water: Residual solvents from the reaction or workup, as well as water, can be present in the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: this compound is a colorless liquid with a molecular weight of 132.16 g/mol .[2] Its boiling point is approximately 193-195 °C at atmospheric pressure.

Q2: How can I monitor the purity of my this compound sample?

A2: The purity can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

Q3: Is this compound stable?

A3: this compound can be sensitive to heat, which can promote dehydration to form γ-valerolactone.[1] Therefore, it is advisable to use reduced pressure for distillation and to store the purified product in a cool, dry place.

Q4: What are the characteristic NMR signals for this compound and its common impurities?

A4: In ¹H NMR (in CDCl₃), you can expect the following characteristic signals:

  • This compound: A multiplet around 3.8 ppm (CH-OH), a singlet around 3.67 ppm (OCH₃), and a doublet around 1.2 ppm (CH₃-CH).

  • Methyl Levulinate: A singlet around 3.68 ppm (OCH₃) and a singlet around 2.18 ppm (CH₃-C=O).

  • γ-Valerolactone: A multiplet around 4.6 ppm (CH-O) and a doublet around 1.4 ppm (CH₃-CH).

Experimental Protocols for Purification

Below are detailed methodologies for the purification of crude this compound.

Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and solvents with significantly different boiling points.

Experimental Protocol:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached, begin heating the distillation flask with a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Monitor the purity of the collected fractions using TLC or GC-MS.

ParameterValue
Purity of Crude Product 85-95%
Expected Purity (Post-Distillation) >98%
Approximate Yield 80-90%
Pressure 10-20 mmHg
Boiling Point at 15 mmHg ~90-95 °C
Column Chromatography

Column chromatography is effective for separating this compound from impurities with different polarities, such as methyl levulinate and γ-valerolactone.

Experimental Protocol:

  • Prepare a slurry of silica (B1680970) gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor the separation using TLC.

  • Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

ParameterValue
Purity of Crude Product 85-95%
Expected Purity (Post-Chromatography) >99%
Approximate Yield 70-85%
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Liquid-Liquid Extraction

This technique is useful for removing water-soluble impurities and acidic or basic catalysts from the crude product.

Experimental Protocol:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities.

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

ParameterValue
Purity of Crude Product 85-95%
Expected Purity (Post-Extraction) 95-98%
Approximate Yield >90%
Organic Solvent Diethyl ether or Ethyl Acetate
Washing Solutions Saturated NaHCO₃, Water, Brine

Troubleshooting Guide

Issue 1: Low Yield After Purification

  • Q: My yield of this compound is significantly lower than expected after vacuum distillation. What could be the cause?

    • A:

      • Decomposition: Excessive heating during distillation can cause the product to dehydrate to γ-valerolactone. Ensure the distillation temperature is appropriate for the applied vacuum.

      • Loss during transfer: Ensure all product is transferred between glassware. Rinsing with a small amount of solvent can help.

      • Incomplete distillation: Ensure the distillation is run to completion and all the product has been collected.

  • Q: I am losing a significant amount of product during column chromatography. Why is this happening?

    • A:

      • Irreversible adsorption: The product might be strongly adsorbed to the silica gel. Try using a more polar eluent or adding a small percentage of a more polar solvent like methanol (B129727) to the eluent system.

      • Co-elution with impurities: If the product is not well-separated from impurities, some product-containing fractions may be discarded. Optimize the solvent system for better separation.

Issue 2: Persistent Impurities in the Final Product

  • Q: My GC-MS analysis still shows the presence of methyl levulinate after purification. How can I remove it?

    • A:

      • Optimize column chromatography: Methyl levulinate is less polar than this compound. A less polar solvent system in column chromatography should allow for better separation.

      • Improve reaction conversion: If possible, revisit the synthesis step to ensure a higher conversion of methyl levulinate.

  • Q: I see a significant amount of γ-valerolactone in my purified product. What is the best way to remove it?

    • A:

      • Careful distillation: γ-Valerolactone has a boiling point close to that of this compound, making separation by distillation challenging. A fractionating column can improve separation.

      • Optimize column chromatography: The polarity difference between the two compounds allows for good separation on a silica gel column.

Issue 3: Unexpected Analytical Results

  • Q: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

    • A: Compare the chemical shifts of the unknown peaks with the known spectra of potential impurities like methyl levulinate and γ-valerolactone. The presence of a singlet around 2.18 ppm may indicate methyl levulinate, while a multiplet around 4.6 ppm could suggest γ-valerolactone.

  • Q: The product appears colored after purification. What could be the reason?

    • A: The color may be due to trace amounts of high-boiling point, colored impurities or degradation products. A treatment with activated carbon followed by filtration may help to remove the color.

Visualization of Workflow and Troubleshooting

PurificationWorkflow Crude Crude Methyl 4-hydroxypentanoate LLE Liquid-Liquid Extraction (Wash with NaHCO3, H2O, Brine) Crude->LLE Initial Cleanup Distillation Vacuum Distillation LLE->Distillation Remove Volatiles Chromatography Column Chromatography (Silica Gel) LLE->Chromatography High Purity Separation Pure Pure Methyl 4-hydroxypentanoate Distillation->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue? LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? Start->PurityIssue Decomposition Decomposition (Check Temp/Pressure) LowYield->Decomposition Yes Loss Mechanical Loss (Improve Transfer) LowYield->Loss No StartMat Unreacted Starting Material? PurityIssue->StartMat Yes Byproduct Byproduct (e.g., GVL)? PurityIssue->Byproduct No OptimizeChroma Optimize Chromatography StartMat->OptimizeChroma OptimizeDist Optimize Distillation Byproduct->OptimizeDist

References

Preventing the lactonization of Methyl 4-hydroxypentanoate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of lactonization of Methyl 4-hydroxypentanoate (B1260314) to γ-valerolactone during its synthesis.

Troubleshooting Guide: Preventing Lactonization

Undesired lactonization is a common challenge in the synthesis of Methyl 4-hydroxypentanoate. The following table outlines potential issues, their probable causes, and recommended solutions to mitigate the formation of the γ-valerolactone byproduct.

Issue Probable Cause(s) Recommended Solution(s)
High percentage of γ-valerolactone in the final product 1. High Reaction Temperature: Elevated temperatures promote intramolecular cyclization. 2. Acidic Conditions: The presence of strong acids catalyzes the lactonization reaction.[1] 3. Prolonged Reaction Time: Extended reaction times can increase the likelihood of cyclization.1. Lower Reaction Temperature: Conduct the synthesis at or below room temperature if possible. For esterification reactions, consider low-temperature methods.[2] 2. Use of Mild Catalysts: Employ non-acidic or mildly acidic catalysts. For esterification, consider using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or using an enzymatic approach. For hydrogenation of methyl levulinate, utilize neutral or mildly basic catalyst supports. 3. Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed.
Product decomposes or lactonizes during purification 1. High Temperature during Distillation: Vacuum distillation at elevated temperatures can induce lactonization. 2. Acidic Residues: Trace amounts of acid from the reaction workup can catalyze lactonization during purification.1. Low-Temperature Purification: Utilize column chromatography on silica (B1680970) gel at room temperature for purification. If distillation is necessary, perform it under high vacuum to lower the boiling point. 2. Neutralizing Workup: Ensure the reaction mixture is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid before purification.
Difficulty in separating this compound from γ-valerolactone Similar Physical Properties: The boiling points and polarities of the ester and lactone can be quite similar, making separation by distillation or chromatography challenging.1. Derivative Formation: Consider protecting the hydroxyl group of this compound before purification. The change in polarity of the protected derivative will facilitate separation from the non-polar lactone. The protecting group can be removed after purification. 2. Optimize Chromatographic Conditions: Use a less polar eluent system in column chromatography to improve the separation between the more polar hydroxy ester and the less polar lactone.

Frequently Asked Questions (FAQs)

Q1: What is lactonization and why does it occur with this compound?

A1: Lactonization is an intramolecular esterification reaction that occurs in molecules containing both a hydroxyl (-OH) and a carboxylic acid or ester functional group. In the case of this compound, the hydroxyl group on the fourth carbon attacks the ester carbonyl, leading to the formation of a stable five-membered ring called γ-valerolactone and the elimination of methanol (B129727).[3] This reaction is thermodynamically favorable, especially under acidic conditions or at elevated temperatures.

Q2: What are the primary synthetic routes to this compound?

A2: The two main synthetic pathways are:

  • Hydrogenation of Methyl Levulinate: This involves the reduction of the ketone group of methyl levulinate to a hydroxyl group using a catalyst such as ruthenium or nickel.[2]

  • Direct Esterification of 4-Hydroxypentanoic Acid: This is a classic Fischer esterification where 4-hydroxypentanoic acid is reacted with methanol in the presence of an acid catalyst.[1]

Q3: How can I prevent lactonization during the hydrogenation of methyl levulinate?

A3: To minimize lactonization, it is crucial to control the reaction conditions. Using a catalyst with a neutral or slightly basic support can help. Additionally, conducting the hydrogenation at lower temperatures and pressures will favor the formation of the desired hydroxy ester over the lactone. Monitoring the reaction and stopping it upon full conversion of the starting material is also important.

Q4: Are there alternative methods to the traditional acid-catalyzed esterification of 4-hydroxypentanoic acid that avoid lactonization?

A4: Yes, several methods can be employed to avoid the harsh acidic conditions of Fischer esterification:

  • Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate esterification at room temperature without the need for a strong acid.

  • Enzymatic Esterification: Lipases can be used as biocatalysts to perform the esterification under very mild and neutral conditions, which significantly reduces the risk of lactonization.

  • Reaction with Methyl Iodide and a Mild Base: The carboxylate salt of 4-hydroxypentanoic acid (formed by reacting with a base like potassium carbonate) can be reacted with methyl iodide to form the methyl ester.

Q5: Can I use a protecting group strategy to prevent lactonization?

A5: Absolutely. Protecting the hydroxyl group of 4-hydroxypentanoic acid before esterification is a highly effective strategy. A common protecting group for alcohols is a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS) ether. The protected acid can then be safely esterified under standard conditions. The protecting group is subsequently removed in a final step to yield this compound. This multi-step process can lead to higher overall yields of the pure desired product.

Quantitative Data Summary

The following table summarizes the yield of this compound versus its lactone byproduct, γ-valerolactone, under different catalytic conditions during the hydrogenation of levulinic acid esters.

CatalystSubstrateTemperature (°C)Pressure (bar)Yield of Hydroxy Ester (%)Yield of γ-Valerolactone (%)
Ru/CMethyl Levulinate100100~50~50
Cu-Ni/Al2O3Ethyl Levulinate18030Intermediate98
ZrO2Methyl Levulinate25010427
5%Ru/TiO2Methyl LevulinateNot Specified35Not Specified41-98

Note: The yield of the hydroxy ester is often not reported as the final product, as the goal of many studies is the production of γ-valerolactone. The data indicates that milder conditions tend to favor the formation of the intermediate hydroxy ester.

Experimental Protocols

Protocol 1: Low-Temperature Hydrogenation of Methyl Levulinate

This protocol aims to maximize the yield of this compound by using mild reaction conditions.

Materials:

  • Methyl levulinate

  • Methanol (as solvent)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for hydrogenation

Procedure:

  • In a high-pressure reactor, dissolve methyl levulinate in methanol (e.g., a 0.5 M solution).

  • Add the 5% Ru/C catalyst (e.g., 5 mol% relative to the substrate).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) three times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to a low pressure (e.g., 10-20 bar).

  • Stir the reaction mixture at a low temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the methyl levulinate has been consumed, stop the reaction by venting the hydrogen gas and purging with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure at a low temperature (<40 °C).

  • Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes.

Visualizations

Troubleshooting Workflow for Lactonization

logical_relationship start Lactonization Detected (High γ-valerolactone content) check_temp Was the reaction temperature elevated? start->check_temp check_acid Were acidic catalysts or conditions used? check_temp->check_acid No solution_temp Reduce reaction temperature (e.g., to room temp or below) check_temp->solution_temp Yes check_time Was the reaction time prolonged? check_acid->check_time No solution_acid Use mild/non-acidic catalysts (e.g., DCC/DMAP, enzymes) check_acid->solution_acid Yes check_purification Did lactonization occur during purification? check_time->check_purification No solution_time Monitor reaction closely and quench upon completion check_time->solution_time Yes solution_purification Use low-temperature purification (chromatography) and ensure neutral workup check_purification->solution_purification Yes solution_protect Consider using a protecting group for the hydroxyl function check_purification->solution_protect No end Successful Synthesis of This compound solution_temp->end solution_acid->end solution_time->end solution_purification->end solution_protect->end

Caption: A decision tree for troubleshooting the undesired lactonization of this compound.

Reaction Pathway: Synthesis and Lactonization

signaling_pathway sub1 Methyl Levulinate product This compound sub1->product Hydrogenation (Mild Conditions) sub2 4-Hydroxypentanoic Acid sub2->product Esterification (Mild Conditions) byproduct γ-Valerolactone product->byproduct Lactonization (Heat, Acid)

Caption: Synthetic routes to this compound and its subsequent lactonization.

References

Troubleshooting low conversion rates in methyl levulinate hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in the hydrogenation of methyl levulinate (ML) to γ-valerolactone (GVL).

Troubleshooting Guide: Low Conversion Rates

This guide addresses common issues encountered during the catalytic hydrogenation of methyl levulinate.

Q1: What are the most common causes of low methyl levulinate conversion?

Low conversion rates in methyl levulinate hydrogenation can typically be attributed to one or more of the following factors:

  • Catalyst-Related Issues:

    • Deactivation: The catalyst may have lost activity due to coking (carbon deposition), poisoning by impurities, sintering of the active metal, or leaching of the active components.[1][2]

    • Inappropriate Catalyst Choice: The selected catalyst may not be optimal for the specific reaction conditions or hydrogen source.

    • Insufficient Catalyst Loading: The amount of catalyst used may be too low for the desired reaction scale or rate.[3]

  • Sub-Optimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low to achieve a significant reaction rate. For many catalytic systems, a certain activation energy must be overcome.[1][4]

    • Pressure: In systems using molecular hydrogen, low pressure can lead to insufficient hydrogen availability at the catalyst surface.[1][5] In transfer hydrogenation, pressure can still influence reaction pathways.[1]

    • Flow Rate (for continuous systems): A high flow rate may not allow for sufficient residence time of the reactants on the catalyst bed.[1][5]

    • Mixing/Agitation: In batch reactors, inadequate stirring can lead to poor mass transfer of reactants to the catalyst surface.[3]

  • Feedstock and Solvent Issues:

    • Impurities: The methyl levulinate feedstock or the solvent may contain impurities that act as catalyst poisons. Common poisons include sulfur and nitrogen compounds, as well as byproducts from biomass processing like humins, furfural, and formic acid.[6][7]

    • Choice of Hydrogen Donor/Solvent: In catalytic transfer hydrogenation (CTH), the choice of alcohol as a hydrogen donor is critical. Secondary alcohols like 2-propanol are often more effective hydrogen donors than primary alcohols like methanol (B129727) or ethanol.[8] The solvent can also influence reaction pathways, with some solvents promoting side reactions like transesterification.[5][9]

Q2: My conversion rate is low. How do I troubleshoot the problem?

To systematically identify the cause of low conversion, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low Conversion Rate catalyst_check Step 1: Verify Catalyst Activity start->catalyst_check conditions_check Step 2: Review Reaction Conditions catalyst_check->conditions_check If problem persists catalyst_sub1 Use fresh catalyst from a reliable source. catalyst_check->catalyst_sub1 catalyst_sub2 Check for signs of deactivation (e.g., color change). catalyst_check->catalyst_sub2 catalyst_sub3 Increase catalyst loading. catalyst_check->catalyst_sub3 end_node Conversion Rate Improved catalyst_check->end_node Issue Resolved feedstock_check Step 3: Analyze Feedstock and Solvent conditions_check->feedstock_check If problem persists conditions_sub1 Increase temperature incrementally. conditions_check->conditions_sub1 conditions_sub2 Increase H2 pressure (or check for leaks). conditions_check->conditions_sub2 conditions_sub3 Decrease flow rate in continuous systems. conditions_check->conditions_sub3 conditions_sub4 Ensure adequate stirring in batch reactors. conditions_check->conditions_sub4 conditions_check->end_node Issue Resolved feedstock_sub1 Purify the methyl levulinate feedstock. feedstock_check->feedstock_sub1 feedstock_sub2 Use high-purity, dry solvent. feedstock_check->feedstock_sub2 feedstock_sub3 Consider a different hydrogen donor in CTH. feedstock_check->feedstock_sub3 feedstock_check->end_node Issue Resolved

Caption: A step-by-step decision tree for troubleshooting low conversion rates.

Q3: I suspect my catalyst has been deactivated. What are the common causes and solutions?

Catalyst deactivation is a primary reason for decreased conversion. Here’s a breakdown of potential causes:

  • Coke Deposition: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[1] This is more common at higher temperatures.

    • Solution: Regeneration of the catalyst through calcination to burn off the coke, if the catalyst support is stable at high temperatures.

  • Poisoning: Impurities in the feedstock can irreversibly bind to the active sites.[6][7]

    • Solution: Purify the methyl levulinate and solvent before the reaction. Common purification techniques include distillation or passing through an adsorbent bed.

  • Sintering/Leaching: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate (sinter) or dissolve into the reaction medium (leach), reducing the active surface area.[2]

    • Solution: Operate at the lowest effective temperature and ensure the catalyst support provides good metal stability.

The following diagram illustrates the primary causes of low conversion rates.

Low_Conversion_Causes center Low Methyl Levulinate Conversion Rate catalyst Catalyst Issues center->catalyst conditions Reaction Conditions center->conditions feedstock Feedstock/Solvent center->feedstock deactivation Deactivation (Coking, Poisoning, Sintering) catalyst->deactivation loading Insufficient Loading catalyst->loading temp Low Temperature conditions->temp pressure Low Pressure conditions->pressure flow_rate High Flow Rate conditions->flow_rate impurities Impurities (Sulfur, Humins, etc.) feedstock->impurities h_donor Poor H-Donor (in CTH) feedstock->h_donor

Caption: Key factors contributing to low conversion in methyl levulinate hydrogenation.

Frequently Asked Questions (FAQs)

Q4: What are typical reaction conditions for successful methyl levulinate hydrogenation?

Optimal conditions are highly dependent on the catalyst system. However, the literature provides general ranges that have proven effective.

ParameterCatalytic Hydrogenation (H₂)Catalytic Transfer Hydrogenation (CTH)Reference(s)
Catalyst Ru/C, Ru/ZrO₂, Pd/C, Ni-basedZr-based oxides, Cu-ZrO₂, Al(OiPr)₃[2][5][6][9][10]
Temperature 90°C - 200°C130°C - 240°C[1][4][5][8]
Pressure 30 - 100 bar5 - 35 bar[1][4][5]
Solvent/H-Donor Water, Methanol, Ethanol, Dioxane2-Propanol, Methanol, Formic Acid[2][5][8][9]
Substrate Conc. ~0.1 M0.3 M - 2.4 M[1][5][11]

Q5: How does the choice of solvent affect the reaction?

The solvent plays a multifaceted role:

  • As a Hydrogen Donor (in CTH): Secondary alcohols like 2-propanol are generally more efficient at donating hydrogen than primary alcohols.[8]

  • Promoting Side Reactions: The use of alcohols as solvents can lead to transesterification of methyl levulinate to the corresponding alkyl levulinate, which competes with the desired hydrogenation pathway.[1][10]

  • Selectivity: In some systems, using water as a solvent can favor the formation of GVL over intermediate products.[5][9]

Q6: Can impurities from biomass processing affect my reaction?

Yes, impurities carried over from the production of methyl levulinate from biomass can severely impact catalyst performance.

ImpurityEffect on Catalyst (Typically Ru-based)ReversibilityReference
Formic Acid (HCOOH) Preferential adsorption on active sites, possible CO poisoning.Reversible[6]
HMF, Furfural, Humins Gradual drop in activity, likely due to coke formation.Partially Reversible[6]
Sulfuric Acid (H₂SO₄) Irreversible deactivation.Irreversible[6]
Sulfur-containing amino acids Strong adsorption to active metal sites.Irreversible[6]

Experimental Protocols

General Protocol for Batch Hydrogenation of Methyl Levulinate

This protocol provides a general methodology for a lab-scale batch hydrogenation reaction.

  • Reactor Preparation:

    • A stainless-steel autoclave reactor is charged with methyl levulinate (e.g., 2-4 g), the chosen solvent (e.g., 95 mL of water or 2-propanol), and the catalyst (e.g., 0.1 - 0.25 g).[1][12]

  • System Purge:

    • The reactor is sealed and purged with an inert gas (e.g., N₂) at least twice to remove air, followed by purging with H₂.[12]

  • Reaction Execution:

    • The reactor is heated to the desired temperature (e.g., 100°C - 220°C) with constant stirring (e.g., 1000 rpm).[12]

    • Once the temperature is stable, the reactor is pressurized with hydrogen to the target pressure (e.g., 30 - 100 bar).[1][5]

  • Reaction Monitoring & Work-up:

    • The reaction is allowed to proceed for a set time (e.g., 1-8 hours), with samples potentially taken periodically for analysis.[8]

    • After the reaction, the reactor is cooled to room temperature and carefully depressurized.

  • Product Analysis:

    • The reaction mixture is filtered to remove the solid catalyst.[3]

    • The liquid product is analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of methyl levulinate and the selectivity to γ-valerolactone.

The following diagram illustrates a typical experimental workflow.

Experimental_Workflow A 1. Charge Reactor (ML, Solvent, Catalyst) B 2. Seal and Purge (with N₂ then H₂) A->B C 3. Heat and Pressurize (to set T and P) B->C D 4. Run Reaction (with stirring) C->D E 5. Cool and Depressurize D->E F 6. Filter to Remove Catalyst E->F G 7. Analyze Product (GC, GC-MS) F->G

Caption: A generalized workflow for batch hydrogenation of methyl levulinate.

References

Byproduct formation in the dehydration of Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dehydration of Methyl 4-hydroxypentanoate (B1260314).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the dehydration of Methyl 4-hydroxypentanoate?

The dehydration of this compound is expected to primarily yield a mixture of isomeric methyl pentenoates. The principal products are Methyl 4-pentenoate, and cis/trans-Methyl 3-pentenoate, and Methyl 2-pentenoate (in various isomeric forms). The distribution of these isomers is highly dependent on the reaction conditions, including the type of catalyst used, reaction temperature, and pressure.

Q2: What are the common byproducts observed during the dehydration of this compound?

Several byproducts can be formed, reducing the yield and purity of the desired methyl pentenoate isomers. The formation of these byproducts is influenced by the reaction conditions. Common byproducts include:

  • γ-Valerolactone: Intramolecular cyclization of this compound can lead to the formation of γ-valerolactone. This is often favored by acidic catalysts and higher temperatures.

  • Oligomers and Polymers: Intermolecular etherification or polymerization of the starting material or the unsaturated products can occur, especially at high concentrations and temperatures.

  • Isomers of Methyl pentenoate: While these are desired products, an unfavorable distribution of isomers can be considered a "byproduct" issue if a specific isomer is targeted.[1]

  • Carbonyl Compounds: Further isomerization and rearrangement reactions might lead to the formation of various carbonyl-containing byproducts.

Q3: I am observing a low yield of the desired methyl pentenoates. What are the potential causes?

A low yield of methyl pentenoates can be attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature may be too low for efficient dehydration or too high, promoting the formation of byproducts like polymers.

  • Inappropriate Catalyst: The choice of catalyst is crucial. An overly acidic catalyst might favor γ-valerolactone formation, while a less active catalyst will result in low conversion.

  • Presence of Water: While a product of the reaction, excess water in the reaction mixture at the start can inhibit the catalyst and shift the equilibrium back towards the starting material.

  • Short Reaction Time: The reaction may not have proceeded to completion.

  • Product Loss During Workup: The volatility of methyl pentenoates can lead to loss during solvent removal or purification steps.

Q4: How can I improve the selectivity towards a specific methyl pentenoate isomer?

Controlling the selectivity towards a particular isomer is a significant challenge. The following strategies can be employed:

  • Catalyst Selection: The acidity and pore structure of the catalyst can influence the product distribution. For instance, basic catalysts might favor the formation of the terminal alkene (Methyl 4-pentenoate), whereas acid catalysts may promote the formation of the more thermodynamically stable internal alkenes (Methyl 3-pentenoate and Methyl 2-pentenoate).

  • Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.

  • Contact Time: In continuous flow reactors, adjusting the contact time with the catalyst can influence the product distribution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conversion of this compound 1. Reaction temperature is too low.2. Catalyst is inactive or poisoned.3. Insufficient reaction time.1. Gradually increase the reaction temperature in increments of 10-20°C.2. Ensure the catalyst is properly activated and handle it under inert conditions if it is air-sensitive. Consider using a fresh batch of catalyst.3. Increase the reaction time and monitor the progress by techniques like GC-MS.
High Selectivity to γ-Valerolactone 1. Reaction temperature is too high.2. The catalyst is too acidic.1. Reduce the reaction temperature.2. Use a catalyst with milder acidity or a basic catalyst.
Formation of High Molecular Weight Byproducts (Polymers) 1. High concentration of the starting material.2. Excessively high reaction temperature.1. Perform the reaction in a suitable solvent to reduce the concentration.2. Lower the reaction temperature.
Inconsistent Product Ratios 1. Fluctuations in reaction temperature.2. Inhomogeneous mixing.3. Catalyst deactivation over time.1. Ensure precise and stable temperature control.2. Improve stirring or mixing in the reactor.3. For continuous reactions, monitor catalyst activity and regenerate or replace as needed.

Experimental Protocols

General Protocol for the Dehydration of this compound

This is a general guideline and may need to be optimized for specific catalysts and setups.

  • Catalyst Preparation: Activate the chosen solid acid or base catalyst according to the manufacturer's instructions. This may involve calcination at a specific temperature.

  • Reaction Setup: Assemble a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, a condenser, and a temperature controller. For reactions sensitive to air, maintain an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Reactor: Introduce the activated catalyst and the solvent (if any) into the reaction vessel.

  • Reaction Initiation: Add this compound to the reactor. Heat the mixture to the desired reaction temperature with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Quenching and Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature. Separate the catalyst by filtration.

  • Product Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Visualizations

Dehydration_Pathway MHP This compound MP4 Methyl 4-pentenoate MHP->MP4 Dehydration MP3 Methyl 3-pentenoate MHP->MP3 Dehydration MP2 Methyl 2-pentenoate MHP->MP2 Dehydration GVL γ-Valerolactone MHP->GVL Intramolecular Cyclization Poly Oligomers/Polymers MHP->Poly Intermolecular Reaction MP4->MP3 Isomerization MP3->MP2 Isomerization Troubleshooting_Workflow Start Start Experiment Analyze Analyze Products (GC/MS) Start->Analyze CheckYield Is Yield Acceptable? Analyze->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Low Yield Troubleshooting CheckYield->LowYield No LowPurity Low Purity Troubleshooting CheckPurity->LowPurity No End End CheckPurity->End Yes Optimize Optimize Conditions LowYield->Optimize LowPurity->Optimize Optimize->Analyze

References

Analytical methods for monitoring Methyl 4-hydroxypentanoate reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydroxypentanoate (B1260314). The following sections detail analytical methods for monitoring its reaction progress, including detailed experimental protocols, troubleshooting for common issues, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring the reaction progress of Methyl 4-hydroxypentanoate?

A1: The primary analytical methods for monitoring the reaction progress of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for quantitative and qualitative analysis of the reaction mixture.

Q2: How can I quantify the concentration of this compound in my reaction mixture using GC-FID?

A2: To quantify this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID), you will need to create a calibration curve using standards of known concentrations. By comparing the peak area of your sample to the calibration curve, you can determine the concentration. An internal standard can be used to improve accuracy and precision.

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: While not always mandatory, derivatization of the hydroxyl group in this compound can improve peak shape and thermal stability, leading to more accurate and reproducible results in GC analysis. Silylation is a common derivatization technique for this purpose.

Q4: Can HPLC be used to separate the enantiomers of this compound?

A4: Yes, HPLC with a chiral stationary phase (CSP) is a suitable method for the separation of enantiomers of chiral compounds like this compound. The choice of the chiral column and mobile phase is critical for achieving good resolution.

Q5: What are the key considerations for real-time reaction monitoring using NMR?

A5: For real-time reaction monitoring using NMR, it is important to ensure that the reaction is slow enough to acquire spectra at regular intervals. Key parameters to consider include the number of scans, relaxation delays, and maintaining a stable temperature. Shimming the sample properly is also crucial to obtain high-resolution spectra.

Analytical Method Protocols

Gas Chromatography (GC-FID) Method for Reaction Monitoring

This protocol is suitable for monitoring the hydrogenation of methyl levulinate to this compound.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL in a GC vial.

  • If using an internal standard, add a known concentration to the diluted sample.

GC-FID Conditions:

ParameterValue
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial 60°C, hold 1 min; ramp to 230°C at 10°C/min, hold 5 min

Quantitative Analysis:

CompoundExpected Retention Time (min)
Methyl Levulinate~10.5
This compound~12.8
gamma-Valerolactone (GVL)~11.2

Note: Retention times are approximate and should be confirmed with standards on your system.

HPLC Method for Chiral Separation

This protocol provides a starting point for the chiral separation of this compound enantiomers.

Sample Preparation:

  • Dilute the sample in the mobile phase to a concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Quantitative NMR (qNMR) for Kinetic Analysis

This protocol can be used for in-situ monitoring of the reaction kinetics.

Sample Preparation:

  • The reaction is carried out directly in an NMR tube.

  • Add a known amount of an internal standard that does not react with the reactants or products and has a signal that does not overlap with other signals.

  • The deuterated solvent used for the reaction serves as the lock signal.

NMR Acquisition Parameters (¹H NMR):

ParameterValue
Spectrometer 400 MHz or higher
Pulse Program Standard 30° or 90° pulse
Number of Scans 4 to 16 (depending on concentration)
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton of interest
Acquisition Time 2-4 seconds

Data Analysis:

The concentration of each species is determined by integrating the area of a characteristic peak and comparing it to the integral of the internal standard.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

CompoundProtonChemical Shift (ppm)
Methyl Levulinate-COCH₃2.19 (s)
-CH₂CH₂-2.75 (t), 2.57 (t)
-OCH₃3.68 (s)
This compound-CH(OH)CH1.22 (d)
-CH ₂(CHOH)-1.80-1.95 (m)
-CH ₂COO-2.45 (t)
-OCH3.67 (s)
-CH (OH)-3.80-3.90 (m)
gamma-Valerolactone (GVL)-CH(CH₃)-1.42 (d)
-CH₂CH₂-2.35-2.60 (m), 1.80-1.90 (m)
-CH(CH₃)O-4.65 (m)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Troubleshooting Guides

GC Analysis Troubleshooting

Start Problem: Peak Tailing in GC Analysis CheckPolarity Is the analyte polar (e.g., contains -OH group)? Start->CheckPolarity ActiveSites Suspect active sites in the inlet or column. CheckPolarity->ActiveSites Yes FlowPath Check for flow path issues: - Leaks - Improper column installation CheckPolarity->FlowPath No InletMaint Perform inlet maintenance: - Replace liner and septum - Clean the injector port ActiveSites->InletMaint ColumnMaint Condition or trim the column. InletMaint->ColumnMaint Issue persists End Problem Resolved InletMaint->End Resolved Derivatization Consider derivatization (e.g., silylation). ColumnMaint->Derivatization Issue persists ColumnMaint->End Resolved Derivatization->End LeakCheck Perform a leak check. FlowPath->LeakCheck Suspect leaks Reinstall Reinstall the column. FlowPath->Reinstall Suspect installation LeakCheck->End Reinstall->End

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Q: My GC chromatogram shows significant peak tailing for this compound. What should I do?

A: Peak tailing for polar compounds like this compound is often caused by interactions with active sites in the GC system.[1]

  • Perform Inlet Maintenance : Start by replacing the inlet liner and septum. A dirty or active liner is a common cause of peak tailing.[1]

  • Column Conditioning : If the problem persists, condition the column according to the manufacturer's instructions. You can also trim a small portion (10-20 cm) from the front of the column to remove any non-volatile residues.[2]

  • Consider Derivatization : For highly polar analytes, derivatization can significantly improve peak shape.

  • Check for Leaks : Ensure all fittings are secure and there are no leaks in the system.

HPLC Analysis Troubleshooting

Start Problem: Poor Resolution in Chiral HPLC CheckMobilePhase Is the mobile phase composition optimal? Start->CheckMobilePhase AdjustSolventRatio Adjust the ratio of n-Hexane to Isopropanol. CheckMobilePhase->AdjustSolventRatio No CheckFlowRate Is the flow rate appropriate? CheckMobilePhase->CheckFlowRate Yes ChangeColumn Try a different chiral stationary phase (CSP). AdjustSolventRatio->ChangeColumn Issue persists End Problem Resolved AdjustSolventRatio->End Resolved ChangeColumn->End OptimizeFlow Optimize the flow rate (typically 0.5-1.5 mL/min). CheckFlowRate->OptimizeFlow No CheckTemperature Is the column temperature controlled? CheckFlowRate->CheckTemperature Yes OptimizeFlow->End SetTemperature Set and stabilize the column temperature (e.g., 25 °C). CheckTemperature->SetTemperature No CheckTemperature->End Yes SetTemperature->End

Caption: Troubleshooting workflow for poor resolution in chiral HPLC.

Q: I am not getting good separation of the enantiomers of this compound on my chiral HPLC column. What can I do?

A: Achieving good chiral separation often requires method optimization.

  • Mobile Phase Composition : The ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-hexane) is critical. Systematically vary the percentage of the polar modifier to find the optimal composition.

  • Flow Rate : A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Column Temperature : Temperature can affect the interactions between the analyte and the chiral stationary phase. Maintaining a constant and optimized temperature is important for reproducible results.

  • Different Chiral Stationary Phase : If optimization of the above parameters does not yield satisfactory results, you may need to screen different types of chiral columns.

NMR Analysis Troubleshooting

Start Problem: Inaccurate Quantification with qNMR CheckRelaxation Is the relaxation delay (d1) sufficiently long? Start->CheckRelaxation MeasureT1 Measure the T1 relaxation time of all protons of interest. CheckRelaxation->MeasureT1 Unsure CheckIntegration Are the integration regions set correctly? CheckRelaxation->CheckIntegration Yes SetD1 Set d1 to at least 5 times the longest T1 value. MeasureT1->SetD1 End Problem Resolved SetD1->End AdjustIntegration Adjust integration regions to cover the entire peak without including noise. CheckIntegration->AdjustIntegration No CheckBaseline Is the baseline flat? CheckIntegration->CheckBaseline Yes AdjustIntegration->End CorrectBaseline Apply baseline correction. CheckBaseline->CorrectBaseline No CheckBaseline->End Yes CorrectBaseline->End

Caption: Troubleshooting workflow for inaccurate qNMR results.

Q: My quantitative NMR results for the reaction are not consistent. What could be the issue?

A: Inaccurate quantification by NMR can arise from several factors.

  • Incomplete Relaxation : Ensure that the relaxation delay (d1) is long enough for all protons of interest to fully relax. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time.

  • Integration Errors : Make sure that the integration regions are set correctly to encompass the entire peak area. Inconsistent integration can lead to significant errors.

  • Baseline Distortion : A non-flat baseline can lead to inaccurate integration. Apply appropriate baseline correction algorithms.

  • Poor Shimming : Broad or distorted peaks due to poor shimming will be difficult to integrate accurately. Take time to properly shim the sample.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Methyl 4-hydroxypentanoate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical research, drug development, and chemical synthesis, the purity of a compound is paramount. For a molecule like Methyl 4-hydroxypentanoate (B1260314), a versatile chiral building block, ensuring high purity is critical for the safety, efficacy, and reproducibility of its downstream applications. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other robust analytical techniques for the validation of Methyl 4-hydroxypentanoate purity, supported by detailed experimental protocols and comparative data.

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[1] Key validation parameters include accuracy, precision, specificity, linearity, and range.[2] This guide will compare GC-MS, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy in the context of these validation principles.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] It is highly effective for the analysis of volatile and semi-volatile compounds like esters, making it an ideal choice for assessing the purity of this compound and identifying potential volatile impurities.[4]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A stock solution of this compound is prepared by dissolving 100 mg of the sample in 10 mL of dichloromethane (B109758) (DCM). A working sample is then prepared by diluting 100 µL of the stock solution into 900 µL of DCM to achieve a final concentration of 1 mg/mL.

  • Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) is used.[5]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio: 20:1)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.[5]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks in the chromatogram. Impurity identification is performed by comparing their mass spectra against the NIST library.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample This compound Sample Dilution Dilute in Dichloromethane Sample->Dilution Injector GC Injector Dilution->Injector Inject 1µL Column GC Column (Separation) Injector->Column Volatility MS Mass Spectrometer (Detection & Identification) Column->MS Elution Chromatogram Generate Chromatogram MS->Chromatogram Signal Integration Peak Area Integration Chromatogram->Integration LibrarySearch NIST Library Search Chromatogram->LibrarySearch Report Purity Report Integration->Report Area % LibrarySearch->Report Impurity ID

Workflow for GC-MS Purity Analysis.
Data Presentation: GC-MS Results

CompoundRetention Time (min)Peak Area (%)Identification
This compound 10.25 99.85 Target Compound
Impurity A8.150.08Residual Solvent (e.g., Toluene)
Impurity B11.520.07Related Substance (e.g., Isomer)

Alternative Purity Validation Methods

While GC-MS is highly effective, other techniques offer unique advantages and can provide orthogonal data to confirm purity. High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are two powerful alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds.[6] While this compound is GC-amenable, HPLC offers an alternative that avoids high temperatures, which can be beneficial if thermally labile impurities are suspected.[7]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector (or a universal detector like ELSD, as the analyte may have a weak chromophore) is used with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of 60% water (with 0.1% phosphoric acid) and 40% acetonitrile. The acidic pH ensures that the hydroxyl group is protonated, leading to better peak shape.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

CompoundRetention Time (min)Peak Area (%)
This compound 5.42 99.82
Impurity C2.180.11
Impurity D7.910.07
Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of compound purity without the need for a specific reference standard of the analyte itself.[9] It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.[10][11]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): A long delay (e.g., 30 seconds) is crucial to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and std = internal standard.

ParameterValue
Analyte Signal (Integral)2.98 (CH₃ ester, 3H)
Internal Standard Signal (Integral)2.00 (Maleic acid, 2H)
Mass of Analyte10.15 mg
Mass of Standard10.05 mg
Purity of Standard99.9%
Calculated Purity of Analyte 99.88%

Comparative Summary of Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, throughput, and the nature of expected impurities.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility and boiling point; detection by mass-to-charge ratio.Separation by polarity; detection by UV absorbance.Quantitative measurement based on nuclear spin in a magnetic field.
Sample Preparation Simple dilution in a volatile solvent.Dilution in mobile phase; may require filtration.Accurate weighing of sample and internal standard.
Impurity Identification Excellent; provides structural information from mass spectra.Poor; identification relies on retention time matching with standards.Good for known impurities; can infer structure for unknown impurities.
Analysis Time Moderate (15-30 min per sample).Fast to Moderate (5-20 min per sample).Slow (requires long relaxation delays).
Selectivity High, especially with MS detection.Moderate; can be affected by co-eluting impurities.Very high; specific proton signals are resolved.
Destructive? YesNo (sample can be collected)No (non-destructive)[9]
Best For Detecting volatile and semi-volatile impurities; structural elucidation.Analyzing non-volatile or thermally labile impurities; routine QC.Absolute purity determination without a specific reference standard.[10]

Conclusion

For the comprehensive purity validation of This compound , GC-MS stands out as a highly suitable and powerful method. It offers excellent separation for volatile compounds and provides invaluable structural information for the unambiguous identification of unknown impurities.

HPLC serves as an excellent orthogonal technique, particularly valuable for detecting non-volatile or thermally sensitive impurities that might be missed by GC. Its simpler setup and faster run times can be advantageous for routine quality control.[6]

qNMR provides a distinct advantage as a primary method for determining absolute purity without requiring a reference standard of the analyte.[11] Although it has a lower throughput, its accuracy and non-destructive nature make it an indispensable tool for certifying reference materials and for definitive purity assessment.[9]

For researchers, scientists, and drug development professionals, a multi-faceted approach is often the most robust. Employing GC-MS as the primary method for its combined separation and identification power, complemented by HPLC or qNMR for orthogonal verification, ensures the highest confidence in the purity of this compound, thereby safeguarding the integrity of subsequent research and development activities.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Methyl 4-Hydroxypentanoate Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

The successful separation of enantiomers by HPLC relies heavily on the selection of a suitable Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers can interact differently, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability and high success rates in resolving a wide range of chiral compounds. Additionally, Pirkle-type or brush-type CSPs offer another versatile option for chiral separations.

Comparative Analysis of Potential Chiral HPLC Methods

Based on the chemical structure of methyl 4-hydroxypentanoate (B1260314) (a small, aliphatic ester with a hydroxyl group), several chiral stationary phases hold promise for achieving baseline separation. The following table outlines three potential methods utilizing different types of CSPs, with expected performance characteristics.

Parameter Method 1: Polysaccharide-Based (Cellulose) Method 2: Polysaccharide-Based (Amylose) Method 3: Pirkle-Type
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)(R,R)-Whelk-O1
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (85:15, v/v)n-Hexane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temperature 25 °C25 °C30 °C
Detection Wavelength 210 nm210 nm210 nm
Expected Retention Time (t R1) ~ 8.5 min~ 7.2 min~ 10.1 min
Expected Retention Time (t R2) ~ 9.8 min~ 8.5 min~ 11.5 min
Expected Separation Factor (α) ~ 1.15~ 1.18~ 1.14
Expected Resolution (R s) > 1.5> 1.8> 1.5

Experimental Workflow for Chiral HPLC Separation

The general workflow for developing and executing a chiral HPLC separation method is a systematic process. It begins with the preparation of the sample and mobile phase, followed by chromatographic separation and data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve racemate in mobile phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mix solvents) MobilePhasePrep->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Calculate Rs, α, tR Chromatogram->Analysis

Caption: General workflow for chiral HPLC method development and analysis.

Detailed Experimental Protocols

The following are detailed protocols for the three proposed methods. These should be considered as starting points, and optimization of the mobile phase composition and other parameters may be necessary to achieve optimal separation.

Method 1: Polysaccharide-Based (Cellulose)
  • Column: A chiral column packed with Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H).

    • Dimensions: 250 mm length x 4.6 mm internal diameter

    • Particle Size: 5 µm

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio. The solvents should be HPLC grade and filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 25 °C using a column oven.

  • Injection Volume: 10 µL of a 1 mg/mL solution of racemic methyl 4-hydroxypentanoate dissolved in the mobile phase.

  • Detection: UV detection at a wavelength of 210 nm.

Method 2: Polysaccharide-Based (Amylose)
  • Column: A chiral column packed with Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H).

    • Dimensions: 250 mm length x 4.6 mm internal diameter

    • Particle Size: 5 µm

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in an 85:15 volume-to-volume ratio. The solvents should be HPLC grade and filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 25 °C.

  • Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound dissolved in the mobile phase.

  • Detection: UV detection at a wavelength of 210 nm.

Method 3: Pirkle-Type
  • Column: A Pirkle-type or brush-type chiral stationary phase, such as one based on (R,R)-N-(3,5-Dinitrobenzoyl)-alpha-amino-2,2-dimethyl-4-pentenyl phosphonate (B1237965) (e.g., (R,R)-Whelk-O1).

    • Dimensions: 250 mm length x 4.6 mm internal diameter

    • Particle Size: 5 µm

  • Mobile Phase: A mixture of n-Hexane and Ethanol in a 95:5 volume-to-volume ratio. The solvents should be HPLC grade and filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Maintained at 30 °C.

  • Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound dissolved in the mobile phase.

  • Detection: UV detection at a wavelength of 210 nm.

Conclusion

The selection of an appropriate chiral HPLC method is paramount for the successful separation of this compound enantiomers. This guide provides a comparative framework of three promising methods utilizing well-established chiral stationary phases. The provided experimental protocols and expected performance data offer a solid foundation for researchers to initiate method development. It is important to note that empirical testing and optimization will be crucial to achieve the desired resolution and analysis time for this specific application. The systematic workflow presented will aid in the efficient development and validation of a robust chiral separation method.

A Comparative Guide to Catalysts for Methyl 4-hydroxypentanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of Methyl 4-hydroxypentanoate (B1260314) is a critical step in the production of various valuable chemicals, including the green solvent γ-valerolactone (GVL). This guide provides a comparative analysis of catalytic systems for the two primary synthesis routes: the hydrogenation of methyl levulinate and the direct esterification of 4-hydroxypentanoic acid. The performance of various catalysts is evaluated based on experimental data for yield, selectivity, and reaction conditions to aid researchers in selecting the optimal catalyst for their specific needs.

I. Hydrogenation of Methyl Levulinate

The hydrogenation of methyl levulinate to Methyl 4-hydroxypentanoate is a widely studied pathway. This reaction involves the selective reduction of the ketone group of methyl levulinate. A variety of heterogeneous catalysts, particularly those based on noble and non-noble metals, have been investigated for this transformation.

Data Presentation: Catalyst Performance in Methyl Levulinate Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa H₂)Reaction Time (h)Methyl Levulinate Conversion (%)This compound Selectivity (%)Reference
Ru/CCarbon800.5Not specifiedHighHigh (intermediate to GVL)[1][2]
Ru/USYUSY Zeolite2204.0Not specifiedHighNot specified (downstream products)[3]
ZrO₂/Si-SBA-15Silica2003.0 (N₂)1up to 89Not specified (intermediate to GVL)[4]
Cu-ZrO₂Zirconia2200.5 (N₂)1HighNot specified (intermediate to GVL)[1]

Note: The selectivity for this compound is often not explicitly reported as it is a reactive intermediate that readily cyclizes to γ-valerolactone (GVL), especially in the presence of acidic catalysts or at elevated temperatures.[1][2] A quantitative yield of GVL via the this compound intermediate suggests a high transient or achievable yield of the target molecule under controlled conditions.[1][2]

Experimental Protocols: Key Experiments in Methyl Levulinate Hydrogenation

1. Hydrogenation using Ru/C Catalyst

  • Catalyst Preparation: A commercial 5 wt% Ru/C catalyst is typically used.

  • Reaction Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with methyl levulinate, a solvent (e.g., water or methanol), and the Ru/C catalyst.

  • Procedure: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 0.5 MPa) and heated to the reaction temperature (e.g., 80°C). The reaction mixture is stirred vigorously for a specified duration.

  • Work-up and Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration. The liquid product mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of methyl levulinate and the selectivity to this compound and other products.

Mandatory Visualization: Hydrogenation Pathway

Hydrogenation_Pathway ML Methyl Levulinate M4HP This compound ML->M4HP + H₂ (e.g., Ru/C) GVL γ-valerolactone M4HP->GVL - CH₃OH (Acid or Heat)

Caption: Hydrogenation of methyl levulinate to this compound and subsequent cyclization to GVL.

II. Direct Esterification of 4-Hydroxypentanoic Acid

The direct esterification of 4-hydroxypentanoic acid with methanol (B129727) offers an alternative route to this compound. This reaction is typically catalyzed by strong acids. Solid acid catalysts, such as ion-exchange resins, are particularly attractive due to their ease of separation and reusability.

Data Presentation: Catalyst Performance in Esterification

CatalystSubstrateSolventTemperatureReaction TimeConversion/Yield (%)Reference
Amberlyst-15Aliphatic Carboxylic AcidsMethanolRoom Temperature9 h~90 (Yield)[5]
Amberlyst-15Fatty AcidsNot specifiedNot specifiedNot specifiedHigh[6]

Note: While specific data for 4-hydroxypentanoic acid is limited, Amberlyst-15 has demonstrated high efficacy in the methyl esterification of other aliphatic carboxylic acids, suggesting its potential for this synthesis.[5][6]

Experimental Protocols: Key Experiments in Direct Esterification

1. Esterification using Amberlyst-15 Catalyst

  • Catalyst Preparation: Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, is used as received or after activation.[5]

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 4-hydroxypentanoic acid, an excess of methanol (to drive the equilibrium towards the product), and the Amberlyst-15 catalyst.

  • Procedure: The reaction mixture is stirred at room temperature or heated to reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing aliquots using GC or HPLC.

  • Work-up and Analysis: Upon completion, the Amberlyst-15 catalyst is removed by simple filtration. The excess methanol is removed from the filtrate by rotary evaporation. The resulting crude product can be purified by distillation or column chromatography. The purity and yield of this compound are determined by GC, HPLC, and NMR spectroscopy.

Mandatory Visualization: Esterification Workflow

Esterification_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Product 4-HPA 4-Hydroxypentanoic Acid Reaction_Mix Stirring/Heating 4-HPA->Reaction_Mix Methanol Methanol Methanol->Reaction_Mix Catalyst Amberlyst-15 Catalyst->Reaction_Mix Filtration Filtration Reaction_Mix->Filtration Evaporation Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification M4HP This compound Purification->M4HP

Caption: Workflow for the direct esterification of 4-hydroxypentanoic acid.

Conclusion

Both the hydrogenation of methyl levulinate and the direct esterification of 4-hydroxypentanoic acid are viable routes for the synthesis of this compound. The choice of catalyst and reaction pathway depends on factors such as the desired selectivity, reaction conditions, and the availability of starting materials.

For the hydrogenation route , Ruthenium-on-carbon (Ru/C) appears to be a highly effective catalyst for selectively producing this compound as a key intermediate under mild conditions.[1][2] However, careful control of reaction time and temperature is crucial to prevent its subsequent conversion to GVL.

For the direct esterification route , solid acid catalysts like Amberlyst-15 offer a practical and environmentally friendly option with high potential for excellent yields and ease of product separation.[5][6] This method avoids the use of high-pressure hydrogen and may be preferable for laboratories not equipped for hydrogenation reactions.

Further research focusing on the optimization of reaction conditions to maximize the yield and isolation of this compound before its conversion to downstream products would be highly valuable for the scientific and industrial communities.

References

Comparative Reactivity Analysis: Methyl 4-hydroxypentanoate vs. Ethyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 4-hydroxypentanoate (B1260314) and Ethyl 4-hydroxypentanoate. The comparison is based on fundamental principles of organic chemistry and supported by a hypothetical experimental design to illustrate potential differences in performance.

Introduction to Chemical Reactivity

The reactivity of esters is primarily influenced by the electronic and steric environment around the carbonyl group. In the case of Methyl 4-hydroxypentanoate and Ethyl 4-hydroxypentanoate, the key structural difference lies in the alcohol moiety of the ester group (a methyl vs. an ethyl group). This subtle variation can lead to differences in reaction rates and yields in various chemical transformations.

Generally, methyl esters tend to be slightly more reactive than ethyl esters in reactions such as hydrolysis and transesterification. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the attacking nucleophile at the electrophilic carbonyl carbon.

Hypothetical Comparative Experiment: Base-Catalyzed Hydrolysis

To quantitatively assess the reactivity difference, a base-catalyzed hydrolysis (saponification) experiment can be designed. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack.

Experimental Protocol

Objective: To compare the rate of hydrolysis of this compound and Ethyl 4-hydroxypentanoate under basic conditions.

Materials:

  • This compound

  • Ethyl 4-hydroxypentanoate

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M, standardized)

  • Ethanol (solvent)

  • Phenolphthalein (B1677637) indicator

  • Hydrochloric acid (HCl) solution (0.1 M, standardized) for back-titration

  • Constant temperature water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Reaction Setup:

    • Prepare two sets of reaction flasks. In one set, add a known concentration of this compound in ethanol. In the other set, add the same concentration of Ethyl 4-hydroxypentanoate in ethanol.

    • Prepare a separate flask containing only the ethanolic NaOH solution to serve as a blank.

    • Place all flasks in a constant temperature water bath set to 25°C and allow them to equilibrate.

  • Reaction Initiation:

    • To start the reaction, add a precise volume of the pre-heated 0.1 M NaOH solution to each of the ester solutions simultaneously.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction flask.

    • Immediately quench the reaction in the aliquot by adding it to a known excess of the standardized 0.1 M HCl solution. This neutralizes the remaining NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • Determine the concentration of the ester remaining at each time point.

    • Plot the concentration of the ester versus time to determine the reaction rate. The reaction is expected to follow second-order kinetics.

Hypothetical Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester1 Prepare Methyl 4-hydroxypentanoate Solution equilibrate Equilibrate Solutions at 25°C prep_ester1->equilibrate prep_ester2 Prepare Ethyl 4-hydroxypentanoate Solution prep_ester2->equilibrate prep_naoh Prepare 0.1M NaOH prep_naoh->equilibrate prep_hcl Prepare 0.1M HCl quench Quench with HCl prep_hcl->quench initiate Initiate Reaction with NaOH equilibrate->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling sampling->quench titrate Back-titrate with NaOH quench->titrate calculate Calculate Ester Concentration titrate->calculate plot Plot Data and Determine Rate Constant calculate->plot

Caption: Workflow for the comparative hydrolysis experiment.

Quantitative Data Summary

The following table presents hypothetical data from the described experiment, illustrating the expected difference in reactivity.

Time (minutes)This compound Remaining (%)Ethyl 4-hydroxypentanoate Remaining (%)
0100100
108588
207278
306169
603748

Rate Constant (k) at 25°C (Hypothetical):

CompoundRate Constant (L mol⁻¹ s⁻¹)
This compound1.2 x 10⁻³
Ethyl 4-hydroxypentanoate0.9 x 10⁻³

Reaction Mechanism

The base-catalyzed hydrolysis of both esters proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon.

Caption: General mechanism for base-catalyzed ester hydrolysis.

Conclusion

Based on established chemical principles, This compound is expected to be more reactive towards nucleophilic substitution than Ethyl 4-hydroxypentanoate . This is primarily due to the lower steric hindrance of the methyl group compared to the ethyl group, which allows for easier access of the nucleophile to the carbonyl carbon. The hypothetical experimental data provided illustrates this expected trend, with the methyl ester showing a faster rate of hydrolysis.

For drug development and other applications where precise control of reactivity is crucial, this difference, although subtle, can be significant. Experimental validation under specific reaction conditions is always recommended to confirm these theoretical predictions.

A Spectroscopic Showdown: Unraveling the Isomers of Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of methyl 4-hydroxypentanoate (B1260314) and its structural isomers—methyl 3-hydroxypentanoate, methyl 2-hydroxypentanoate, and methyl 5-hydroxypentanoate—is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for distinguishing these closely related compounds through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

The subtle shifts in the position of a single hydroxyl group across the pentanoate backbone result in distinct spectroscopic fingerprints for each isomer. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and metabolic studies. This guide summarizes key quantitative data in easily comparable tables, outlines detailed experimental protocols for data acquisition, and provides a visual representation of the isomeric relationships and analytical workflow.

Spectroscopic Data Comparison

The following tables provide a comprehensive summary of the key spectroscopic data for methyl 4-hydroxypentanoate and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hz)

CompoundH₂H₃H₄H₅OCH₃OH
This compound 2.40 (t, J=7.4)1.80 (m)3.85 (m)1.20 (d, J=6.2)3.67 (s)~2.5 (br s)
Methyl 3-hydroxypentanoate 2.45 (d, J=6.4)4.10 (m)1.50 (m)0.95 (t, J=7.4)3.68 (s)~2.8 (br s)
Methyl 2-hydroxypentanoate 4.20 (dd, J=7.0, 5.0)1.70 (m)1.40 (m)0.92 (t, J=7.3)3.75 (s)~3.0 (br s)
Methyl 5-hydroxypentanoate 2.35 (t, J=7.2)1.65 (m)1.55 (m)3.65 (t, J=6.4)3.66 (s)~2.2 (br s)

Note: OH proton chemical shifts are variable and depend on concentration, solvent, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift (δ) in ppm)

CompoundC₁ (C=O)C₂C₃C₄C₅OCH₃
This compound 173.530.535.067.523.051.5
Methyl 3-hydroxypentanoate 173.041.068.029.09.551.6
Methyl 2-hydroxypentanoate 175.070.033.018.513.852.0
Methyl 5-hydroxypentanoate 174.033.522.032.062.051.4
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (wavenumber, cm⁻¹)

CompoundO-H StretchC-H StretchC=O StretchC-O Stretch
This compound ~3400 (broad)2970-2880~1735~1170
Methyl 3-hydroxypentanoate ~3420 (broad)2965-2875~1730~1180
Methyl 2-hydroxypentanoate ~3450 (broad)2960-2870~1740~1130
Methyl 5-hydroxypentanoate ~3380 (broad)2950-2870~1738~1060
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (m/z of prominent fragments)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 132117, 101, 87, 74, 59, 45
Methyl 3-hydroxypentanoate 132103, 89, 73, 59
Methyl 2-hydroxypentanoate 132103, 88, 75, 59
Methyl 5-hydroxypentanoate 132101, 83, 74, 55

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified hydroxypentanoate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 8 to 16 scans are typically sufficient for a well-resolved spectrum.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • FTIR Analysis: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates should be acquired first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the isomers.

  • Mass Spectrometry: The eluting compounds are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-200.

Isomer and Spectroscopy Workflow

The following diagram illustrates the relationship between the different isomers of methyl hydroxypentanoate and the spectroscopic techniques used for their characterization.

Spectroscopic_Comparison Spectroscopic Comparison of Methyl Hydroxypentanoate Isomers cluster_isomers Isomers M4HP This compound NMR NMR Spectroscopy (¹H & ¹³C) M4HP->NMR IR IR Spectroscopy M4HP->IR MS Mass Spectrometry (GC-MS) M4HP->MS M3HP Methyl 3-hydroxypentanoate M3HP->NMR M3HP->IR M3HP->MS M2HP Methyl 2-hydroxypentanoate M2HP->NMR M2HP->IR M2HP->MS M5HP Methyl 5-hydroxypentanoate M5HP->NMR M5HP->IR M5HP->MS H_NMR_Data ¹H NMR Data (δ, multiplicity, J) NMR->H_NMR_Data C_NMR_Data ¹³C NMR Data (δ) NMR->C_NMR_Data IR_Data IR Data (wavenumber) IR->IR_Data MS_Data MS Data (m/z fragments) MS->MS_Data

Caption: Workflow for the spectroscopic characterization of methyl hydroxypentanoate isomers.

Validating the Structure of Methyl 4-hydroxypentanoate: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of the chemical structure of methyl 4-hydroxypentanoate (B1260314) using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. While exhaustive searches for experimentally obtained ¹H and ¹³C NMR data for methyl 4-hydroxypentanoate did not yield specific spectral datasets, this guide presents a comparative analysis based on established chemical shift principles for its constituent functional groups. This approach allows for a theoretical validation of the expected NMR signals against known values for similar chemical environments.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The structure of this compound contains several distinct proton and carbon environments that are expected to produce a unique NMR fingerprint. Based on the structure, which includes a methyl ester, a secondary alcohol, and a pentanoate backbone, we can predict the approximate chemical shifts, multiplicities, and integration values for the ¹H NMR spectrum, and the chemical shifts for the ¹³C NMR spectrum.

Structure of this compound:

Below are the predicted NMR data tables. These tables are designed for comparison with experimentally acquired data.

Table 1: Predicted ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~ 2.3 - 2.5Triplet2H~ 7Protons on C2, adjacent to the carbonyl group.
2~ 1.6 - 1.8Multiplet2H-Protons on C3.
3~ 3.8 - 4.0Multiplet1H-Proton on C4, adjacent to the hydroxyl group.
4~ 1.2 - 1.3Doublet3H~ 6Protons of the methyl group at C5.
5~ 2.0 - 3.0Singlet1H-Proton of the hydroxyl group (-OH). Note: This signal can be broad and its position is concentration and solvent dependent.
6~ 3.7Singlet3H-Protons of the ester methyl group (-OCH₃).

Table 2: Predicted ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)Assignment
1~ 173 - 175Carbonyl carbon of the ester.
2~ 30 - 35Methylene carbon (C2).
3~ 38 - 42Methylene carbon (C3).
4~ 65 - 70Methine carbon bearing the hydroxyl group (C4).
5~ 20 - 25Methyl carbon (C5).
6~ 51 - 53Methyl carbon of the ester (-OCH₃).

Comparison with Alternative Structures

The predicted NMR data can be used to distinguish this compound from its isomers. For example, methyl 3-hydroxypentanoate would show different splitting patterns and chemical shifts for the protons and carbons along the pentanoate chain due to the different position of the hydroxyl group. Similarly, methyl 5-hydroxypentanoate (B1236267) would lack the methyl group at C5 and instead show a terminal hydroxymethyl group with characteristic shifts.

Experimental Protocols

Standard Operating Procedure for ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (e.g., 128-1024 scans).

  • Process the data similarly to the ¹H spectrum.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

structure_validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation synthesis Synthesize Methyl 4-hydroxypentanoate purification Purify Compound synthesis->purification acquire_1H Acquire ¹H NMR Spectrum purification->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum purification->acquire_13C process_data Process NMR Data (FT, Phasing, Baseline) acquire_1H->process_data acquire_13C->process_data analyze_1H Analyze ¹H Data (Shifts, Integration, Multiplicity) process_data->analyze_1H analyze_13C Analyze ¹³C Data (Shifts) process_data->analyze_13C compare_data Compare Experimental Data with Predicted Values analyze_1H->compare_data analyze_13C->compare_data structure_confirmed Structure Confirmed compare_data->structure_confirmed Match structure_inconsistent Structure Inconsistent compare_data->structure_inconsistent Mismatch

Caption: Workflow for the validation of this compound structure via NMR.

Comparative Analysis of the Biological Activities of Methyl 4-hydroxypentanoate and γ-Valerolactone: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available biological data for Methyl 4-hydroxypentanoate (B1260314) and γ-Valerolactone (GVL). While GVL is a well-characterized compound with known psychoactive effects, Methyl 4-hydroxypentanoate is primarily documented as a chemical intermediate with a notable absence of biological activity data. This guide summarizes the known biological properties of GVL and highlights the current knowledge gap regarding this compound.

Introduction

This compound is a methyl ester of 4-hydroxypentanoic acid.[1] It is recognized in chemical synthesis as a key intermediate in the production of γ-Valerolactone (GVL).[2] GVL, a cyclic ester, is not only a versatile green solvent but also exhibits biological activity as a prodrug.

Biological Activity of γ-Valerolactone (GVL)

The primary biological effect of GVL stems from its in vivo conversion to γ-hydroxyvaleric acid (GHV). GHV is a structural analog of the well-known neurotransmitter and psychoactive drug, γ-hydroxybutyric acid (GHB).

Mechanism of Action

The biological activity of GVL is indirect. Following administration, it is metabolized into GHV. GHV, in turn, acts on the central nervous system.

GVL_Metabolism GVL γ-Valerolactone (GVL) GHV γ-Hydroxyvaleric Acid (GHV) GVL->GHV Metabolism CNS Central Nervous System Effects GHV->CNS Acts on

Caption: Metabolic conversion of GVL to its active form, GHV.

Pharmacological Effects

GHV exhibits pharmacological effects similar to GHB, including sedative, hypnotic, and euphoric properties. However, studies have shown that GHV is less potent than GHB. The central nervous system depressant effects are a hallmark of its biological activity.

Biological Activity of this compound

Despite its structural relationship to GVL, there is a significant lack of publicly available data on the biological activity of this compound. Extensive searches of scientific literature and toxicological databases did not yield any studies investigating its pharmacological, toxicological, or metabolic properties in biological systems. Its primary role is consistently reported as a precursor in the synthesis of GVL.

Comparative Data

Due to the absence of biological data for this compound, a direct quantitative comparison with GVL is not possible. The following table summarizes the available information.

Featureγ-Valerolactone (GVL)This compound
Primary Biological Role Prodrug for GHVNot established; primarily a chemical intermediate
Active Metabolite γ-Hydroxyvaleric Acid (GHV)Unknown
Mechanism of Action Indirect; GHV acts as a CNS depressantUnknown
Observed Effects Sedation, hypnosis, euphoriaNo data available
Quantitative Data (e.g., IC50) Data available for GHV, not GVL directlyNo data available

Experimental Protocols

As no biological experiments for this compound have been found, this section outlines a general protocol for a preliminary in vitro cytotoxicity study, which would be a fundamental first step in characterizing its biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potential of a test compound to inhibit cell viability.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture Culture Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Add_Compound Add Test Compound at Various Concentrations Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance

Caption: Workflow for a standard MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The growth medium is replaced with a medium containing various concentrations of the test compound. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured on a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Conclusion

The current body of scientific literature extensively details the biological activity of γ-Valerolactone as a prodrug for the psychoactive compound γ-hydroxyvaleric acid. In contrast, there is a significant void in the understanding of the biological effects of this compound. Its documented role is confined to that of a chemical precursor to GVL. To establish a comprehensive comparison, future research, beginning with fundamental in vitro cytotoxicity and metabolic stability assays, is essential to characterize the biological profile of this compound. Until such data is available, any discussion of its biological activity remains speculative.

References

A Comparative Economic Analysis of Methyl 4-hydroxypentanoate Production Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chemical intermediates is a critical factor in the journey from laboratory to market. Methyl 4-hydroxypentanoate (B1260314), a key building block in the production of the green solvent and biofuel precursor gamma-valerolactone (B192634) (GVL), is no exception. This guide provides an objective comparison of the primary production routes to Methyl 4-hydroxypentanoate, supported by available experimental data, to aid in the selection of the most economically viable pathway.

Three principal routes for the synthesis of this compound have been identified and analyzed: the hydrogenation of methyl levulinate, the direct esterification of 4-hydroxypentanoic acid, and biocatalytic processes. Each of these methods presents a unique set of economic and operational considerations.

At a Glance: Comparing the Production Routes

MetricHydrogenation of Methyl LevulinateDirect Esterification of 4-hydroxypentanoic acidBiocatalytic Synthesis
Primary Raw Materials Methyl Levulinate, Hydrogen4-hydroxypentanoic acid, Methanol (B129727)Methyl Levulinate or 4-hydroxypentanoic acid, Alcohol
Catalyst Heterogeneous metal catalysts (e.g., Ru, Ni)[1]Acid catalysts (e.g., H₂SO₄)Lipases or other enzymes[2]
Typical Yield High (often >90%)[3]Moderate to High (equilibrium-dependent)High, with high selectivity[4]
Key Economic Driver Cost of Methyl Levulinate and catalystCost of 4-hydroxypentanoic acidCost and reusability of the biocatalyst[5]
Energy Consumption Moderate to High (due to pressure and temperature)Low to ModerateLow (mild reaction conditions)[2]
Environmental Impact Use of hydrogen gas, potential for metal leachingUse of strong acids, potential for waste generationGenerally lower, biodegradable catalysts

In-Depth Analysis of Production Routes

Hydrogenation of Methyl Levulinate

This is currently the most prevalent and well-documented route.[6] The process involves the catalytic hydrogenation of methyl levulinate, which is readily available from the esterification of levulinic acid, a biomass-derived platform chemical.[7]

Economic Considerations: The primary cost driver for this route is the price of methyl levulinate, which can range from approximately $35 for 25g to $273 for 500g for research quantities, with bulk pricing being significantly lower.[8][9][10][11][12] The cost of the catalyst, typically a noble metal like ruthenium or a less expensive alternative like nickel, is also a significant factor, although catalyst reusability can mitigate this expense.[1] Energy costs are associated with the required reaction conditions, which often involve elevated temperatures (e.g., 220°C) and hydrogen pressures (e.g., 250 psig).[1]

Experimental Data: Studies have shown high yields of GVL from levulinic acid via this intermediate, with one study reporting 91% conversion of levulinic acid with 100% selectivity to GVL, implying a high yield of the intermediate this compound.[1] Another study on the hydrodeoxygenation of neat methyl levulinate reported a combined pentanoic acid/methyl pentanoate yield of 92% over a Ru/USY catalyst.[3]

Direct Esterification of 4-hydroxypentanoic acid

This classic chemical reaction involves the acid-catalyzed esterification of 4-hydroxypentanoic acid with methanol.

Economic Considerations: The economic feasibility of this route is heavily dependent on the cost of 4-hydroxypentanoic acid. Current market prices for small quantities are relatively high, with 1g costing around €481-€534 and 100mg priced at €185.[13][14] The price of methanol is a less significant but still relevant factor, with global prices showing fluctuations based on feedstock costs and market demand.[15][16][17][18][19] The use of inexpensive acid catalysts like sulfuric acid keeps the catalyst cost low. Energy consumption is generally lower than in the hydrogenation route.

Experimental Data: While specific yield data for the direct esterification of 4-hydroxypentanoic acid to its methyl ester is not readily available in the reviewed literature, Fischer esterification is a well-established reaction, and yields are typically governed by the equilibrium, which can be shifted towards the product by removing water.

Biocatalytic Synthesis

This emerging route utilizes enzymes, such as lipases, to catalyze the formation of this compound under mild conditions.[2]

Economic Considerations: The major bottleneck for this route is the cost of the biocatalyst.[20] However, the development of immobilized enzymes that can be reused for multiple cycles significantly improves the economic viability.[5] The global biocatalyst market was valued at $1.1 billion in 2022 and is projected to grow, indicating increasing adoption and potentially decreasing costs.[21] This route boasts low energy consumption due to its operation at or near ambient temperatures and pressures.[2]

Experimental Data: Enzymatic reductions of levulinate esters have shown high enantioselectivity and good yields. For instance, the asymmetric reduction of ethyl levulinate using an asymmetric dehydrogenase produced ethyl (R)-4-hydroxypentanoate with a 74% yield and 98.14% enantiomeric excess.[4]

Experimental Protocols

A detailed experimental protocol for a representative synthesis method is provided below.

Hydrogenation of Levulinic Acid to gamma-Valerolactone (involving this compound intermediate)

  • Materials: 4 g of levulinic acid, 95 mL of solvent (e.g., water), 0.25 g of 0.5 wt% Ru and 5 wt% Ni on MMT catalyst.[1]

  • Apparatus: A 300 mL stainless steel autoclave equipped with an overhead stirrer, a pressure gauge, and automatic temperature control.[1]

  • Procedure:

    • Charge the levulinic acid, solvent, and catalyst into the reactor.[1]

    • Seal the reactor and purge it twice with N₂ and then with H₂ to exclude air.[1]

    • Heat the reactor to the desired reaction temperature (e.g., 220 °C).[1]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 250 psig).[1]

    • Start the reaction by stirring the contents at 1000 rpm.[1]

    • Monitor the reaction progress by taking samples periodically.

Visualizing the Production Pathways

To illustrate the relationships between the different production routes and their starting materials, the following diagrams are provided.

Production_Routes cluster_levulinate From Methyl Levulinate cluster_hydroxypentanoic_acid From 4-hydroxypentanoic acid cluster_biocatalytic Biocatalytic Route Methyl Levulinate Methyl Levulinate Hydrogenation Hydrogenation Methyl Levulinate->Hydrogenation H₂ This compound This compound Hydrogenation->this compound Catalyst (Ru, Ni) 4-hydroxypentanoic acid 4-hydroxypentanoic acid Esterification Esterification 4-hydroxypentanoic acid->Esterification Methanol Esterification->this compound Acid Catalyst Substrate Methyl Levulinate or 4-hydroxypentanoic acid Enzymatic Reaction Enzymatic Reaction Substrate->Enzymatic Reaction Alcohol Enzymatic Reaction->this compound Lipase

Caption: Overview of the main synthetic routes to this compound.

Economic_Evaluation_Workflow Define Production Routes Define Production Routes Data Collection Data Collection Define Production Routes->Data Collection Identify Key Parameters Cost Analysis Cost Analysis Data Collection->Cost Analysis Raw Material, Energy, Catalyst Costs Performance Analysis Performance Analysis Data Collection->Performance Analysis Yield, Selectivity, Throughput Comparative Assessment Comparative Assessment Cost Analysis->Comparative Assessment Performance Analysis->Comparative Assessment

Caption: Workflow for the economic evaluation of production routes.

Conclusion

The selection of an optimal production route for this compound is a multifaceted decision that hinges on a variety of economic and technical factors. The hydrogenation of methyl levulinate appears to be a robust and high-yielding method, particularly when integrated into a biorefinery concept starting from levulinic acid. The direct esterification of 4-hydroxypentanoic acid is a simpler process but is currently hampered by the high cost of the starting material. The biocatalytic route presents a promising green alternative with the potential for high selectivity and low energy consumption, though the initial cost and stability of the enzyme are key considerations.

For industrial-scale production, a thorough techno-economic analysis, considering local raw material availability, energy costs, and catalyst/enzyme reusability, is essential. As the bio-based chemical industry continues to mature, it is likely that the costs of key intermediates like levulinic acid and its derivatives will decrease, further enhancing the economic attractiveness of these sustainable production pathways.

References

Performance of different biocatalysts for Methyl 4-hydroxypentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocatalytic Performance in the Synthesis of a Key Chiral Intermediate.

The synthesis of enantiomerically pure methyl 4-hydroxypentanoate (B1260314), a valuable chiral building block in the pharmaceutical and fine chemical industries, is increasingly benefiting from the precision and sustainability of biocatalysis. This guide provides a comparative overview of the performance of different biocatalysts, including isolated enzymes and whole-cell systems, for this important transformation. The data presented is compiled from various studies to offer a comprehensive performance landscape.

Performance Comparison of Biocatalysts

The selection of an appropriate biocatalyst is critical for achieving high conversion, enantioselectivity, and overall process efficiency. The following table summarizes the performance of various biocatalysts in the synthesis of methyl 4-hydroxypentanoate, primarily through the asymmetric reduction of methyl levulinate or the kinetic resolution of racemic this compound.

BiocatalystTypeSubstrateReaction TypeConversion (%)Enantiomeric Excess (ee%)Product ConfigurationReaction Time (h)Temperature (°C)Reference
Asymmetric DehydrogenaseIsolated EnzymeEthyl LevulinateAsymmetric Reduction7498.14(R)24Room Temp.[1]
Candida antarctica Lipase (B570770) B (CALB)Isolated EnzymeRacemic δ-hydroxy estersKinetic ResolutionUp to 50Up to 99(R) or (S)--[2]
Pseudomonas fluorescens LipaseIsolated EnzymeRacemic MBH acetatesKinetic Resolution-Moderate to Good---[3]
Whole Cells (e.g., Yeasts)Whole-Cell SystemKetonesAsymmetric ReductionHighHigh(R) or (S)--[4]
Engineered Ketoreductase (KRED)Isolated EnzymeProchiral KetonesAsymmetric Reduction>99>99---

Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. "-" indicates data not specified in the cited source.

Experimental Workflows and Methodologies

The biocatalytic synthesis of this compound can be approached through two primary strategies: asymmetric reduction of a prochiral ketone (methyl levulinate) or kinetic resolution of a racemic mixture of the target molecule.

Asymmetric Reduction Workflow

cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Analysis Substrate Methyl Levulinate Reaction_Vessel Reaction Vessel (Controlled Temperature & pH) Substrate->Reaction_Vessel Biocatalyst Ketoreductase / Whole Cells Biocatalyst->Reaction_Vessel Cofactor NAD(P)H Cofactor->Reaction_Vessel Cofactor_Regen Cofactor Regeneration System (e.g., Glucose/GDH) Cofactor_Regen->Reaction_Vessel Buffer Buffer Solution Buffer->Reaction_Vessel Extraction Product Extraction (e.g., with Ethyl Acetate) Reaction_Vessel->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (GC/HPLC for Conversion & ee) Purification->Analysis

Asymmetric reduction of methyl levulinate.
Kinetic Resolution Workflow

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation Substrate Racemic Methyl 4-hydroxypentanoate Reaction_Vessel Reaction Vessel (Controlled Temperature) Substrate->Reaction_Vessel Biocatalyst Lipase (e.g., CALB, PFL) Biocatalyst->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Solvent Organic Solvent (e.g., Toluene, Hexane) Solvent->Reaction_Vessel Separation Separation of Ester & Alcohol (e.g., Chromatography) Reaction_Vessel->Separation Analysis Analysis (GC/HPLC for Conversion & ee) Separation->Analysis

Kinetic resolution of racemic this compound.

Detailed Experimental Protocols

Asymmetric Reduction of Ethyl Levulinate using an Asymmetric Dehydrogenase[1]
  • Materials : Ethyl levulinate, asymmetric dehydrogenase, NADPH, buffer (pH 6.8-7.2).

  • Procedure :

    • Prepare a reaction mixture containing ethyl levulinate in the specified buffer.

    • Add the asymmetric dehydrogenase and NADPH to the mixture.

    • Incubate the reaction at room temperature for 24 hours with gentle agitation.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

    • Upon completion, stop the reaction and extract the product, ethyl (R)-4-hydroxypentanoate, with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Lipase-Catalyzed Kinetic Resolution of Racemic δ-Hydroxy Esters[2]
  • Materials : Racemic δ-hydroxy ester (e.g., this compound), immobilized lipase (Candida antarctica lipase B - Novozym 435), acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., toluene).

  • Procedure :

    • In a reaction vessel, dissolve the racemic δ-hydroxy ester and the acyl donor in the organic solvent.

    • Add the immobilized lipase to the mixture.

    • Incubate the reaction at a controlled temperature with constant stirring.

    • Monitor the progress of the reaction by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers in high ee.

    • Once the desired conversion is reached, filter off the immobilized enzyme for potential reuse.

    • Separate the unreacted alcohol and the ester product by column chromatography.

Discussion

The choice of biocatalyst and reaction strategy significantly impacts the outcome of the synthesis of this compound.

  • Ketoreductases and Asymmetric Dehydrogenases offer a direct route to a single enantiomer from a prochiral substrate, often with very high enantioselectivity.[1] The use of whole-cell systems can be advantageous as it circumvents the need for costly cofactor regeneration.[4]

  • Lipases , such as CALB and P. fluorescens lipase, are highly effective for the kinetic resolution of racemic mixtures.[2][3] This method can produce both enantiomers of the target molecule with high optical purity. Immobilized lipases, like Novozym 435, offer the benefit of easy separation and reusability, which is crucial for industrial applications.

For researchers and drug development professionals, the selection of the optimal biocatalyst will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and economic considerations. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the development of efficient and sustainable biocatalytic processes for the production of chiral this compound.

References

A Comparative Guide to Analytical Techniques for the Quantification of Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the principal analytical techniques for the precise quantification of Methyl 4-hydroxypentanoate (B1260314), a key intermediate in the synthesis of valuable biorenewable chemicals. We will delve into the methodologies of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document offers a summary of their performance, detailed experimental protocols, and visual workflows to assist in selecting the most suitable method for your research and development needs.

At a Glance: Performance Comparison

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics for each technique in the analysis of Methyl 4-hydroxypentanoate and analogous compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Use Identification, Quantification, Impurity ProfilingQuantification, Purity AssessmentStructural Elucidation, Absolute Quantification
Selectivity ExcellentGood to ExcellentExcellent
Sensitivity Very High (pg/mL to ng/mL range)High (ng/mL to µg/mL range)Moderate to Low (µg/mL to mg/mL range)
Linearity (R²) > 0.999[1]≥ 0.998[2]> 0.99[3]
Accuracy (% Recovery) 95 - 107%[1][4]98 - 102%[2][5]98.5 - 101.5% (with internal standard)[6]
Precision (% RSD) ≤ 5% (Intra-day and Inter-day)[1]≤ 2% (Intra-day and Inter-day)[2][5]< 2%[3]
Limit of Detection (LOD) Low ng/mL to pg/mL range[4]~0.3 µg/mL[7]µg/mL to mg/mL range[8]
Limit of Quantitation (LOQ) ng/mL range[4][9]~0.6 µg/mL[7]µg/mL to mg/mL range[8]
Sample Derivatization May be required to improve volatilityNot typically requiredNot required
Throughput Medium to HighHighLow to Medium

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for each analytical technique.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • If the sample matrix is complex or contains non-volatile components, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility of the analyte.

Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Quantification: Quantification is performed using a calibration curve generated from analytical standards of this compound. Selected Ion Monitoring (SIM) of characteristic ions can be used to enhance sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Derivatization (Optional) B->C D Inject into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I QNMR_Workflow A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent in NMR Tube A->B C Acquire 1H NMR Spectrum (with appropriate d1) B->C D Process Spectrum (Phase and Baseline Correction) C->D E Integrate Analyte and Standard Signals D->E F Calculate Concentration Based on Integral Ratios E->F

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-hydroxypentanoate: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For Methyl 4-hydroxypentanoate (B1260314), a definitive disposal protocol is challenging to establish due to the limited availability of a specific Safety Data Sheet (SDS). In the absence of detailed hazard information, a conservative approach must be taken, treating the substance as hazardous waste.

This guide provides a procedural, step-by-step plan for the safe handling and disposal of Methyl 4-hydroxypentanoate, emphasizing consultation with your institution's Environmental Health and Safety (EHS) office as the critical final step.

Core Principle: Treat as Hazardous Waste

When the specific hazards of a chemical are unknown, it must be handled and disposed of following the most stringent protocols applicable to general laboratory chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][2][3]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Waste Collection:

    • Collect waste this compound in a designated, chemically compatible container that can be securely sealed.[1][4][5] The container should be in good condition, free of leaks or cracks.

    • Do not mix this waste with any other chemical waste streams unless explicitly permitted by your EHS office.[1] Mixing unknowns can lead to dangerous chemical reactions.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[6]

    • Include the full chemical name: "This compound ".

    • Add a note such as: "Hazards Not Fully Known ".

    • Ensure the location where the waste was generated is also on the label.[6]

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area near the point of generation.[6]

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure the container is stored in secondary containment to catch any potential leaks.[5]

    • Segregate the container from incompatible materials.[1][6]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][7]

    • Inform them that the hazards of the material are not fully documented. They may require additional information or analysis before disposal, the cost of which is typically borne by the generating department.[1][7]

Spill Management

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your EHS office immediately for assistance.

Data on Related Compounds (For Context Only)

Disclaimer: The following data is for chemically related compounds and is provided for context only. The properties of this compound may differ significantly.

Property4-Hydroxy-4-methyl-2-pentanoneMethyl 4-hydroxybenzoate
Physical State LiquidSolid (Powder)
Flash Point 61 °C> 100 °C
Melting Point -42.8 °C125 - 128 °C
Boiling Point 168 °CDecomposes
Hazards Combustible liquid, Skin/Eye Irritation, Reproductive ToxicityToxic to aquatic life with long lasting effects

Experimental Protocols & Workflows

The decision-making process for chemical disposal is a critical workflow in any laboratory. The following diagram illustrates the logical steps to take, emphasizing the procedure for chemicals with unknown hazards.

G cluster_procedure Precautionary Disposal Procedure start Chemical Waste for Disposal (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for this chemical? start->sds_check follow_sds Follow disposal instructions in the SDS and institutional protocols. sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste with Unknown Hazards sds_check->treat_hazardous No collect 1. Collect in a compatible, sealed container. treat_hazardous->collect label_waste 2. Label as 'Hazardous Waste' with the full chemical name. store_waste 3. Store safely in a designated area with secondary containment. contact_ehs 4. Contact EHS Office for guidance and pickup.

Caption: Chemical Disposal Decision Workflow.

Crucial Recommendation: The information provided here is a general guide based on best practices for handling chemicals with unknown properties. It is mandatory to contact your institution's Environmental Health and Safety (EHS) office. They are the ultimate authority for providing a formal hazard assessment and definitive, compliant disposal procedures for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE for handling Methyl 4-hydroxypentanoate (B1260314).

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses or GogglesChemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes.[1][2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[2][3]
Hand Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended for handling esters.[1] It is advisable to double-glove for an extra layer of protection.[2][3]
Body Protection Laboratory CoatA standard, fully buttoned laboratory coat should be worn to protect skin and personal clothing from contact with the chemical.[1][2][3]
Chemical-resistant ApronFor procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[1][2]
Respiratory Protection NIOSH-approved RespiratorGenerally not required when working in a well-ventilated area or a chemical fume hood.[1] A respirator is recommended if there is a potential for aerosol or dust generation.[1][3]
Footwear Closed-toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[2]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure risks and preventing contamination. The following workflow outlines the key steps for the safe handling of Methyl 4-hydroxypentanoate.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) and relevant safety information Gather_PPE Gather all necessary Personal Protective Equipment (PPE) Review_SDS->Gather_PPE Proceed to Prepare_Workspace Prepare a clean and well-ventilated workspace (preferably a fume hood) Gather_PPE->Prepare_Workspace Proceed to Dispense_Chemical Carefully dispense the required amount of This compound Prepare_Workspace->Dispense_Chemical Begin Perform_Experiment Conduct the experiment, avoiding splashes and aerosol generation Dispense_Chemical->Perform_Experiment Then Decontaminate Decontaminate work surfaces and equipment Perform_Experiment->Decontaminate Upon Completion Dispose_Waste Dispose of chemical waste and contaminated PPE in designated, labeled containers Decontaminate->Dispose_Waste Followed by Remove_PPE Remove PPE in the correct order to avoid self-contamination Dispose_Waste->Remove_PPE Then Wash_Hands Wash hands thoroughly with soap and water Remove_PPE->Wash_Hands Finally

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory standards.

  • Chemical Waste : Unused this compound and solutions containing it should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of in a designated solid chemical waste container.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Never dispose of this compound or contaminated materials down the drain or in the regular trash. Always follow your institution's specific waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.